Bodipy FL-C16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H41BF2N2O2 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
16-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)hexadecanoic acid |
InChI |
InChI=1S/C27H41BF2N2O2/c1-22-20-23(2)31-26(22)21-25-19-18-24(32(25)28(31,29)30)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-27(33)34/h18-21H,3-17H2,1-2H3,(H,33,34) |
InChI Key |
WHQZVEFIFDIPRZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BODIPY™ FL C16: A Fluorescent Probe for Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a highly versatile fluorescent probe essential for the study of cellular lipid dynamics. It is a conjugate of the green-fluorescent BODIPY™ FL dye and hexadecanoic acid (palmitate), the most common saturated fatty acid in animals.[1][2] This structure allows it to function as a dynamic tracer, mimicking natural long-chain fatty acids to enable real-time visualization and quantification of their uptake, trafficking, and storage within living cells and in vivo models. Its robust photophysical properties and reliance on biological transport mechanisms make it an invaluable tool in metabolic research, particularly in fields like oncology and cardiovascular disease.
Core Mechanism of Action
BODIPY™ FL C16's functionality is predicated on its ability to act as a surrogate for natural palmitate. Unlike probes that may passively diffuse across membranes, BODIPY™ FL C16 is actively transported into cells via the same protein machinery responsible for long-chain fatty acid uptake, such as the CD36 scavenger protein and Fatty Acid Transport Proteins (FATPs).[1][3] This makes its fluorescent signal a reliable and quantifiable measure of true fatty acid transport activity.[1]
Once inside the cell, the probe's journey continues as it binds to cytosolic fatty acid-binding proteins (FABPs), which facilitate its transport to various organelles.[4] Depending on the metabolic state of the cell, BODIPY™ FL C16 can be directed towards:
-
Mitochondria for β-oxidation.
-
Endoplasmic Reticulum/Golgi Apparatus for incorporation into complex lipids.[4][5]
-
Lipid Droplets for storage as neutral lipids.[6]
A key design feature is the placement of the BODIPY™ fluorophore on the 16th carbon of the fatty acid chain. This strategic positioning prevents the immediate degradation of the dye during the initial cycles of β-oxidation, allowing the fluorescent signal to accumulate and be measured as a stable indicator of uptake.[1][2]
Visualized Cellular Pathway
Physicochemical and Spectral Properties
The utility of BODIPY™ FL C16 is underpinned by its excellent photophysical characteristics, including high photostability and a strong fluorescence quantum yield that is sensitive to the polarity of its microenvironment.[6] Its fluorescence intensity increases significantly when it moves from an aqueous environment to the non-polar interior of a cell or when bound to proteins.[6]
| Property | Value | Reference(s) |
| Full Chemical Name | 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid | [1][7] |
| Molecular Formula | C₂₇H₄₁BF₂N₂O₂ | [7][8] |
| Molecular Weight | 474.43 g/mol | [7][8] |
| Excitation Maximum | ~502-505 nm (in organic solvent/bound state) | [5][6] |
| Emission Maximum | ~512-518 nm (in organic solvent/bound state) | [6][9] |
| Appearance | Faint orange to red powder | |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL) and other organic solvents. | |
| Binding Affinity (Kᴅ) | L-FABP: ~270 nMI-FABP: ~330 nM |
Experimental Protocols
Precise and reproducible methodologies are critical for obtaining meaningful data. Below are detailed protocols for common in vitro and in vivo applications.
Protocol: In Vitro Fatty Acid Uptake Assay in Cultured Cells
This protocol details a method for quantifying fatty acid uptake in adherent cell monolayers, including an optional step for assessing the impact of transport inhibitors.
1. Materials and Reagent Preparation:
-
BODIPY™ FL C16 Stock Solution: Prepare a 1-5 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[8]
-
Working Solution: On the day of the experiment, dilute the stock solution in a suitable serum-free culture medium (e.g., DMEM) to a final concentration of 1-2 µM.[1][] For studies involving protein binding, the medium can be supplemented with fatty-acid-free Bovine Serum Albumin (BSA).
-
Inhibitor (Optional): Prepare a stock solution of the desired fatty acid uptake inhibitor (e.g., 80 mM perphenazine (B1679617) in DMSO).[1][2]
-
Wash Buffer: Phosphate-buffered saline (PBS).
-
Fixative (Optional): 4% paraformaldehyde (PFA) in PBS for endpoint assays.
2. Experimental Procedure:
-
Cell Seeding: Plate cells in a multi-well imaging plate (e.g., 96-well glass-bottom plate) and culture until they reach 70-80% confluency.
-
Inhibitor Pre-treatment (Optional): Aspirate the culture medium. Add medium containing the inhibitor (e.g., 80 µM perphenazine) or a vehicle control (e.g., DMSO) to the respective wells. Incubate for 2 hours at 37°C.[1]
-
Staining: Remove the pre-treatment medium. Add the pre-warmed BODIPY™ FL C16 working solution to all wells. Incubate for 15-30 minutes at 37°C, protected from light.[1][]
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular probe and halt uptake.
-
Imaging: Add fresh PBS or culture medium to the wells. Image immediately using a fluorescence microscope or high-content imager. Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).[1][9]
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Normalize the signal to the cell count if necessary.
Protocol: In Vivo Fatty Acid Uptake Imaging in Murine Models
This protocol describes a method for intravital microscopy of fatty acid uptake in a tumor model using a dorsal or mammary window chamber.
1. Materials and Reagent Preparation:
-
Animal Model: Prepare mice with surgically implanted window chambers over the tissue of interest (e.g., 4T1 mammary tumors).[1][9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
BODIPY™ FL C16 Injection Solution: Dilute the DMSO stock solution in sterile PBS to a final concentration of 200 µM.[1][9] The final dose should be optimized to achieve adequate tissue concentration without causing self-quenching effects.[11]
-
Anesthesia: Prepare appropriate anesthetic agents (e.g., isoflurane).
2. Experimental Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature on a heated stage. Secure the window chamber for stable imaging.
-
Baseline Imaging: Acquire baseline fluorescence images of the tissue through the window chamber before probe injection.
-
Probe Administration: Administer a 100 µL bolus of the 200 µM BODIPY™ FL C16 solution via tail vein injection.[1][9]
-
Kinetic Imaging: Immediately begin acquiring fluorescence images of the tissue at regular intervals (e.g., every 1-5 minutes) for up to 80-90 minutes.[1][11]
-
Data Acquisition: Use an intravital microscope equipped for fluorescence imaging with appropriate laser lines (e.g., 488 nm) and emission filters (e.g., 515 nm).[9]
-
Data Analysis:
-
Correct for background by subtracting the average baseline image from the post-injection time-series.
-
Measure the average fluorescence intensity within regions of interest (ROIs) over time to generate kinetic curves.
-
The fluorescence signal typically reaches a stable plateau around 30-60 minutes post-injection; the intensity at this time point (e.g., 60 minutes) can be used as a summary parameter for uptake.[1][11]
-
Applications in Research and Development
The ability to dynamically measure fatty acid uptake has positioned BODIPY™ FL C16 as a key tool in multiple research areas:
-
Oncology: To study the metabolic reprogramming of cancer cells, which often exhibit increased reliance on fatty acid oxidation.[1][12] It can be used to assess tumor aggressiveness and monitor metabolic responses to therapy.[1][2]
-
Metabolic Diseases: To investigate dysregulation of lipid metabolism in conditions like obesity, diabetes, and non-alcoholic fatty liver disease.
-
Drug Discovery: As a screening tool to identify and characterize compounds that modulate fatty acid transport proteins or downstream metabolic pathways.[1]
-
Cell Biology: To study the fundamental processes of lipid transport, storage in lipid droplets, and organelle function in living cells.[4]
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis, radiosynthesis and in vitro evaluation of 18F-Bodipy-C16/triglyceride as a dual modal imaging agent for brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C27H41BF2N2O2 | CID 172419312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Spectroscopic Technique to Simultaneously Characterize Fatty Acid Uptake, Mitochondrial Activity, Vascularity, and Oxygen Saturation for Longitudinal Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of BODIPY FL-C16 in Elucidating Cellular Lipid Uptake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BODIPY FL-C16, a fluorescently labeled fatty acid analog, and its application in the study of cellular lipid uptake. This document details the underlying principles of its function, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular signaling pathways.
Introduction to this compound
This compound is a vital tool in lipid metabolism research. It is a derivative of palmitic acid, a common 16-carbon saturated fatty acid, covalently linked to a BODIPY FL (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene) fluorophore. This fluorescent analog mimics the behavior of natural long-chain fatty acids, allowing for the real-time visualization and quantification of their uptake and intracellular trafficking. Unlike some other fluorescent dyes, BODIPY FL is relatively insensitive to its environment, providing stable fluorescence in both aqueous and lipid environments.
The core of its mechanism lies in its ability to be recognized and transported by the same cellular machinery as its unlabeled counterpart, palmitic acid. Crucially, its entry into cells is not through passive diffusion across the plasma membrane but is mediated by specific long-chain fatty acid transport proteins[1]. This makes this compound an accurate reporter for protein-facilitated fatty acid uptake.
Mechanism of Action
The journey of this compound from the extracellular space to its intracellular destinations involves several key steps:
-
Binding to Plasma Membrane Transporters: The uptake of long-chain fatty acids is a protein-mediated process. This compound is recognized and bound by fatty acid transporters on the cell surface, most notably CD36 (also known as Fatty Acid Translocase or FAT) and members of the Fatty Acid Transport Protein (FATP) family.
-
Translocation Across the Plasma Membrane: Following binding, these transporters facilitate the translocation of this compound across the plasma membrane. The exact mechanism of translocation is complex and thought to involve a combination of channel-like passage and a "flip-flop" mechanism within the membrane. The process is saturable and exhibits Michaelis-Menten kinetics.
-
Intracellular Trafficking and Binding to FABPs: Once inside the cell, this compound binds to cytosolic Fatty Acid-Binding Proteins (FABPs) . These proteins are crucial for solubilizing the hydrophobic fatty acid in the aqueous cytoplasm and directing it towards specific metabolic fates. This compound has been shown to bind with high affinity to liver and intestinal FABPs[2][3].
-
Subcellular Localization: Guided by FABPs, this compound is trafficked to various organelles for metabolism and storage. It extensively co-localizes with the mitochondria , the primary site of fatty acid β-oxidation, and the endoplasmic reticulum/Golgi apparatus , where fatty acids are esterified into complex lipids like triglycerides and phospholipids[2][4]. When cellular energy levels are high, it can be incorporated into lipid droplets for storage.
Quantitative Data
The photophysical and kinetic properties of this compound are critical for its application in quantitative assays.
Photophysical Properties
| Property | Value | Reference(s) |
| Excitation Maximum (in Methanol) | ~503 nm | [5][6] |
| Emission Maximum (in Methanol) | ~512 nm | [5][6] |
| Molar Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [5][6] |
| Quantum Yield (in Methanol) | ~0.93 | [7] |
| Quantum Yield (in aqueous buffer) | ~0.03 | [7] |
Note: The fluorescence quantum yield of this compound is highly dependent on the polarity of its environment, increasing significantly in the hydrophobic interior of cells and when bound to proteins.
Kinetic Parameters of Cellular Uptake
The uptake of this compound is a saturable process, and its kinetics can be described by the Michaelis-Menten equation.
| Cell Line | Km (µM) | Vmax (µmol/min/106 cells) |
| Caco-2 | 16.4 ± 7.1 | 0.81 ± 0.2 |
| HepG2 | 37.41 ± 15.52 | 2.2 ± 0.67 |
Data derived from studies using fluorescent fatty acid analogs and may vary depending on experimental conditions.
Experimental Protocols
In Vitro Fatty Acid Uptake Assay in Cultured Cells
This protocol provides a general framework for measuring fatty acid uptake in adherent cell cultures using this compound.
Materials:
-
This compound (stock solution in DMSO, e.g., 1-10 mM)
-
Adherent cells cultured in appropriate multi-well plates (e.g., 96-well black, clear-bottom plates for plate reader assays or glass-bottom dishes for microscopy)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or fluorescence microscope with appropriate filter sets (Excitation/Emission ~488/515 nm)
-
(Optional) Inhibitors of fatty acid transport (e.g., sulfo-N-succinimidyl oleate (B1233923) (SSO) for CD36)
-
(Optional) Hoechst 33342 for nuclear counterstaining
Procedure:
-
Cell Seeding: Seed cells in the desired plate format and culture until they reach approximately 80-90% confluency.
-
Serum Starvation: Prior to the assay, gently wash the cells with PBS and then incubate in serum-free medium for 1-2 hours at 37°C. This step reduces the background from serum-derived lipids.
-
Preparation of Staining Solution: Prepare the this compound working solution by diluting the stock solution in serum-free medium to a final concentration of 1-5 µM. It is crucial to protect the solution from light.
-
Incubation: Remove the serum-free medium from the cells and add the this compound working solution. Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental question. For kinetic studies, multiple time points should be assessed.
-
Washing: After incubation, remove the staining solution and wash the cells 2-3 times with cold PBS to remove unbound probe and stop the uptake process.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Add fresh PBS or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope. The fluorescence intensity within the cells can be quantified using image analysis software like ImageJ/Fiji.
-
Plate Reader: After the final wash, add a defined volume of PBS or a cell lysis buffer to each well. Measure the fluorescence intensity using a plate reader.
-
In Vivo Imaging of Lipid Uptake in a Murine Model
This protocol outlines a general procedure for imaging fatty acid uptake in vivo using a mammary window chamber model in mice.
Materials:
-
This compound (sterile solution, e.g., 200 µM in DMSO or PBS)
-
Mouse model with a surgically implanted mammary window chamber
-
Intravital fluorescence microscope with appropriate laser lines (e.g., 488 nm) and emission filters (e.g., 515 nm)
-
Anesthesia equipment
-
Tail vein injection supplies
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on the microscope stage, ensuring the mammary window chamber is properly positioned for imaging.
-
Baseline Imaging: Acquire baseline fluorescence images of the region of interest before injecting the probe.
-
Probe Administration: Administer a bolus of this compound solution (e.g., 100 µL of 200 µM solution) via tail vein injection[8][9].
-
Time-Lapse Imaging: Immediately after injection, begin acquiring a time-lapse series of fluorescence images of the same region of interest for up to 60-90 minutes. The fluorescence signal typically reaches a plateau around 30-60 minutes post-injection[8].
-
Data Analysis: Quantify the mean fluorescence intensity within the region of interest over time. The rate of uptake and the plateau fluorescence intensity can be used as metrics for fatty acid uptake.
Signaling Pathways and Visualizations
The uptake of long-chain fatty acids is a tightly regulated process. Several signaling pathways can modulate the activity and subcellular localization of fatty acid transporters like CD36.
Regulation of CD36-Mediated Fatty Acid Uptake
Insulin (B600854) signaling is a key regulator of fatty acid uptake in insulin-sensitive tissues like muscle and adipose tissue. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of CD36 from intracellular vesicles to the plasma membrane, thereby increasing the capacity for fatty acid uptake.
Caption: Signaling pathway for insulin-stimulated CD36-mediated fatty acid uptake.
Experimental Workflow for In Vitro Fatty Acid Uptake Assay
The following diagram illustrates the typical workflow for an in vitro experiment using this compound.
Caption: A typical experimental workflow for an in vitro this compound uptake assay.
Logical Relationship of this compound's Mechanism of Action
This diagram outlines the logical progression of events in the mechanism of action of this compound.
Caption: Logical flow of the mechanism of action of this compound.
Conclusion
This compound is an indispensable tool for researchers investigating lipid metabolism. Its ability to accurately mimic natural long-chain fatty acids and its favorable photophysical properties allow for detailed and quantitative analysis of fatty acid uptake and trafficking. By understanding its mechanism of action and employing standardized protocols, scientists can gain valuable insights into the fundamental processes of lipid biology and their dysregulation in various diseases, paving the way for the development of novel therapeutic strategies.
References
- 1. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 3. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY | AAT Bioquest [aatbio.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bodipy FL-C16: An In-Depth Technical Guide to a Fluorescent Palmitate Analog for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. This powerful research tool combines the environmentally sensitive fluorophore Bodipy FL with a C16 acyl chain, enabling the visualization and quantification of fatty acid uptake, trafficking, and metabolism in live cells and in vivo models.[1][2] Its utility spans a wide range of research areas, including metabolism, oncology, and drug discovery, providing a dynamic window into the intricate processes of lipid biology. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and the cellular pathways it helps to elucidate.
Core Properties and Quantitative Data
This compound exhibits favorable spectral properties for fluorescence-based applications. Its fluorescence is sensitive to the polarity of its environment, which can be harnessed to study its interaction with cellular components.[3][4]
Spectral Characteristics
The excitation and emission maxima of this compound can shift depending on the solvent and whether it is bound to proteins. This solvatochromic behavior is a key feature of the Bodipy dye.
| Property | Wavelength (nm) | Condition |
| Excitation Maximum | ~488 - 505 | In various solvents and bound to protein.[5][6][7] |
| Emission Maximum | ~510 - 515 | In various solvents and bound to protein.[1][2][6][7][8] |
Binding Affinities
This compound has been shown to bind with high affinity to fatty acid-binding proteins (FABPs), which are crucial for the intracellular transport of fatty acids.[3][9]
| Protein | Dissociation Constant (Kd) |
| Liver FABP (L-FABP) | Sub-micromolar range[8] |
| Intestinal FABP (I-FABP) | Sub-micromolar range[8] |
Key Experimental Applications and Protocols
This compound is a versatile tool for a variety of experimental applications designed to probe fatty acid metabolism.
Cellular Fatty Acid Uptake Assay (Plate Reader-Based)
This high-throughput method allows for the quantification of fatty acid uptake in cultured cells.
Principle: Cells are incubated with this compound, and the increase in intracellular fluorescence is measured over time using a fluorescence plate reader. This provides a kinetic measurement of fatty acid transport across the plasma membrane.
Detailed Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 90% confluent at the time of the assay.[5]
-
Cell Culture: Culture cells under desired experimental conditions.
-
Serum Starvation: Gently remove the culture medium and wash the cells with serum-free medium. Add serum-free medium and incubate for 1-4 hours at 37°C to reduce the background from serum-derived lipids.[5]
-
Compound Treatment (Optional): Remove the serum-free medium and add fresh serum-free medium containing the test compounds (e.g., inhibitors of fatty acid transport) or vehicle control. Incubate for the desired time (e.g., 1 hour) at 37°C.[5]
-
Probe Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 0.1% fatty acid-free BSA) at a final concentration typically ranging from 1 to 5 µM.[10]
-
Uptake Measurement: Remove the treatment medium and add the this compound working solution to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~515 nm. Readings can be taken every minute for up to an hour to generate a kinetic curve.[5]
-
Data Analysis: Normalize the fluorescence readings to the number of cells or protein concentration per well.
Fluorescence Microscopy of Fatty Acid Uptake and Subcellular Localization
This technique allows for the visualization of fatty acid uptake and their subsequent trafficking to various organelles.
Principle: Cells are incubated with this compound and then imaged using a fluorescence or confocal microscope. Co-localization with organelle-specific dyes can reveal the subcellular destination of the fatty acid analog.
Detailed Protocol:
-
Cell Preparation: Culture cells on glass coverslips or in imaging-compatible multi-well plates to an appropriate confluency (typically 70-80%).[]
-
Serum Starvation: As described in the plate reader protocol.
-
Staining: Remove the serum-free medium and incubate the cells with a working solution of this compound (typically 0.1–2 µM) in serum-free medium for 15-30 minutes at 37°C, protected from light.[]
-
Washing: Gently wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.[]
-
Counterstaining (Optional): To visualize subcellular organelles, incubate the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) according to the manufacturer's instructions.
-
Imaging: Mount the coverslips on a slide with an anti-fade mounting medium or image the multi-well plate directly using a fluorescence or confocal microscope.[] Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm) to visualize this compound.
-
Image Analysis: Analyze the images to quantify fluorescence intensity and co-localization with organelle markers.
Flow Cytometry for Quantifying Fatty Acid Uptake
Flow cytometry provides a robust method for quantifying fatty acid uptake in a large population of single cells.
Principle: A cell suspension is incubated with this compound, and the fluorescence of individual cells is measured as they pass through the laser of a flow cytometer.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or primary tissues.
-
Staining: Resuspend the cells in a suitable buffer containing this compound at a final concentration of 1-5 µM. Incubate for 15-60 minutes at 37°C in a 5% CO2 incubator.[10]
-
Washing: After incubation, wash the cells twice with cold PBS or FACS buffer to remove excess probe.
-
Resuspension: Resuspend the cell pellet in FACS buffer. A viability dye (e.g., Propidium Iodide) can be added to exclude dead cells from the analysis.[12]
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm). Detect the this compound signal in the green fluorescence channel (e.g., FITC or GFP channel).
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the this compound signal.
Visualization of Cellular Pathways and Workflows
Understanding the context in which this compound is utilized is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Fatty acid uptake is a critical first step in cellular lipid metabolism and is tightly regulated by a network of transporters and signaling molecules.
Caption: Cellular fatty acid uptake and activation pathway.
Experimental Workflows
The following diagrams outline the typical workflows for the key experimental protocols described above.
Caption: Workflow for plate reader-based fatty acid uptake assay.
Caption: Workflow for fluorescence microscopy of fatty acid uptake.
Caption: Workflow for flow cytometry-based fatty acid uptake assay.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of fatty acids in cellular physiology and pathology. Its bright and environmentally sensitive fluorescence, coupled with its structural similarity to palmitate, provides a reliable means to track fatty acid transport and metabolism in real-time. The protocols and pathways detailed in this guide offer a solid foundation for the successful application of this compound in a variety of research and drug development settings, ultimately contributing to a deeper understanding of lipid biology and its implications for human health and disease.
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A Spectroscopic Technique to Simultaneously Characterize Fatty Acid Uptake, Mitochondrial Activity, Vascularity, and Oxygen Saturation for Longitudinal Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY FL-C16_TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.pbrc.edu [labs.pbrc.edu]
An In-depth Technical Guide to the BODIPY FL-C16 Fatty Acid Uptake Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the BODIPY FL-C16 fluorescent fatty acid analog, a powerful tool for investigating cellular fatty acid uptake and metabolism. We will delve into the core principles of its mechanism, present detailed experimental protocols, and summarize key quantitative data. Additionally, we will visualize the associated biological pathways and experimental workflows to facilitate a deeper understanding of its application in research and drug development.
Core Principles of this compound
This compound is a fluorescent probe meticulously designed for the study of lipid metabolism. It consists of a BODIPY FL (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene) fluorophore covalently linked to a 16-carbon saturated fatty acid, palmitate.[1][2][3] This unique structure allows it to mimic the behavior of natural long-chain fatty acids, enabling researchers to visualize and quantify their transport and trafficking within living cells.
The fundamental principle behind this compound's utility lies in its environment-sensitive fluorescence. In aqueous environments, the probe exhibits minimal fluorescence. However, upon entering the hydrophobic interior of the cell membrane and binding to intracellular proteins, its fluorescence quantum yield dramatically increases, resulting in a bright green signal.[4] This fluorescence enhancement is a direct indicator of cellular uptake.
This compound enters cells not by passive diffusion, but through the same protein-mediated transport mechanisms as endogenous fatty acids.[2] This includes key fatty acid transporters such as CD36 and members of the Fatty Acid Transport Protein (FATP) family.[5][6] Once inside the cell, the probe accumulates in the cytoplasm and co-localizes extensively with organelles central to lipid metabolism, including mitochondria and the endoplasmic reticulum/Golgi apparatus.[7][8][9]
Spectral and Physicochemical Properties
The spectral characteristics of this compound are crucial for its application in fluorescence-based assays. Below is a summary of its key properties:
| Property | Value | Reference |
| Excitation Maximum (in Methanol) | ~502.5 nm | [4] |
| Emission Maximum (in Methanol) | ~514 nm | [4] |
| Excitation Maximum (Protein-Bound) | ~510 nm | [10] |
| Emission Maximum (Protein-Bound) | ~512-518 nm | [10] |
| Quantum Yield (in Methanol) | ~0.93 | [11] |
| Stokes Shift (in Methanol) | 8-11 nm | [4] |
| Molar Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [11] |
Key Signaling Pathways in Fatty Acid Uptake
The uptake of long-chain fatty acids is a regulated process mediated by a suite of membrane-bound and intracellular proteins. Understanding these pathways is essential for interpreting data from this compound experiments.
Fatty Acid Transporter-Mediated Uptake
The initial step in fatty acid utilization is its transport across the plasma membrane, a process facilitated by proteins like CD36 and FATPs. The following diagram illustrates a simplified model of this process.
Caption: A diagram illustrating the key proteins and organelles involved in the cellular uptake and subsequent trafficking of this compound.
CD36, also known as fatty acid translocase, is a scavenger receptor that binds to long-chain fatty acids and facilitates their transport into the cell.[2][12][13] This process can involve the internalization of CD36 in caveolae-dependent endocytosis.[1] Fatty Acid Transport Proteins (FATPs) are a family of enzymes that also mediate fatty acid uptake, often through a process called "vectorial acylation," where the fatty acid is activated to a CoA ester as it is transported across the membrane.[14][15]
Once inside the cell, this compound binds to cytosolic Fatty Acid-Binding Proteins (FABPs), which traffic it to various organelles for metabolism or storage.[7][8] The binding affinities of this compound to different FABP isoforms have been quantified:
| FABP Isoform | Dissociation Constant (Kd) | Reference |
| Liver FABP (L-FABP) | ~270 nM | [8] |
| Intestinal FABP (I-FABP) | ~330 nM | [8] |
| Cq-FABP | 3.1 µM | [16] |
Experimental Protocols
This compound can be utilized in a variety of experimental setups to measure fatty acid uptake. Below are detailed protocols for common applications.
Plate Reader-Based Kinetic Uptake Assay
This protocol is suitable for high-throughput screening of compounds that may inhibit or enhance fatty acid uptake.
Caption: A step-by-step workflow for performing a kinetic fatty acid uptake assay using a fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are approximately 90% confluent at the time of the assay. Allow cells to attach overnight.
-
Serum Starvation: Gently remove the culture medium and replace it with serum-free medium. Incubate for 1-4 hours at 37°C.[5][17]
-
Compound Treatment: Remove the serum-free medium and add your test compounds or vehicle controls diluted in serum-free medium. Incubate for the desired treatment time (e.g., 1 hour) at 37°C.[5]
-
Probe Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 0.1% fatty acid-free BSA) at a final concentration of 1-5 µM.[18][17]
-
Assay Initiation: Add the this compound working solution to each well.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and begin kinetic measurements. Recommended settings are excitation at ~488 nm and emission at ~515 nm, with readings taken every minute for up to 60 minutes.[5]
-
Data Analysis: The rate of fluorescence increase over time is proportional to the rate of fatty acid uptake.
Fluorescence Microscopy-Based Uptake Assay
This protocol allows for the visualization of fatty acid uptake and subcellular localization.
Methodology:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes.
-
Treatment and Staining: Follow steps 2-4 from the plate reader protocol. A typical this compound concentration for microscopy is 1-100 nM.[19][20] Incubation time can range from 5 to 30 minutes.[19][20]
-
Washing: After incubation, wash the cells twice with cold PBS to remove extracellular probe.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 10 minutes.
-
Imaging: Mount the coverslips or place the dish on a fluorescence microscope. Acquire images using appropriate filter sets for green fluorescence (e.g., FITC channel).
Flow Cytometry-Based Uptake Assay
This method provides a quantitative measure of fatty acid uptake in a population of cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension.
-
Staining: Incubate the cells with 1 µM this compound in a suitable buffer for 1 hour at 37°C.[17]
-
Washing: Centrifuge the cells and wash twice with cold PBS or FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC or equivalent).
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is a measure of the average fatty acid uptake.
Conclusion
The this compound fatty acid uptake probe is a versatile and indispensable tool for researchers in the fields of metabolism, cell biology, and drug discovery. Its environment-sensitive fluorescence and reliance on endogenous transport mechanisms provide a reliable means to quantify and visualize fatty acid uptake in living cells. By understanding the core principles of its function and employing the detailed protocols provided in this guide, scientists can effectively investigate the intricate processes of lipid metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 8. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. I-FABP expression alters the intracellular distribution of the BODIPY C16 fatty acid analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BODIPY | AAT Bioquest [aatbio.com]
- 12. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2.7. Lipid Staining and Imaging [bio-protocol.org]
- 20. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY FL-C16: A Technical Guide to Studying Lipid Metabolism in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered lipid metabolism is a hallmark of cancer, where malignant cells reprogram their metabolic pathways to meet the high bioenergetic and biosynthetic demands of rapid proliferation, survival, and metastasis.[1][2][3][4] This dependency on lipids presents a promising therapeutic avenue.[1] BODIPY FL-C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled long-chain fatty acid analog of palmitate, the most common saturated fatty acid in animals.[5][6] Its utility lies in its ability to be taken up by cells through fatty acid transport proteins, mimicking the behavior of its natural counterpart, without immediate degradation, allowing for the visualization and quantification of fatty acid uptake and accumulation within lipid droplets.[5][7] This guide provides an in-depth overview of the application of this compound in cancer research, detailing experimental protocols, presenting quantitative data, and illustrating key concepts with diagrams.
Core Principles of this compound in Lipid Metabolism Studies
This compound is a powerful tool for investigating several aspects of lipid metabolism in cancer cells:
-
Fatty Acid Uptake: The fluorescence intensity of this compound within cells is a direct measure of the rate of fatty acid transport across the plasma membrane.[5] This allows for the screening of inhibitors of fatty acid uptake and the characterization of cancer cells with varying lipid dependencies.[5][6]
-
Lipid Droplet Formation and Dynamics: Once inside the cell, this compound is incorporated into neutral lipids and stored in lipid droplets.[8][] Fluorescence microscopy can be used to visualize the number, size, and localization of these lipid droplets, providing insights into lipid storage and mobilization.
-
Drug Discovery and Development: By quantifying changes in this compound uptake and accumulation, researchers can assess the efficacy of drugs targeting lipid metabolism pathways in cancer.[5][6]
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
In Vitro Fatty Acid Uptake Assay using Fluorescence Microscopy
This protocol is adapted from studies on breast cancer cell lines.[5][6]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)[10]
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Fluorescence microscope with appropriate filters (Excitation/Emission: ~488/515 nm)[11]
-
Black, clear-bottom 96-well plates[12]
Procedure:
-
Cell Seeding: Seed cancer cells in a black, clear-bottom 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Allow cells to adhere overnight.
-
Treatment (Optional): If testing the effect of a compound, replace the medium with fresh medium containing the test compound or vehicle control and incubate for the desired duration (e.g., 2 hours).[5][6]
-
Staining: Prepare a working solution of this compound in serum-free medium. A final concentration of 1 µM is a common starting point.[13] Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.[5][13]
-
Washing: Gently remove the staining solution and wash the cells twice with PBS.[13]
-
Imaging: Add fresh PBS or culture medium to the wells and immediately image the cells using a fluorescence microscope.
-
Quantification: Analyze the fluorescence intensity per cell or per field of view using image analysis software.
In Vitro Fatty Acid Uptake Assay using Flow Cytometry
This protocol allows for the high-throughput quantification of fatty acid uptake in a cell population.[13]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)[13]
-
PBS
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in the microscopy protocol (steps 1-2).
-
Staining: Add this compound working solution (e.g., 1 µM final concentration) to the cells and incubate for 1 hour at 37°C, protected from light.[13]
-
Cell Detachment: After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Washing and Resuspension: Neutralize the trypsin with complete medium, transfer the cell suspension to a tube, and centrifuge to pellet the cells. Wash the cell pellet twice with cold FACS buffer.[13]
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the this compound signal is used to quantify fatty acid uptake.[13]
In Vivo Fatty Acid Uptake Imaging
This protocol is for intravital microscopy of tumors in murine models.[5][6]
Materials:
-
Mouse model with orthotopically implanted tumors (e.g., mammary fat pad)
-
This compound solution for injection (e.g., 200 µM in DMSO)[6]
-
Anesthesia
-
Intravital fluorescence microscope with a mammary imaging window chamber[5]
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on the microscope stage.
-
Probe Administration: Administer 100 µL of the this compound solution via tail vein injection.[5][6]
-
Image Acquisition: Acquire fluorescence images of the tumor through the mammary window chamber over time (e.g., up to 80 minutes post-injection).[6] The signal typically reaches a plateau between 30 and 80 minutes.[5][6]
-
Data Analysis: Quantify the fluorescence intensity within the tumor region of interest at a specific time point within the plateau phase (e.g., 60 minutes, referred to as Bodipy60).[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound to investigate lipid metabolism in cancer.
| Cell Line | Model | Condition | Fold Change in this compound Uptake | Reference |
| 4T1 (metastatic) | In vitro | Compared to 67NR (non-metastatic) | Significantly higher | [5][6] |
| 4T07 (metastatic) | In vitro | Compared to 67NR (non-metastatic) | Significantly higher | [5][6] |
| 4T1 | In vitro | Treatment with Perphenazine (80 µM) | Significantly decreased | [5][6] |
| MYC-driven TNBC | In vivo | MYC-on vs. MYC-off (tumor regression) | ~3-fold decrease in MYC-off | [5] |
| 4T1 tumors | In vivo | Compared to 67NR tumors | Significantly higher | [6] |
| 4T07 tumors | In vivo | Compared to 67NR tumors | Significantly higher | [6] |
| 4T1 tumors | In vivo | Treatment with Perphenazine | Significantly decreased | [5] |
Table 1: Relative this compound Uptake in Different Cancer Models and Conditions.
| Parameter | Value | Unit | Model System | Reference |
| This compound concentration (in vitro) | 1 | µM | 4T1 cell line | [5] |
| This compound concentration (in vivo) | 200 | µM | Murine model (tail vein injection) | [6] |
| Incubation time (in vitro) | 30 | minutes | 4T1 cell line | [5] |
| Peak fluorescence (in vivo) | ~30 | minutes | Murine model | [5] |
| Imaging time point (in vivo) | 60 (Bodipy60) | minutes | Murine model | [5] |
Table 2: Key Experimental Parameters for this compound Assays.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz illustrate key signaling pathways in cancer lipid metabolism and the experimental workflow for using this compound.
A simplified diagram of a key signaling pathway regulating lipid metabolism in cancer.
A general workflow for in vitro experiments using this compound.
Conclusion
This compound is an invaluable tool for elucidating the intricacies of lipid metabolism in cancer. Its ability to faithfully track fatty acid uptake and accumulation provides a robust platform for both fundamental research and preclinical drug development. The protocols and data presented in this guide offer a solid foundation for researchers aiming to investigate the role of lipids in cancer progression and to identify novel therapeutic strategies targeting this critical metabolic pathway. The continued application of this and similar fluorescent probes will undoubtedly deepen our understanding of cancer metabolism and pave the way for new anti-cancer therapies.
References
- 1. Lipid metabolism in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the intricate relationship between lipid metabolism and oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. konstantinioncenter.org [konstantinioncenter.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of a Fluorescent Fatty Acid: An In-depth Guide to Bodipy FL-C16 Localization in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of Bodipy FL-C16, a fluorescently labeled long-chain fatty acid analog. Understanding its intracellular trafficking and accumulation is crucial for researchers studying lipid metabolism, transport, and related disease states. This document details the mechanisms of uptake, organelle-specific distribution, and established experimental protocols for its use in live-cell imaging and analysis.
Introduction to this compound
This compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a valuable tool in cell biology due to its fluorescent properties that allow for the visualization of fatty acid uptake and distribution in real-time.[1][2][3] Its structural similarity to the natural saturated fatty acid, palmitate, allows it to be recognized and transported by cellular machinery involved in lipid metabolism.[1][4] The Bodipy FL fluorophore, attached to the omega-end of the C16 acyl chain, exhibits bright green fluorescence with a narrow emission spectrum, making it suitable for high-resolution microscopy and multiplexing with other fluorescent probes.
Mechanism of Cellular Uptake and Trafficking
The entry of this compound into live cells is not a passive process of simple diffusion across the plasma membrane. Instead, it is primarily mediated by a family of fatty acid transport proteins (FATPs) and other transporters like CD36.[4][5] This active transport mechanism ensures that the uptake of this compound reflects the physiological pathways of natural long-chain fatty acids.
Once inside the cell, this compound is trafficked to various organelles, playing a role in cellular processes such as energy production and lipid synthesis.[6] Its distribution is not uniform and is influenced by the metabolic state of the cell and the specific cell type being investigated.
Below is a diagram illustrating the general workflow for a this compound cellular uptake experiment.
Caption: A generalized workflow for staining live cells with this compound.
Organelle-Specific Localization
Studies in various cell lines have demonstrated that this compound primarily localizes to the mitochondria and the endoplasmic reticulum (ER)/Golgi apparatus.[2][6][7] This distribution aligns with the major sites of fatty acid metabolism, including β-oxidation in the mitochondria and triglyceride and phospholipid synthesis in the ER. In contrast, there is typically little co-localization observed with lysosomes.[6]
The signaling pathway for fatty acid uptake and subsequent metabolic fate is depicted in the following diagram.
Caption: Cellular uptake and trafficking of this compound.
Quantitative Analysis of Cellular Localization
The accumulation of this compound in different cellular compartments can be quantified using fluorescence intensity measurements. This data is critical for comparing the metabolic activity between different cell types or under various experimental conditions.
| Parameter | Cell Type | Organelle | Method | Key Findings | Reference |
| Co-localization | Caco-2 | Mitochondria | Fluorescence Microscopy | Extensive co-localization observed. | [2][6][7] |
| Caco-2 | Endoplasmic Reticulum/Golgi | Fluorescence Microscopy | Extensive co-localization observed. | [2][6][7] | |
| Caco-2 | Lysosomes | Fluorescence Microscopy | Little co-localization observed. | [6] | |
| Uptake Kinetics | Mouse Mammary Tumor | Whole Cell | Intravital Microscopy | Fluorescence reaches maximum at ~30 min post-injection and remains stable for 30-80 min. | [4][5] |
| Relative Uptake | L-cells | Nucleus vs. Cytoplasm | Laser Scanning Confocal Microscopy | L-FABP expression increased the relative distribution of this compound to the nucleus. | [8] |
Experimental Protocols
Accurate and reproducible results in this compound staining experiments depend on carefully optimized protocols. Below are detailed methodologies for live-cell staining and analysis.
Live-Cell Staining Protocol for Microscopy
This protocol is adapted from various studies and can be optimized for specific cell lines and experimental goals.[4][9][][11]
Materials:
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. For studies on fatty acid uptake regulation, cells can be serum-starved for 1-4 hours prior to staining.[9][12]
-
Preparation of Staining Solution:
-
Prepare a BSA-containing buffer (e.g., 0.1% fatty acid-free BSA in PBS or imaging medium).[12]
-
Dilute the this compound stock solution into the BSA-containing buffer to a final working concentration of 1-5 µM. It is crucial to complex the fatty acid to BSA to ensure its solubility and facilitate cellular uptake.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[9][] The optimal incubation time should be determined empirically for each cell type and experimental question.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS to remove unbound probe.
-
-
Imaging:
-
Immediately image the live cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation/Emission maxima: ~505/511 nm).[1] Confocal microscopy is recommended for resolving subcellular localization.
-
Flow Cytometry Protocol for Fatty Acid Uptake
Flow cytometry can be used to quantify the overall fatty acid uptake in a cell population.[9]
Materials:
-
Same as for microscopy, but cells are cultured in plates or flasks.
-
Trypsin-EDTA or other cell detachment solution.
-
FACS buffer (e.g., PBS with 1% BSA).
Procedure:
-
Cell Preparation and Staining: Follow steps 1-3 from the microscopy protocol.
-
Cell Detachment:
-
After washing (step 4), detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
-
-
Resuspension:
-
Resuspend the cell pellet in cold FACS buffer.
-
-
Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
The geometric mean fluorescence intensity (MFI) can be used to quantify fatty acid uptake.[9]
-
Conclusion
This compound is a powerful tool for investigating the dynamic processes of fatty acid uptake, trafficking, and localization within live cells. Its use in fluorescence microscopy and flow cytometry provides valuable quantitative data for researchers in basic science and drug development. By understanding its cellular behavior and employing optimized experimental protocols, scientists can gain deeper insights into the intricate world of lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of fatty acid uptake [bio-protocol.org]
BODIPY FL-C16: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY FL-C16 is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool in metabolic research.[1][2] Comprising a 16-carbon palmitic acid molecule linked to a BODIPY FL dye, this probe allows for the real-time visualization and quantification of fatty acid uptake, trafficking, and storage within living cells and in vivo models.[1][3] Its utility stems from its ability to mimic natural fatty acids, entering cells through the same long-chain fatty acid transport proteins, thus providing a reliable measure of true fatty acid transport.[1] This technical guide provides an in-depth overview of this compound's applications, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in metabolic research and drug development.
Core Principles and Mechanism of Action
This compound is a cell-permeable, green-fluorescent lipid tracer.[4] The BODIPY (dipyrrometheneboron) fluorophore is non-polar, highly photostable, and exhibits a high fluorescence quantum yield, making it ideal for various fluorescence-based applications, including confocal microscopy and flow cytometry.[4][] The excitation and emission maxima of BODIPY FL are approximately 505 nm and 515 nm, respectively.[6]
Once introduced to a biological system, this compound is recognized and transported into cells by fatty acid transport proteins such as CD36 and members of the SLC27 gene family (FATPs).[1] Inside the cell, the fluorescent fatty acid analog can be trafficked to various organelles, including the mitochondria and endoplasmic reticulum/Golgi apparatus, and can be incorporated into lipid droplets for storage.[2][6][7] This dynamic process allows researchers to study the intricate pathways of lipid metabolism under various physiological and pathological conditions.
Key Applications in Metabolic Research
The versatility of this compound has led to its widespread adoption in several areas of metabolic research:
-
Quantifying Fatty Acid Uptake: A primary application is the measurement of cellular fatty acid uptake. By incubating cells with this compound and measuring the resulting fluorescence, researchers can quantify the rate and extent of fatty acid import.[8][9] This is particularly valuable in studying metabolic reprogramming in diseases like cancer, where tumor cells often exhibit increased fatty acid uptake.[1][10]
-
Visualizing Lipid Trafficking and Storage: Fluorescence microscopy techniques allow for the visualization of this compound's subcellular localization. This provides insights into the trafficking of fatty acids to organelles for processes like β-oxidation or their esterification and storage in lipid droplets.[2][7][11]
-
In Vivo Metabolic Imaging: this compound can be administered systemically in animal models to study fatty acid uptake in tumors and other tissues in real-time.[1][10] This in vivo imaging capability is crucial for understanding metabolic dynamics in a whole-organism context and for evaluating the efficacy of metabolic therapies.[1]
-
Drug Screening and Efficacy Testing: The probe is a valuable tool for screening small molecule inhibitors of fatty acid uptake and metabolism.[1][9][10] By treating cells or animals with a compound of interest and then measuring this compound uptake, researchers can assess the compound's inhibitory effect.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound, providing a reference for experimental design and data interpretation.
| Parameter | Value | Cell/System Type | Reference |
| Binding Affinity (Kd) | |||
| L-FABP | 270 nM | Purified Protein | [4] |
| I-FABP | 330 nM | Purified Protein | [4] |
| Fluorescence Uptake | |||
| BODIPY-C5 | 110 ± 13 FU•min⁻¹ (r²=0.26) | Human Placental Explants | [12] |
| BODIPY-C12 | 50 ± 2.5 %min⁻¹ (r²=0.64) | Human Placental Explants | [12] |
| BODIPY-C16 | 6.1 ± 0.46 %min⁻¹ (r²=0.44) | Human Placental Explants | [12] |
| Inhibition of Uptake | |||
| Perphenazine (80 µM) | Significant decrease in fluorescence | 4T1 cells and in vivo tumors | [1][10] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: In Vitro Fatty Acid Uptake Assay (Flow Cytometry)
This protocol details the steps for quantifying fatty acid uptake in cultured cells using flow cytometry.
Materials:
-
This compound (stock solution of 1 mM in DMSO)[8]
-
Cell culture medium (serum-free for starvation)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1-2% BSA)
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and culture under desired experimental conditions until they reach approximately 90% confluency.[9]
-
Serum Starvation: Gently remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for at least 1 hour at 37°C to serum starve the cells.[9]
-
Compound Treatment (Optional): If screening for inhibitors, remove the serum-free medium and add fresh medium containing the test compound or vehicle control. Incubate for the desired time (e.g., 1-2 hours) at 37°C.[1][9]
-
This compound Staining: Prepare a 5 µM working solution of this compound in serum-free medium or an appropriate buffer.[8] Add the staining solution to each well to achieve a final concentration of 1 µM and incubate for 1 hour at 37°C in 5% CO₂.[8]
-
Cell Harvesting and Washing: After incubation, gently resuspend the cells and transfer them to FACS tubes. Centrifuge at 450 x g for 5 minutes at 4°C.[8] Discard the supernatant and wash the cells twice with cold FACS buffer.[8]
-
Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye like 7-AAD.[8]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting with a 488 nm laser and collecting emission in the green channel (typically around 515-530 nm). Analyze the geometric mean fluorescence intensity (MFI) of the live cell population to quantify fatty acid uptake.[8]
Protocol 2: In Vitro Fatty Acid Uptake and Localization (Fluorescence Microscopy)
This protocol outlines the procedure for visualizing fatty acid uptake and subcellular localization using fluorescence microscopy.
Materials:
-
This compound (stock solution of 1 mM in DMSO)
-
Cell culture medium
-
1% BSA in PBS
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.
-
Compound Treatment (Optional): Treat cells with inhibitors or other compounds as required for the experiment.
-
This compound Staining: Wash cells with 1% BSA in PBS.[13] Incubate the cells with this compound at a final concentration of 100 nM in 1% BSA for 5 minutes.[13] For lipid droplet co-localization, longer incubation times (e.g., 30 minutes to 6 hours) may be necessary.[11][13]
-
Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[13]
-
Counterstaining: Wash the fixed cells with PBS and counterstain with a nuclear stain like DAPI (0.5 µg/mL) for 5-10 minutes.[13]
-
Imaging: Mount the coverslips on slides or image the plates directly using a fluorescence microscope. Capture images in the green channel for this compound and the blue channel for the nuclear stain.
-
Image Analysis: Quantify the fluorescence intensity per cell using software like ImageJ.[13] Total fluorescence in each image can be divided by the number of cells to normalize the data.[13]
Protocol 3: In Vivo Fatty Acid Uptake Imaging
This protocol provides a general framework for imaging fatty acid uptake in vivo using animal models.
Materials:
-
This compound (prepared for in vivo administration, e.g., 200 µM in DMSO)[10]
-
Animal model (e.g., mouse with a mammary window chamber)[14]
-
Intravital fluorescence microscopy setup
-
Anesthesia and animal handling equipment
Procedure:
-
Animal Preparation: Anesthetize the animal and position it on the microscope stage. If using a window chamber model, ensure the imaging area is clean and accessible.[14]
-
Baseline Imaging: Acquire baseline fluorescence images of the tissue of interest before injecting the probe.[1]
-
Probe Administration: Administer 100 µL of 200 µM this compound via tail vein injection.[10][14]
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every minute) for up to 80 minutes post-injection to capture the uptake kinetics.[10] The fluorescence signal typically reaches a plateau between 30 and 80 minutes.[10]
-
Image Analysis: Perform background and dark noise subtraction on the acquired images.[1] The fluorescence intensity at a specific time point within the plateau phase (e.g., 60 minutes, termed Bodipy60) can be used as a summary parameter for quantifying fatty acid uptake.[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in metabolic research.
Caption: Cellular uptake and trafficking pathway of this compound.
Caption: Experimental workflow for in vitro fatty acid uptake assay.
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BODIPY-FL-C16 ≥98% (HPLC) | 1246751-52-9 [sigmaaldrich.com]
- 6. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 7. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Myoglobin regulates fatty acid trafficking and lipid metabolism in mammary epithelial cells | PLOS One [journals.plos.org]
- 12. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Lipid Staining and Imaging [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Nuances of BODIPY FL-C16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the core spectral properties of BODIPY FL-C16, a versatile fluorophore integral to cellular and molecular research. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols for their determination, and insights into its application in studying lipid metabolism.
Core Spectral and Photophysical Properties
This compound, a derivative of the BODIPY (boron-dipyrromethene) dye conjugated to a 16-carbon fatty acid chain, is prized for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity.[1] These characteristics make it an exceptional tool for fluorescence microscopy and other fluorescence-based analytical techniques. Its spectral behavior, however, is not entirely static and can be influenced by its immediate microenvironment.
Quantitative Spectral Data
The key spectral properties of this compound are summarized in the table below. It is important to note that while the core BODIPY FL fluorophore dictates the primary spectral characteristics, the local environment can induce shifts in the excitation and emission maxima.
| Property | Value (in Methanol) | Value (Bound to FABP) | Notes |
| Excitation Maximum (λex) | ~503 nm[2] | ~510 nm[2] | The excitation maximum exhibits a slight red-shift upon binding to proteins such as Fatty Acid-Binding Proteins (FABPs). In aqueous buffers like PBS, fluorescence is significantly quenched.[2] |
| Emission Maximum (λem) | ~511-514 nm[1][2] | ~518 nm[2] | Similar to the excitation maximum, the emission peak also shows a red-shift when the fluorophore is in a non-polar, protein-bound environment. The Stokes shift is typically small, in the range of 8-11 nm.[2] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹[1] | Not explicitly reported | This value is characteristic of BODIPY FL dyes and indicates a high probability of light absorption at the excitation maximum.[1] The precise value can vary slightly with the solvent. |
| Fluorescence Quantum Yield (Φ) | ~0.90[3] | 0.72 - 0.87 (I-FABP and L-FABP respectively) | The quantum yield is exceptionally high in non-polar solvents like methanol (B129727) and when bound to proteins, indicating very efficient fluorescence emission.[3] In aqueous solutions, the quantum yield is dramatically lower.[2] |
| Molecular Weight | 474.43 g/mol [4] | - | |
| Chemical Formula | C₂₇H₄₁BF₂N₂O₂[4] | - |
Experimental Protocols
Accurate characterization of the spectral properties of this compound is crucial for quantitative applications. The following sections detail the standard methodologies for determining the molar extinction coefficient and fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.
Materials:
-
This compound
-
Spectrophotometer-grade solvent (e.g., methanol or DMSO)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations.
-
Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the excitation maximum (λex).
-
Plot data: Plot the absorbance values against the corresponding concentrations.
-
Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the concentration in mol/L), the slope of the resulting linear plot is equal to ε × b. Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used technique.
Materials:
-
This compound
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Spectrophotometer-grade solvent
-
Quartz cuvettes
Procedure:
-
Prepare solutions: Prepare a series of dilutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualization of Structures and Processes
Diagrams are essential for visualizing complex information. The following sections provide Graphviz diagrams for the chemical structure of this compound, a general workflow for its spectral characterization, and its application in studying cellular lipid uptake.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Spectral Characterization
Caption: Experimental workflow for spectral characterization.
Application in Cellular Lipid Uptake Studies
Caption: Cellular lipid uptake and trafficking pathway.
References
Understanding Bodipy FL-C16: A Technical Guide to its Fluorescence in Diverse Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy FL-C16 is a fluorescent probe that merges the robust photophysical properties of the Bodipy FL dye with a 16-carbon fatty acid chain, creating a powerful tool for investigating cellular lipid metabolism.[1][2] This palmitate analog is widely utilized to study the cellular uptake, trafficking, and distribution of long-chain fatty acids. Its utility stems from the environmentally sensitive nature of its fluorescence, which is significantly influenced by the polarity of its surroundings. This guide provides an in-depth examination of the principles governing this compound fluorescence, detailed experimental protocols for its application, and visual workflows to aid in experimental design and data interpretation.
Core Photophysical Properties and Environmental Sensitivity
The Bodipy (boron-dipyrromethene) core is renowned for its exceptional photostability, high fluorescence quantum yields, and narrow, symmetric emission peaks.[][] These characteristics ensure a bright and stable signal suitable for long-term imaging with minimal photobleaching.[][]
A critical feature of this compound is the dependence of its fluorescence quantum yield on the local environment.[5] In polar, aqueous environments such as cell culture media or cytoplasm, the probe's fluorescence is significantly quenched.[5] However, upon partitioning into nonpolar environments like lipid membranes, binding to fatty acid-binding proteins (FABPs), or localizing within organelles like the endoplasmic reticulum and mitochondria, its fluorescence dramatically increases.[5][6][7] This "turn-on" characteristic makes it an excellent tool for visualizing fatty acid uptake and distribution, as the signal directly corresponds to the probe's interaction with cellular lipid structures.
Quantitative Fluorescence Data
The spectral properties of this compound shift depending on its environment. The following table summarizes key quantitative data for easy comparison.
| Environment | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Stokes Shift | Reference(s) |
| Methanol | ~502.5 nm | ~514 nm | ~0.93 | ~11.5 nm | [5] |
| Aqueous Buffer (PBS) | --- | --- | Very Low (~1.2% of methanol) | --- | [5] |
| Bound to L-FABP | ~510 nm | ~518 nm | 0.87 | ~8 nm | [5][7] |
| Bound to I-FABP | ~510 nm | ~518 nm | 0.72 | ~8 nm | [5][7] |
| Fluid-Phase Lipid Bilayers | ~500 nm | ~510 nm | ~0.9 | ~10 nm | [8] |
| General (in cells) | ~505 nm | ~515 nm | High | ~10 nm | [1] |
Key Experimental Protocols
Below are detailed methodologies for common applications of this compound, primarily focusing on live-cell imaging of fatty acid uptake.
Protocol 1: Live-Cell Fatty Acid Uptake Assay (Microscopy)
This protocol outlines the steps for visualizing the uptake of long-chain fatty acids in cultured cells.
A. Materials
-
This compound (stock solution in DMSO, e.g., 5 mM)
-
Cultured cells (plated on coverslips or glass-bottom dishes)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
B. Procedure
-
Cell Preparation: Culture cells to a confluency of 70-80%.[] For experiments investigating uptake kinetics, it is often beneficial to serum-starve the cells for one hour prior to the assay to reduce the presence of competing fatty acids.[10]
-
Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the DMSO stock into serum-free medium. A final concentration of 0.5-2 µM is typically recommended.[] Vortex thoroughly to ensure the probe is well-dispersed.
-
Cell Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the this compound staining solution and incubate for 15-30 minutes at 37°C, protected from light.[][11]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to eliminate unbound probe and reduce background fluorescence.[][11]
-
Imaging: Immediately image the cells using a fluorescence microscope. This compound can be excited using a standard 488 nm laser line, with emission collected around 510-520 nm.[7][12] The probe will appear brightest in cellular membranes and organelles where it has been incorporated.
Protocol 2: Fatty Acid Uptake Inhibition Assay (Plate Reader)
This protocol is adapted for screening potential inhibitors of fatty acid uptake in a high-throughput format.
A. Materials
-
This compound (stock solution in DMSO)
-
Cultured cells (plated in a black, clear-bottom 96-well plate)
-
Serum-free cell culture medium
-
Test compounds (potential inhibitors)
-
Fluorescence plate reader
B. Procedure
-
Cell Plating: Seed cells in a 96-well plate and culture until they reach approximately 90% confluency.[10]
-
Compound Treatment: Remove the media and add fresh serum-free media containing the test compounds at desired concentrations. Include a vehicle-only control. Incubate for a predetermined time (e.g., 1 hour) at 37°C.[10]
-
Probe Addition: Prepare a 2X working solution of this compound in serum-free media. Add an equal volume to each well, resulting in a final probe concentration of 1-2 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity (Excitation: 488 nm, Emission: 515 nm) at regular intervals (e.g., every 1-2 minutes) for 60 minutes to generate kinetic uptake curves.[10]
-
Data Analysis: Compare the rate of fluorescence increase in compound-treated wells to the vehicle control wells. A reduced rate indicates inhibition of fatty acid uptake.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the use of this compound.
Caption: Cellular uptake and trafficking pathway of this compound.
Caption: Relationship between environment and this compound fluorescence.
Caption: Workflow for a drug screening assay using this compound.
References
- 1. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BODIPY-FL-C16 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Lipid Droplets: An In-depth Technical Guide to BODIPY FL-C16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BODIPY FL-C16, a fluorescently labeled long-chain fatty acid analog, and its application in the visualization and analysis of lipid droplets in cellular and in vivo models. This document details the probe's mechanism of action, spectral properties, and provides detailed protocols for its use in various experimental setups.
Introduction to this compound
This compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a valuable tool in the study of lipid metabolism. It consists of the green-fluorescent BODIPY FL dye covalently linked to a 16-carbon saturated fatty acid (palmitic acid).[1][2] This structure allows it to be taken up by cells and incorporated into metabolic pathways similarly to its natural counterpart, making it an excellent probe for tracking fatty acid uptake, trafficking, and storage within lipid droplets.[3][4]
BODIPY dyes, in general, are known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability, making them superior to some traditional dyes like Nile Red for certain applications.[5][][7]
Mechanism of Action
This compound, as a palmitate analog, is transported across the cell membrane by fatty acid transport proteins (FATPs) and other membrane-associated fatty acid-binding proteins like CD36.[1][8] Once inside the cell, it can be metabolized and incorporated into neutral lipids, such as triglycerides and cholesteryl esters, which are the primary components of lipid droplets.[3][] This incorporation leads to the accumulation of the fluorescent probe within these organelles, allowing for their specific visualization. The fluorescence of this compound is also sensitive to its environment, with its quantum yield increasing in the nonpolar environment of the lipid droplet core compared to the aqueous cytoplasm.[10]
dot
Quantitative Data and Probe Comparison
The selection of a fluorescent probe is critical for successful imaging experiments. The following table summarizes the key quantitative properties of this compound and compares it with other commonly used lipid droplet stains.
| Property | This compound | BODIPY 493/503 | Nile Red |
| Excitation Max (nm) | ~505 | ~493 | ~552 (in lipids) |
| Emission Max (nm) | ~515 | ~503 | ~636 (in lipids) |
| Quantum Yield | High (can be ~0.9 in non-polar solvents)[10] | High | Environment-dependent, lower in aqueous media[7] |
| Photostability | Good[] | Moderate, can be prone to photobleaching[7] | Moderate to low[7] |
| Specificity | High for fatty acid uptake and lipid droplets[11] | High for neutral lipids[] | Can non-specifically stain other organelles[7] |
| Live/Fixed Cells | Both | Both | Both |
| Primary Application | Fatty acid uptake and lipid metabolism studies[1] | General lipid droplet staining[] | General lipid droplet staining |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are optimized protocols for using this compound in various cellular assays.
Live-Cell Imaging of Fatty Acid Uptake
This protocol is designed for real-time visualization of fatty acid uptake and accumulation in lipid droplets in living cells.
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO)
-
Cell culture medium (serum-free for staining)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging microscopy system
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or plate.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound at a final concentration of 0.1-2 µM in serum-free medium or HBSS.[] It is recommended to pre-warm the staining solution to 37°C.
-
Cell Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove serum and residual medium.[]
-
Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[] Incubation times may need to be optimized depending on the cell type and experimental goals.
-
Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound dye.[]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).
Fixed-Cell Staining for Lipid Droplet Visualization
This protocol is suitable for high-resolution imaging of lipid droplets in fixed cells and for experiments involving immunofluorescence.
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium (with or without DAPI for nuclear counterstaining)
Procedure:
-
Cell Preparation and Fixation: Culture cells on coverslips to the desired confluency. Wash briefly with PBS and then fix with 4% PFA for 15 minutes at room temperature.[]
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]
-
Staining Solution Preparation: Prepare a fresh working solution of this compound at a final concentration of 0.5-5 µM in PBS.[]
-
Staining: Add the this compound working solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells 2-3 times with PBS to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a confocal or widefield fluorescence microscope.
dot
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in both basic research and drug discovery:
-
Studying Lipid Metabolism: It allows for the direct observation of fatty acid uptake and its subsequent trafficking and storage, providing insights into the mechanisms of lipid homeostasis.[1]
-
Cancer Research: Altered lipid metabolism is a hallmark of many cancers. This compound can be used to study these changes and to screen for drugs that target fatty acid uptake and storage in cancer cells.[1][2]
-
Metabolic Diseases: Research into diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) can benefit from the use of this compound to monitor lipid accumulation in relevant cell types.[8]
-
Drug Screening: The probe can be used in high-throughput screening assays to identify compounds that inhibit or enhance fatty acid uptake.[8]
Conclusion
This compound is a robust and reliable fluorescent probe for the visualization and study of lipid droplets and fatty acid metabolism. Its excellent photophysical properties and biological relevance make it an indispensable tool for researchers in cell biology, metabolism, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research contexts.
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Using fluorescent lipids in live zebrafish larvae: from imaging whole animal physiology to subcellular lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with Bodipy FL-C16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitic acid. This probe consists of the Bodipy FL fluorophore attached to the omega-carbon of the C16 fatty acid chain. Its intrinsic fluorescence and structural similarity to natural fatty acids make it a valuable tool for investigating cellular fatty acid uptake, trafficking, and metabolism in live cells.[1][2][3] Due to its non-polar nature, high photostability, and high fluorescence quantum yield, this compound is well-suited for various fluorescence microscopy techniques, including confocal and two-photon microscopy. The dye is taken up by cells through fatty acid transport proteins, mimicking the natural uptake of long-chain fatty acids, and subsequently localizes to various organelles involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria.[4][5][6] This allows for the real-time visualization and quantification of fatty acid metabolism, providing insights into cellular physiology and disease states like metabolic disorders and cancer.[2][]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in live-cell imaging applications.
| Parameter | Value | Notes |
| Excitation Maximum | ~500-505 nm[4][8][9] | Can be effectively excited by a 488 nm laser line.[5][8][10] |
| Emission Maximum | ~509-515 nm[4][8][9] | |
| Working Concentration | 0.1 - 2 µM[] | Optimal concentration should be determined empirically for each cell type and experimental condition. |
| Incubation Time | 15 - 60 minutes[] | Shorter times are often sufficient for uptake studies, while longer times may be needed to observe metabolic trafficking. |
| Stock Solution Solvent | DMSO | Prepare a concentrated stock solution (e.g., 1-2 mg/mL) and store at -20°C, protected from light.[11] |
Mechanism of Cellular Uptake and Processing
This compound, as a fluorescent fatty acid analog, is actively transported into live cells primarily through fatty acid transport proteins (FATPs) and other transporters like CD36 located on the plasma membrane.[5][12] Once inside the cell, it is rapidly incorporated into cellular metabolic pathways. The fluorescent probe can be esterified into complex lipids, such as triglycerides and phospholipids, and stored in lipid droplets, or transported to the mitochondria for β-oxidation.[6] Its localization can be observed in the endoplasmic reticulum/Golgi apparatus and mitochondria, reflecting the key sites of lipid processing and energy metabolism.[4][6]
Caption: Cellular uptake and trafficking of this compound.
Experimental Protocol: Live-Cell Staining and Imaging
This protocol provides a general guideline for staining live, adherent cells with this compound for fluorescence microscopy.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell line
-
Serum-free cell culture medium
-
Coverslips or glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Protocol:
-
Cell Preparation:
-
Plate cells on sterile coverslips or in glass-bottom imaging dishes.
-
Culture cells to the desired confluency (typically 70-80%) in complete culture medium.[]
-
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution into serum-free medium to the final working concentration (e.g., 1 µM).[5][12] It is recommended to test a range of concentrations (0.1 - 2 µM) to determine the optimal signal-to-noise ratio for your specific cell type.[]
-
-
Staining Procedure:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells gently with pre-warmed PBS.
-
Add the pre-warmed this compound staining solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[] The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove any unbound dye.[]
-
-
Live-Cell Imaging:
-
Immediately after washing, add fresh, pre-warmed serum-free medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for Bodipy FL (Excitation/Emission: ~505/515 nm). A standard FITC or GFP filter set is usually appropriate.
-
Acquire images using imaging parameters that minimize phototoxicity and photobleaching, especially for time-lapse experiments.
-
Caption: Experimental workflow for this compound live-cell staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 5. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Bodipy FL-C16 Fixed-Cell Staining: An Application Guide for Cellular Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitic acid. Its utility as a vital stain for the investigation of fatty acid uptake and lipid metabolism is well-established. This probe consists of the Bodipy FL fluorophore, characterized by its bright green fluorescence and high photostability, conjugated to a C16 fatty acid chain. This structure allows for its incorporation into cellular membranes and organelles involved in lipid metabolism, such as the mitochondria and the endoplasmic reticulum/Golgi apparatus. In fixed-cell applications, this compound serves as a powerful tool for visualizing the distribution of lipids and understanding the structural organization of lipid-rich cellular compartments.
Principle of Staining
The mechanism of this compound staining in fixed cells involves its passive diffusion across the cell membrane and subsequent partitioning into hydrophobic environments. As a lipophilic molecule, it preferentially accumulates in lipid-rich structures. The fluorescence of Bodipy FL is environmentally sensitive, exhibiting higher quantum yields in nonpolar environments, such as lipid droplets and membranes, compared to aqueous solutions. This property contributes to a high signal-to-noise ratio, enabling clear visualization of lipid distribution within the cell.
Data Presentation
| Parameter | Recommended Condition | Expected Outcome & Notes |
| Fixation | 4% Paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. | Preserves cellular morphology and antigenicity for potential co-staining. Methanol fixation is generally not recommended as it can extract lipids. |
| Permeabilization | 0.1% Saponin (B1150181) in PBS for 10-15 minutes at room temperature. | Allows for the entry of the dye to stain intracellular lipid structures. Saponin is a mild detergent that selectively permeabilizes the plasma membrane while leaving organellar membranes largely intact. Triton X-100 is not recommended as it can solubilize lipid droplets. |
| Staining Concentration | 0.5 - 5 µM in PBS. | Optimal concentration should be determined empirically for each cell type and experimental condition. Higher concentrations may lead to increased background. |
| Incubation Time | 20 - 60 minutes at room temperature, protected from light. | Longer incubation times may be necessary for some cell types but can also contribute to higher background. |
| Excitation Wavelength | ~505 nm | Compatible with standard 488 nm laser lines. |
| Emission Wavelength | ~515 nm | Green fluorescence emission. |
Experimental Protocols
I. Reagent Preparation
-
Fixation Solution (4% PFA in PBS):
-
Dissolve 4 g of paraformaldehyde in 100 mL of 1X Phosphate Buffered Saline (PBS), pH 7.4.
-
Heat to 60°C in a fume hood to dissolve.
-
Add a few drops of 1 M NaOH to clarify the solution.
-
Cool to room temperature and filter. Store at 4°C for up to one week.
-
-
Permeabilization Solution (0.1% Saponin in PBS):
-
Dissolve 0.1 g of saponin in 100 mL of 1X PBS.
-
Mix until fully dissolved. Store at 4°C.
-
-
This compound Stock Solution (1 mM in DMSO):
-
Dissolve 1 mg of this compound in the appropriate volume of high-quality, anhydrous DMSO to achieve a 1 mM concentration.
-
Vortex thoroughly.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
This compound Working Solution (1 µM in PBS):
-
Immediately before use, dilute the 1 mM stock solution 1:1000 in 1X PBS.
-
Vortex the solution vigorously to ensure proper dispersion of the hydrophobic dye in the aqueous buffer. It is recommended to pre-warm the PBS to 37°C to aid in solubility and reduce aggregation.
-
II. Staining Protocol
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to an appropriate confluency (typically 70-80%).
-
Washing: Gently wash the cells twice with 1X PBS to remove any residual culture medium.
-
Fixation: Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove the fixative.
-
Permeabilization: Add the 0.1% Saponin solution to the cells and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells twice with 1X PBS.
-
Staining: Add the freshly prepared 1 µM this compound working solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~510-530 nm).
Mandatory Visualization
Caption: Experimental workflow for this compound fixed-cell staining.
BODIPY FL-C16: Application Notes and Protocols for Microscopy-Based Cellular Lipid Uptake Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY FL-C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. Its unique photophysical properties, including high quantum yield, photostability, and environment-sensitive fluorescence, make it an invaluable tool for investigating cellular fatty acid uptake and lipid metabolism. This document provides detailed application notes and standardized protocols for the use of this compound in various microscopy-based experiments, aimed at ensuring reproducible and quantifiable results.
Data Presentation: Quantitative Parameters for this compound Experiments
The following table summarizes key quantitative data for the application of this compound in microscopy and plate-reader-based assays, compiled from various research applications.
| Parameter | Application | Concentration Range | Incubation Time | Temperature | Excitation/Emission (nm) | Key Considerations |
| Working Concentration | Live Cell Imaging & Fatty Acid Uptake | 0.1 - 2 µM[] | 15 - 30 minutes[] | 37°C[][2] | 488 / 508-515[3][4] | Lower concentrations can help minimize non-specific binding and potential cytotoxicity[]. |
| Fixed Cell Staining | 0.5 - 5 µM[] | 20 - 60 minutes[] | Room Temperature | 488 / 515[4] | Ensure thorough washing after fixation to remove residual fixatives[]. | |
| Flow Cytometry | 1 µM[2] | 1 hour[2] | 37°C[2] | 488 / 515 | Used for quantifying fatty acid uptake in a cell population. | |
| In Vivo Microscopy | 200 µM (injection solution)[6][7][8] | ~30-80 minutes post-injection[6] | N/A | 488 / 515[7] | Concentration is optimized to avoid self-quenching at the tissue level[7][8]. | |
| Stock Solution | General Use | 1 - 10 mM | N/A | Store at -20°C or -80°C[2][9] | N/A | Dissolve in high-quality, anhydrous DMSO[10]. Protect from light[3][9]. |
| Incubation Buffer | Cellular Assays | PBS or Serum-Free Media[11] | N/A | N/A | N/A | For fatty acid uptake assays, co-incubation with fatty acid-free BSA (e.g., 0.1%) can be used[11]. |
| Fixation (for fixed cell protocols) | Fixed Cell Imaging | 4% Paraformaldehyde (PFA) in PBS | 10 - 15 minutes[][12] | Room Temperature | N/A | Methanol-free PFA is recommended to preserve lipid droplet morphology. |
| Washing Steps | All Applications | PBS or HBSS | 2-3 washes | Room Temperature | N/A | Crucial for reducing background fluorescence from unbound dye[][]. |
Signaling Pathways and Experimental Workflows
Logical Relationship of this compound Uptake and Metabolism
Caption: Cellular uptake and metabolic fate of this compound.
Experimental Workflow for Cellular Fatty Acid Uptake Assay
Caption: Workflow for a typical this compound fatty acid uptake experiment.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fatty Acid Uptake
This protocol is designed for real-time visualization of fatty acid uptake in living cells.
Materials:
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or appropriate imaging plates
Procedure:
-
Cell Preparation: Culture cells to a confluence of 70-80%. Prior to the experiment, you may serum-starve the cells for 1-4 hours to enhance fatty acid uptake.
-
Preparation of Staining Solution: a. Prepare a working solution of this compound at a final concentration of 0.5-2 µM in serum-free medium.[] b. For studies involving fatty acid transport kinetics, it is recommended to complex the this compound with fatty acid-free BSA. A 1:1 molar ratio of this compound to BSA can be a starting point.
-
Staining: a. Wash the cells twice with warm PBS to remove serum and media components. b. Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: a. Gently remove the staining solution. b. Wash the cells 2-3 times with warm PBS to remove unbound dye and reduce background fluorescence.[]
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Immediately proceed to imaging using a fluorescence or confocal microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~515 nm).[6][7]
Protocol 2: Staining of Fatty Acid Uptake in Fixed Cells
This protocol is suitable for endpoint assays where live-cell imaging is not required.
Materials:
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
PBS
-
Cells cultured on coverslips or imaging plates
Procedure:
-
Fatty Acid Incubation: a. Culture and treat cells as required by the experimental design. b. Prepare a working solution of this compound (e.g., 100 nM) in serum-free media with 1% BSA and incubate with the cells for 5 minutes.[12]
-
Fixation: a. Gently wash the cells with PBS. b. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[][12]
-
Washing: a. Remove the fixative and wash the cells 2-3 times with PBS for 5 minutes each to ensure complete removal of PFA.[]
-
Staining (Post-Fixation Alternative): a. Alternatively, cells can be fixed first and then stained. After fixation and washing, incubate the cells with this compound working solution (0.5-5 µM in PBS) for 20-60 minutes at room temperature, protected from light.[]
-
Final Washes and Mounting: a. Wash the cells 2-3 times with PBS. b. If desired, counterstain nuclei with a suitable dye (e.g., DAPI). c. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: a. Image the samples using a fluorescence or confocal microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~515 nm).
Protocol 3: Quantification of Fatty Acid Uptake using a Plate Reader
This high-throughput method allows for the quantification of fatty acid uptake across multiple samples.
Materials:
-
This compound (stock solution in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Cell lysis buffer (e.g., T-PER)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[3] Cells should not be more than 90% confluent at the time of the assay.[3] b. Apply experimental treatments (e.g., inhibitors) as required.
-
Staining: a. Serum starve the cells for at least one hour.[3] b. Prepare a 1 µM working solution of this compound in serum-free medium, with 0.1% fatty acid-free BSA.[11] c. Remove the treatment medium and add the this compound solution to each well. d. Incubate for a defined period (e.g., 3 hours) at 37°C.[11]
-
Washing: a. Aspirate the staining solution and wash the cells twice with cold PBS.[11]
-
Quantification: a. Endpoint Measurement: i. Lyse the cells in each well using a suitable lysis buffer (e.g., 150 µL of T-PER).[11] ii. Measure the fluorescence of the lysate in a microplate reader (Excitation: ~470-488 nm, Emission: ~503-515 nm).[3][11] b. Kinetic Measurement: i. After adding the this compound solution, immediately place the plate in a pre-warmed (37°C) plate reader. ii. Perform a kinetic read, taking measurements every minute for up to one hour at the appropriate wavelengths.[3]
-
Data Normalization: a. Normalize the fluorescence readings to the protein concentration in each well, determined by a compatible protein assay (e.g., BCA assay), to account for variations in cell number.[11]
References
- 2. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 6. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 11. Determination of fatty acid uptake [bio-protocol.org]
- 12. 2.7. Lipid Staining and Imaging [bio-protocol.org]
Optimal Staining with BODIPY FL-C16: A Guide for Researchers
Application Notes and Protocols for Fatty Acid Uptake and Lipid Droplet Visualization
For researchers, scientists, and drug development professionals investigating cellular lipid metabolism, the fluorescently labeled fatty acid analog, BODIPY FL-C16, serves as a critical tool. This document provides detailed application notes and standardized protocols for its use in assessing fatty acid uptake and visualizing lipid droplets, ensuring reproducible and quantifiable results. The optimal incubation time for this compound is highly dependent on the specific application, cell type, and experimental goals, ranging from short-term kinetic studies to longer-term lipid accumulation assays.
Data Presentation: Incubation Parameters
The following table summarizes various incubation times and concentrations for this compound as reported in different studies and protocols. This data provides a starting point for experimental optimization.
| Cell Type/Application | This compound Concentration | Incubation Time | Staining Type | Key Observations |
| Hepatocytes (Fatty Acid Uptake) | 100 nM | 5 minutes | Live Cell | Rapid uptake suitable for kinetic measurements.[1] |
| Differentiated Cells (Lipid Uptake) | 1 µM | 3 hours | Live Cell | Endpoint assay to measure total lipid accumulation.[2] |
| HepG2 Cells (Kinetic Uptake) | Not specified | 1 hour (readings every minute) | Live Cell | Recommended for monitoring the kinetics of palmitate accumulation.[3] |
| Human Brown Adipocytes | 2 µM | 1 - 4 hours | Live Cell | Time-dependent increase in uptake observed.[4] |
| In Vivo Mammary Tumors | Not specified | 30 minutes (peak fluorescence) | In Vivo | Fluorescence peaks and then plateaus after 30 minutes post-injection.[5] |
| ILC2 Cells (Fatty Acid Uptake) | 1 µM | 1 hour | Live Cell | Used for flow cytometric analysis of fatty acid uptake.[6] |
| Placental Explants | Not specified | Plateaued by 30 minutes | Live Tissue | Uptake rates varied with fatty acid chain length.[7] |
Experimental Protocols
Below are detailed protocols for common applications of this compound.
Protocol 1: Short-Term Fatty Acid Uptake Assay (Microscopy)
This protocol is adapted for visualizing the initial uptake of fatty acids in live cells.
Materials:
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium (e.g., HBSS or serum-free medium)
-
1% fatty acid-free Bovine Serum Albumin (BSA) in PBS
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%).
-
Starvation (Optional): For some cell types, serum-starve the cells for 1-4 hours prior to the assay to reduce background from serum lipids.[2][3]
-
Washing: Gently wash the cells twice with 1% fatty acid-free BSA in PBS.[1]
-
Staining Solution Preparation: Prepare the this compound working solution by diluting the stock in live-cell imaging medium to a final concentration of 100 nM - 1 µM. Protect the solution from light.
-
Incubation: Remove the wash buffer and add the this compound working solution to the cells. Incubate for 5-30 minutes at 37°C.[1] The optimal time should be determined empirically for each cell type and experimental condition.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for BODIPY FL (Excitation/Emission: ~488/515 nm).
Protocol 2: Endpoint Lipid Accumulation Assay (Plate Reader)
This protocol is designed for quantifying total fatty acid uptake over a longer period.
Materials:
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., PBS with 0.1% fatty acid-free BSA)
-
Cells cultured in a black, clear-bottom 96-well plate
-
Cell lysis buffer (e.g., T-PER)
-
Fluorescence microplate reader
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture to the desired confluency.
-
Starvation: Starve cells for 4 hours in serum-free medium.[2]
-
Treatment (Optional): If screening for inhibitors or activators of fatty acid uptake, pre-incubate cells with the compounds for the desired time.
-
Staining Solution Preparation: Prepare the this compound working solution in assay buffer at a final concentration of 1 µM.[2]
-
Incubation: Remove the starvation medium and add the staining solution to the cells. Incubate for 1-3 hours at 37°C.[2][3]
-
Washing: Wash the cells twice with 1 mL of PBS.[2]
-
Cell Lysis: Lyse the cells in 150 µL of lysis buffer.[2]
-
Fluorescence Measurement: Measure the fluorescence of the intracellular this compound in the cell lysate using a microplate reader (Excitation/Emission: ~470/503 nm).[2]
-
Normalization: Normalize the fluorescence data to the protein concentration in each well, determined by a BCA assay.[2]
Visualizations
Fatty Acid Uptake and Metabolism Signaling Pathway
The uptake of long-chain fatty acids like palmitate (which this compound mimics) is a complex process involving multiple transporters and metabolic pathways.
Caption: Cellular uptake and metabolic fate of this compound.
Experimental Workflow for this compound Staining
The following diagram illustrates a generalized workflow for a cell-based this compound staining experiment.
Caption: General experimental workflow for this compound staining.
References
- 1. 2.7. Lipid Staining and Imaging [bio-protocol.org]
- 2. Determination of fatty acid uptake [bio-protocol.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Synthesis, radiosynthesis and in vitro evaluation of 18F-Bodipy-C16/triglyceride as a dual modal imaging agent for brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Fatty Acid Uptake Kinetics Using BODIPY FL C16: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acids (LCFAs) are essential nutrients and signaling molecules involved in numerous physiological and pathological processes, including energy metabolism, membrane biosynthesis, and cellular signaling. The dysregulation of fatty acid uptake is implicated in various diseases such as obesity, type 2 diabetes, cardiovascular disease, and cancer.[1][2][3] Consequently, the ability to accurately measure fatty acid uptake kinetics is crucial for understanding disease mechanisms and for the development of novel therapeutics.
BODIPY FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled analog of palmitate, a common 16-carbon saturated fatty acid.[4][5] This probe is a valuable tool for studying LCFA uptake because it enters cells via the same protein-mediated transport mechanisms as natural fatty acids, rather than by simple diffusion.[6] Once inside the cell, its fluorescence provides a reliable and quantifiable measure of fatty acid transport.[6] The fluorescent label is attached to the 16th carbon, which prevents its immediate degradation through β-oxidation, allowing for the measurement of uptake kinetics.[6]
This application note provides detailed protocols for measuring fatty acid uptake kinetics in vitro using BODIPY FL C16, guidance on data analysis, and an overview of the key signaling pathways involved in fatty acid transport.
Principle of the Assay
The assay is based on the cellular uptake of the fluorescent fatty acid analog, BODIPY FL C16. This probe is cell-permeable and its uptake is facilitated by fatty acid transport proteins such as CD36 and Fatty Acid Transport Proteins (FATPs).[3][4][7] Upon entering the cell, the probe accumulates, and the resulting increase in intracellular fluorescence can be measured over time using a fluorescence plate reader or visualized by fluorescence microscopy. The rate of increase in fluorescence is proportional to the rate of fatty acid uptake. This allows for the kinetic analysis of fatty acid transport and the screening of compounds that may inhibit or enhance this process.
Key Signaling Pathways in Fatty Acid Uptake
The uptake of long-chain fatty acids is a regulated process involving several key proteins and signaling pathways. The fatty acid translocase CD36 is a major scavenger receptor that facilitates the uptake of LCFAs in various tissues.[7] Fatty Acid Transport Proteins (FATPs) also play a crucial role by coupling fatty acid transport with their activation to fatty acyl-CoA.[7] The binding of fatty acids to receptors like CD36 can initiate downstream signaling cascades that influence metabolic processes.[1][2][3]
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| BODIPY FL C16 | Thermo Fisher Scientific | D3821 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 |
| Lipofermata (FATP2 inhibitor) | Cayman Chemical | 10009322 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Protocols
Protocol 1: Kinetic Fatty Acid Uptake Assay in a 96-Well Plate Format
This protocol is designed for measuring the rate of fatty acid uptake over time using a fluorescence plate reader.
1. Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 90% confluent on the day of the assay.
-
Culture cells overnight in complete growth medium at 37°C in a 5% CO2 incubator.
2. Preparation of Reagents:
-
BODIPY FL C16 Stock Solution: Prepare a 1 mM stock solution of BODIPY FL C16 in DMSO.[8] Store protected from light at -20°C.
-
Fatty Acid-Free BSA Solution: Prepare a 1% (w/v) fatty acid-free BSA solution in PBS.
-
BODIPY FL C16 Working Solution: Immediately before use, dilute the BODIPY FL C16 stock solution to the desired final concentration (e.g., 1-5 µM) in serum-free medium containing 0.1% fatty acid-free BSA.[9] Vortex briefly to ensure complete mixing.
3. Assay Procedure:
-
Gently wash the cells twice with warm PBS.
-
Starve the cells for 1-4 hours in serum-free medium at 37°C.[9]
-
For inhibitor studies, remove the starvation medium and add 100 µL of the test compound (e.g., Lipofermata) or vehicle control diluted in serum-free medium.[10] Incubate for the desired time (e.g., 1 hour) at 37°C.
-
Add 100 µL of the BODIPY FL C16 working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence intensity at excitation/emission wavelengths of approximately 488/515 nm.[4][6] For kinetic analysis, take readings every 1-2 minutes for 30-60 minutes.[4][10]
4. Data Analysis:
-
Subtract the background fluorescence (wells with no cells or cells without BODIPY FL C16) from all readings.
-
Plot the fluorescence intensity against time to generate uptake kinetic curves.
-
The initial linear portion of the curve represents the initial rate of uptake (Vmax). Calculate the slope of this linear portion for each condition.
-
For inhibitor studies, normalize the uptake rates to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Endpoint Fatty Acid Uptake Assay with Fluorescence Microscopy
This protocol is suitable for visualizing and quantifying fatty acid uptake at a specific time point.
1. Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Culture cells to the desired confluency.
2. Assay Procedure:
-
Follow steps 3a-3c from Protocol 1.
-
Remove the starvation/inhibitor medium and add the BODIPY FL C16 working solution.
-
Incubate for a defined period (e.g., 5-30 minutes) at 37°C, protected from light.[11]
-
Remove the BODIPY FL C16 solution and wash the cells three times with cold PBS to stop the uptake and remove extracellular probe.
-
Add fresh PBS or a suitable imaging buffer to the cells.
3. Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for BODIPY FL (e.g., FITC channel).
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
-
At least three fields of view should be analyzed for each condition.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Kinetic Parameters of Fatty Acid Uptake
| Condition | Vmax (RFU/min) | Standard Deviation |
| Vehicle Control | Value | Value |
| Treatment 1 | Value | Value |
| Treatment 2 | Value | Value |
| Inhibitor (e.g., Lipofermata) | Value | Value |
RFU = Relative Fluorescence Units
Table 2: Inhibition of Fatty Acid Uptake
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Lipofermata | 1 | Value | \multirow{4}{}{Value} |
| 10 | Value | ||
| 50 | Value | ||
| 100 | Value | ||
| Compound X | 1 | Value | \multirow{4}{}{Value} |
| 10 | Value | ||
| 50 | Value | ||
| 100 | Value |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure thorough washing of cells to remove extracellular BODIPY FL C16. Include a no-cell control to determine the background fluorescence of the medium and plate.
-
Low Signal: Optimize cell seeding density and BODIPY FL C16 concentration. Ensure the probe has not degraded due to light exposure.
-
Photobleaching: Minimize exposure of the probe to light, especially during microscopy.
-
Cell Viability: Ensure that the concentrations of BODIPY FL C16 and any test compounds are not cytotoxic. A viability assay (e.g., MTT or Trypan Blue) can be performed in parallel.
-
Probe Self-Quenching: At high concentrations, BODIPY dyes can self-quench. It is important to work within a concentration range where fluorescence is proportional to the amount of probe taken up.[4]
Conclusion
The use of BODIPY FL C16 provides a robust and reliable method for measuring the kinetics of long-chain fatty acid uptake in living cells. The protocols outlined in this application note can be adapted for various cell types and experimental questions, making it a valuable tool for basic research and drug discovery in the field of metabolic diseases and oncology.
References
- 1. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 2. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of fatty acid uptake [bio-protocol.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs [jove.com]
Application Notes and Protocols for Screening Fatty Acid Uptake Inhibitors using BODIPY FL-C16
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acids (LCFAs) are essential nutrients and key signaling molecules involved in various cellular processes. Their transport across the plasma membrane is a critical step, facilitated by a group of proteins known as fatty acid transporters (FATPs) and other proteins like CD36.[1] Dysregulation of fatty acid uptake is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[2] This makes the modulation of fatty acid uptake a promising therapeutic strategy.
The BODIPY FL-C16 assay is a robust and sensitive method for studying the cellular uptake of long-chain fatty acids and for screening potential inhibitors of this process.[3][4] This assay utilizes this compound, a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate.[5][6][7] This probe is readily taken up by cells via fatty acid transporters and accumulates intracellularly, primarily in lipid droplets.[8] The fluorescence intensity inside the cells is directly proportional to the amount of fatty acid taken up. By measuring this fluorescence, researchers can quantify fatty acid uptake and assess the efficacy of inhibitory compounds. The assay can be performed in a high-throughput format, making it suitable for screening large compound libraries.[9]
Principle of the Assay
The this compound assay is based on the detection of a fluorescent fatty acid analog, 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid (BODIPY FL C16), within live cells.[9] This cell-permeable probe mimics natural long-chain fatty acids and is a substrate for fatty acid transport proteins.[1] Once inside the cell, its fluorescence can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy. To ensure that only intracellular fluorescence is measured, a quenching agent can be added to the extracellular medium to eliminate the signal from the probe that has not been transported into the cells.[2][8] The effectiveness of a potential inhibitor is determined by the reduction in intracellular fluorescence in its presence compared to a control.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Adherent cell lines known to express fatty acid transporters are suitable. Commonly used cell lines include:
-
Reagents:
-
This compound (e.g., from Thermo Fisher Scientific, Cayman Chemical, MedchemExpress)[3][5][9]
-
Cell culture medium (e.g., DMEM, DMEM/F12)[10]
-
Fetal Bovine Serum (FBS) or Bovine Calf Serum (BCS)[10]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Inhibitor compounds and a known inhibitor control (e.g., Lipofermata, an inhibitor of FATP2)[3][4]
-
Extracellular Quenching Solution (optional, available in some commercial kits)[2][10]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Fluorescence microplate reader with bottom-read capabilities (Excitation/Emission: ~488/515 nm)[2][6]
-
Fluorescence microscope (optional, for visualization)
-
Black-walled, clear-bottom 96-well or 384-well plates suitable for cell culture and fluorescence measurements[10]
-
Multichannel pipette
-
Cell Preparation and Seeding
-
Cell Culture: Maintain the chosen cell line in appropriate growth medium supplemented with serum and antibiotics in a cell culture incubator.
-
Seeding:
-
For a 96-well plate, seed the cells at a density that will result in an 80-90% confluent monolayer on the day of the assay.[10] This density needs to be optimized for each cell line, but a starting point is typically 2 x 10^4 to 8 x 10^4 cells per well.[3][10]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Assay Protocol for Inhibitor Screening
-
Compound Preparation: Prepare stock solutions of inhibitor compounds and the positive control inhibitor (e.g., Lipofermata) in DMSO. Further dilute the compounds to the desired final concentrations in serum-free medium. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid toxicity.
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Wash the cells once with PBS.
-
Add the diluted inhibitor compounds and controls (vehicle control, positive inhibitor control) to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. This incubation time may need to be optimized.
-
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution in serum-free medium or a suitable assay buffer. A typical final concentration is 1-2 µM.[9][11] It is often beneficial to complex the this compound to fatty acid-free BSA.[9]
-
Add the this compound working solution to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[9]
-
-
Fluorescence Measurement (Endpoint Assay):
-
Fluorescence Measurement (Kinetic Assay):
-
Alternatively, for a kinetic assay, add the this compound working solution and immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60 minutes) at 37°C.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces fatty acid uptake by 50%).[12]
-
Data Presentation
Quantitative Data Summary of Fatty Acid Uptake Inhibitors
The following table summarizes representative quantitative data for inhibitors of fatty acid uptake obtained using the this compound assay.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Lipofermata | HepG2 | 2.3 | [13] |
| Lipofermata | Caco-2 | 6 | [13] |
| Palmitate | 3T3-L1 adipocytes | 15.8 | [14] |
Visualizations
Fatty Acid Uptake Signaling Pathway
Caption: Simplified signaling pathway of fatty acid uptake into the cell.
Experimental Workflow for Inhibitor Screening
Caption: Experimental workflow for screening fatty acid uptake inhibitors.
Logical Relationship of Assay Components
Caption: Logical relationship of the key components in the this compound assay.
References
- 1. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 8. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Photon Microscopy of Bodipy FL-C16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Bodipy FL-C16, a fluorescently labeled long-chain fatty acid analog, for cellular and tissue imaging using two-photon excitation microscopy (TPM). This document outlines the spectral properties of the dye, recommended microscopy settings, and detailed protocols for in vitro and in vivo applications.
Introduction to this compound
This compound is a valuable tool for investigating fatty acid uptake and lipid metabolism in biological systems. It consists of the Bodipy FL fluorophore attached to a 16-carbon fatty acid chain (palmitic acid). This structure allows it to be transported into cells via fatty acid transport proteins, mimicking the behavior of natural long-chain fatty acids. Its bright fluorescence and high photostability make it well-suited for advanced imaging techniques like two-photon microscopy, which offers advantages such as deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning.
Spectral Properties and Two-Photon Excitation
This compound exhibits a primary one-photon excitation peak at approximately 505 nm and an emission peak around 515 nm. For two-photon excitation, the optimal wavelength is generally found in the near-infrared (NIR) range. While the exact peak can vary depending on the local environment, a two-photon excitation maximum for the Bodipy FL core has been reported to be around 920 nm.
Recommended Two-Photon Microscopy Settings
The optimal settings for two-photon imaging of this compound will depend on the specific microscope, objective, and sample being used. The following table provides a summary of recommended starting parameters that should be empirically optimized for each experiment.
| Parameter | Recommended Range/Value | Notes |
| Two-Photon Excitation Wavelength | 920 nm | Start with 920 nm and adjust for optimal signal-to-noise ratio. A tuning range of 880-960 nm may be explored. |
| Laser Power | < 50 mW at the sample | Use the lowest laser power necessary to obtain a good signal to minimize phototoxicity and photobleaching.[1][2] |
| Emission Filter | 500-550 nm bandpass | A standard green emission filter is suitable for collecting the this compound signal. |
| Objective | High numerical aperture (NA) water or oil immersion objective (e.g., 20x, 40x, 60x) | The choice of objective will depend on the desired field of view and resolution. |
| Pixel Dwell Time | 1-4 µs | Shorter dwell times can reduce phototoxicity but may require averaging to improve the signal-to-noise ratio. |
| Detector | High-sensitivity non-descanned detectors (NDDs) or GaAsP detectors | These detectors are ideal for the low light conditions often encountered in two-photon microscopy. |
| Image Size | 512x512 or 1024x1024 pixels | This provides a good balance between resolution and acquisition speed. |
| Z-stack Step Size | 1-2 µm | Adjust based on the objective's depth of field and the desired axial resolution. |
Experimental Protocols
In Vitro Staining of Cultured Cells
This protocol describes the staining of cultured cells with this compound for the visualization of fatty acid uptake and lipid droplets.
Materials:
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine serum albumin (BSA), fatty acid-free
-
Coverslips or imaging dishes suitable for microscopy
-
Cultured cells of interest
Protocol:
-
Cell Seeding: Seed cells on coverslips or imaging dishes and culture until they reach the desired confluency.
-
Preparation of Staining Solution:
-
Prepare a working solution of this compound by diluting the stock solution in a serum-free medium or HBSS containing fatty acid-free BSA. A final concentration of 1-5 µM is a good starting point. The BSA helps to solubilize the fatty acid analog and facilitate its uptake.
-
-
Cell Staining:
-
Wash the cells once with warm PBS or HBSS.
-
Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C.[3] The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS or HBSS to remove excess probe.
-
-
Imaging:
-
Immediately image the cells using a two-photon microscope with the recommended settings. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
In Vivo Imaging in a Mouse Model
This protocol provides a general guideline for in vivo imaging of this compound in a mouse model, for example, using a dorsal skinfold window chamber or an abdominal imaging window.
Materials:
-
This compound (sterile solution)
-
Anesthetized mouse with an imaging window
-
Two-photon microscope with an animal-compatible stage
-
Physiological saline
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Position the mouse on the microscope stage and ensure the imaging window is accessible to the objective.
-
-
Probe Administration:
-
Image Acquisition:
-
Post-Imaging:
-
After imaging, recover the animal from anesthesia according to approved protocols.
-
Data Analysis and Interpretation
The acquired images can be analyzed to quantify various aspects of lipid metabolism, including:
-
Fatty Acid Uptake Rate: By measuring the increase in fluorescence intensity over time in specific cells or regions of interest.
-
Lipid Droplet Dynamics: Tracking the formation, movement, and fusion of lipid droplets within cells.
-
Subcellular Localization: Co-staining with other organelle-specific dyes can reveal the trafficking of fatty acids to mitochondria, endoplasmic reticulum, or other organelles.[7][8][9][10]
Diagrams
Caption: In Vitro Experimental Workflow.
Caption: Cellular Uptake and Metabolism of this compound.
Troubleshooting and Considerations
-
Phototoxicity: Bodipy dyes can generate reactive oxygen species upon illumination, leading to phototoxicity.[11][12][13][14] It is crucial to use the lowest possible laser power and limit exposure time, especially for live-cell imaging.
-
Signal-to-Noise Ratio: If the signal is weak, consider increasing the detector gain, using frame averaging, or slightly increasing the laser power while monitoring for signs of phototoxicity.
-
Background Fluorescence: Ensure thorough washing after staining to minimize background from unbound probe.
-
Probe Concentration: High concentrations of this compound can lead to self-quenching of the fluorescence. Optimize the concentration for each cell type and application.
-
Cellular Health: Ensure cells are healthy and not stressed, as this can alter lipid metabolism and probe uptake.
References
- 1. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BODIPY FL-C16_TargetMol [targetmol.com]
- 11. researchportal.tuni.fi [researchportal.tuni.fi]
- 12. Phototoxicity of BODIPY in long-term imaging can be reduced by intramolecular motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Phototoxicity of BODIPY in long-term imaging can be reduced by intramolecular motion | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes: Co-staining Bodipy FL C16 with Cellular Markers
Introduction
Bodipy FL C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitic acid.[1][2] Its intrinsic fluorescence allows for the direct visualization and tracking of long-chain fatty acid uptake, trafficking, and incorporation into complex lipids and lipid droplets within living cells.[1][3] Co-staining Bodipy FL C16 with organelle-specific markers is a powerful technique for elucidating the subcellular pathways of fatty acid metabolism and understanding how these pathways are altered in various physiological and pathological states, such as cancer, obesity, and non-alcoholic fatty liver disease (NAFLD).[4]
These application notes provide detailed protocols for co-staining Bodipy FL C16 with markers for key organelles involved in lipid metabolism, including mitochondria, the endoplasmic reticulum, and lysosomes.
Principle of Bodipy FL C16 Staining
Bodipy FL C16 is a cell-permeant molecule that is taken up by cells and utilized in a manner similar to its natural counterpart, palmitic acid. Once inside the cell, it is esterified and incorporated into various lipid species, such as triglycerides and phospholipids.[4] A significant portion of the probe accumulates in lipid droplets, which are organelles dedicated to neutral lipid storage.[5] The Bodipy FL fluorophore exhibits a bright green fluorescence with a narrow emission spectrum, making it an excellent tool for fluorescence microscopy.[6][7] Its fluorescence is environmentally sensitive, with a quantum yield that increases in the hydrophobic environment of lipid droplets and when bound to fatty acid-binding proteins (FABPs).[8]
Co-localization with Cellular Organelles
Studies have shown that Bodipy FL C16 extensively co-localizes with markers for the endoplasmic reticulum (ER) and mitochondria in various cell types, including human intestinal Caco-2 cells.[3][9] This reflects the central role of these organelles in fatty acid activation, esterification (ER), and β-oxidation (mitochondria). In contrast, minimal co-localization is typically observed with lysosomal markers, suggesting that lysosomal degradation is not a primary fate for this fatty acid analog under normal conditions.[9]
Data Presentation: Spectral Compatibility
Successful co-staining requires the use of fluorescent probes with minimal spectral overlap. Bodipy FL C16 is a green-emitting dye, making it spectrally compatible with a wide range of red-emitting organelle trackers. Below is a summary of Bodipy FL C16's spectral properties alongside those of recommended markers for co-staining experiments.
Table 1: Spectral Properties of Bodipy FL C16 and Compatible Organelle Markers
| Fluorescent Probe | Target Organelle | Excitation Max (nm) | Emission Max (nm) | Recommended Laser/Filter Set |
| Bodipy FL C16 | Fatty Acid/Lipid Droplets | ~505 | ~515 | 488 nm laser, 500-550 nm filter (FITC/GFP) |
| MitoTracker™ Red CMXRos | Mitochondria | ~579 | ~599 | 561 nm laser, 580-640 nm filter (RFP/TRITC) |
| ER-Tracker™ Red | Endoplasmic Reticulum | ~587 | ~615 | 561 nm laser, 600-650 nm filter (RFP/TRITC) |
| LysoTracker™ Red DND-99 | Lysosomes (Acidic Organelles) | ~577 | ~590 | 561 nm laser, 580-630 nm filter (RFP/TRITC) |
| BODIPY™ TR Ceramide | Golgi Apparatus/ER | ~589 | ~617 | 561 nm laser, 600-650 nm filter (RFP/TRITC) |
Experimental Protocols
General Guidelines & Materials
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips appropriate for high-resolution microscopy. Ensure cells are healthy and sub-confluent (50-70%) at the time of staining.
-
Reagents: Use high-quality DMSO for preparing stock solutions. Protect fluorescent dye solutions from light.
-
Imaging Medium: For live-cell imaging, use a phenol (B47542) red-free medium to reduce background fluorescence.[10][11]
Diagram: Bodipy FL C16 Uptake and Trafficking Pathway
Caption: Cellular uptake and metabolic fate of Bodipy FL C16.
Diagram: General Co-staining Experimental Workflow
Caption: General workflow for co-staining live cells.
Protocol 1: Co-staining with MitoTracker™ Red CMXRos (Mitochondria)
This protocol outlines the simultaneous visualization of fatty acid uptake and mitochondrial localization.
A. Reagent Preparation
-
Bodipy FL C16 Stock (1 mM): Dissolve 1 mg of Bodipy FL C16 (MW: 474.43) in 2.11 mL of high-quality DMSO.[12] Aliquot and store at -20°C, protected from light.
-
MitoTracker Red CMXRos Stock (1 mM): Reconstitute 50 µg in 69.6 µL of DMSO. Aliquot and store at -20°C.
-
Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.
B. Staining Protocol
-
Grow cells on a glass-bottom imaging dish to the desired confluency.
-
Prepare the MitoTracker Red Staining Solution with a final concentration of 50-200 nM in pre-warmed medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the MitoTracker Red Staining Solution to the cells and incubate for 15-30 minutes at 37°C.
-
During the last 15 minutes of the MitoTracker incubation, add Bodipy FL C16 stock solution directly to the medium to a final concentration of 1-5 µM.[12]
-
Remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free medium.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed immediately to imaging on a confocal microscope equipped with appropriate lasers and filters for green (Bodipy) and red (MitoTracker) fluorescence.
Protocol 2: Co-staining with ER-Tracker™ Red (Endoplasmic Reticulum)
This protocol allows for the visualization of fatty acid trafficking to the ER, a primary site of lipid synthesis.
A. Reagent Preparation
-
Bodipy FL C16 Stock (1 mM): Prepare as described in Protocol 1.
-
ER-Tracker Red Stock (1 mM): ER-Tracker Red (BODIPY TR Glibenclamide) is supplied as a lyophilized solid. Reconstitute according to the manufacturer's instructions in high-quality DMSO. Aliquot and store at -20°C.
-
Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.
B. Staining Protocol
-
Grow cells on a glass-bottom imaging dish.
-
Prepare the Bodipy FL C16 Staining Solution with a final concentration of 1-5 µM in pre-warmed medium.
-
Add the Bodipy FL C16 solution to the cells and incubate for 30-60 minutes at 37°C.[12]
-
Prepare the ER-Tracker Red Staining Solution with a final concentration of 1 µM in pre-warmed medium.
-
Remove the Bodipy FL C16 solution, wash once, and add the ER-Tracker Red solution.
-
Incubate for 15-30 minutes at 37°C.
-
Remove the staining solution, wash the cells two to three times with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium to the cells and image immediately. Note: ER-Tracker probes are recommended for live-cell imaging only; fixation can disrupt the staining pattern.[11]
Protocol 3: Co-staining with LysoTracker™ Red DND-99 (Lysosomes)
This protocol helps determine if fatty acids are being targeted to lysosomes, which can be indicative of processes like lipophagy.
A. Reagent Preparation
-
Bodipy FL C16 Stock (1 mM): Prepare as described in Protocol 1.
-
LysoTracker Red DND-99 Stock (1 mM): Supplied as a solution in DMSO. Store at -20°C.
-
Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.
B. Staining Protocol
-
Grow cells on a glass-bottom imaging dish.
-
Prepare a Combined Staining Solution containing Bodipy FL C16 (final concentration 1-5 µM) and LysoTracker Red (final concentration 50-75 nM) in pre-warmed medium.
-
Remove the culture medium, wash once with PBS, and add the Combined Staining Solution.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.
-
Add fresh imaging medium and proceed to imaging.
Quantitative Data and Considerations
Table 2: Recommended Staining Parameters
| Fluorescent Probe | Stock Conc. | Working Conc. | Incubation Time | Notes |
| Bodipy FL C16 | 1 mM (DMSO) | 1-5 µM | 30-60 min | Uptake can plateau after ~30 minutes.[1][2] |
| MitoTracker™ Red CMXRos | 1 mM (DMSO) | 50-200 nM | 15-30 min | Staining is dependent on mitochondrial membrane potential. |
| ER-Tracker™ Red | 1 mM (DMSO) | 1 µM | 15-30 min | Live-cell stain only; do not fix.[11] |
| LysoTracker™ Red DND-99 | 1 mM (DMSO) | 50-75 nM | 30-60 min | Accumulates in acidic organelles. |
Diagram: Spectral Separation for Dual-Color Imaging
Caption: Ideal spectral separation between green and red channels.
Troubleshooting
-
High Background: This can be caused by excess dye. Ensure thorough washing steps. Using pre-warmed PBS for washes can sometimes help reduce non-specific binding or dye precipitation.[13] Phenol red in the medium is a common cause of background; always use phenol red-free medium for imaging.[10]
-
Weak Signal: Optimize dye concentration and incubation time. Ensure cells are healthy, as uptake mechanisms are energy-dependent. Check that laser power and detector gain settings are appropriate.
-
Phototoxicity: Minimize light exposure by using the lowest possible laser power and limiting acquisition time. Use of an anti-fade mounting medium can be considered for fixed samples, although most protocols here are for live cells.
-
Spectral Bleed-through: If using filter sets with wide bandpasses, fluorescence from the green channel may be detected in the red channel. Use narrow bandpass filters or perform sequential scanning (acquiring one channel at a time) to eliminate this artifact.
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BODIPY FL-C16_TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Visualizing digestive organ morphology and function using differential fatty acid metabolism in live zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY-FL-C16 ≥98% (HPLC) | 1246751-52-9 [sigmaaldrich.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ER-Tracker Green (BODIPY FL Glibenclamide) (#8787) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. ER-Tracker Green (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]
- 12. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bodipy FL-C16 Administration in Mouse Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bodipy FL-C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) is a fluorescently labeled long-chain fatty acid analog used for the real-time imaging of fatty acid uptake and metabolism in live cells and animal models. Its bright and stable fluorescence makes it an excellent tool for investigating the metabolic reprogramming associated with various diseases, including cancer. These application notes provide a detailed protocol for the administration of this compound in mice for in vivo imaging studies, particularly focusing on tumor metabolism.
Principle of the Assay
This compound is a fluorescent analog of palmitate, a 16-carbon saturated fatty acid.[1] Once administered in vivo, it is taken up by cells through fatty acid transporters and can be used to visualize and quantify fatty acid uptake.[2][3] This allows for the non-invasive, dynamic assessment of lipid metabolism in living animals. The fluorescence intensity of this compound directly correlates with the rate of fatty acid uptake, providing insights into metabolic pathways that are often dysregulated in pathological conditions.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| Bodipy FL C16 | Thermo Fisher Scientific | D3821 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| Sterile Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Titanium Mammary Window Chamber | - | - |
| Anesthesia (e.g., Isoflurane) | - | - |
| Insulin Syringes (e.g., 29-gauge) | - | - |
| Fluorescence Microscopy System | - | - |
Experimental Protocols
I. Preparation of this compound Injection Solution
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to a final concentration of 200 µM in sterile DMSO or PBS.[4][5] This concentration is optimized to achieve sufficient tissue-level fluorescence while avoiding self-quenching.[4][6]
II. Animal Preparation and Surgical Procedures
-
Animal Model: This protocol is designed for use in mouse models, such as FVB/N or BALB/c mice.[1][4] All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Mammary Window Chamber Implantation (for tumor imaging): For intravital imaging of mammary tumors, a titanium mammary window chamber can be surgically implanted over the 4th right mammary fat pad of the mouse.[1][4] This allows for longitudinal imaging of the tumor microenvironment.
III. In Vivo Administration and Imaging
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Probe Administration: Administer 100 µL of the 200 µM this compound working solution via tail vein injection.[1][4]
-
Animal Placement: Transfer the anesthetized animal to the heated stage of a fluorescence microscope to maintain core body temperature.[4]
-
Image Acquisition:
-
Acquire a baseline (pre-injection) fluorescence image and a dark image (laser off) to account for background and endogenous fluorescence.[1][4]
-
Begin acquiring fluorescence images immediately after injection and continue for a total of 80 minutes.[1][4]
-
Use an excitation wavelength of approximately 488 nm and collect the emission signal at around 515 nm.[1][4] An exposure time of 5 seconds can be used.[4]
-
IV. Data Analysis
-
Image Correction: Subtract the background and dark image signals from all post-injection images.[1][4] Correct for daily light source variations using a Rhodamine B standard if necessary.[4]
-
Kinetic Analysis: Generate kinetic curves by plotting the average fluorescence intensity within the region of interest over the 80-minute imaging period.
-
Summary Parameter: The fluorescence intensity at 60 minutes post-injection (Bodipy60) can be used as a summary parameter to quantify this compound uptake, as the signal typically plateaus around 30 minutes post-injection.[1][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters from published studies using this compound for mouse imaging.
| Parameter | Value | Reference |
| Probe Concentration | 200 µM | [1][4][5] |
| Injection Volume | 100 µL | [1][4] |
| Administration Route | Tail Vein Injection | [1][4] |
| Vehicle | DMSO or Sterile PBS | [4][5][6] |
| Excitation Wavelength | 488 nm | [1][4] |
| Emission Wavelength | 515 nm | [1][4] |
| Imaging Duration | 80 minutes | [1][4] |
| Fluorescence Plateau | ~30 minutes post-injection | [1][7] |
| Summary Time Point | 60 minutes post-injection (Bodipy60) | [1][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo imaging of fatty acid uptake using this compound in mice.
Signaling Pathway Context
Caption: Simplified diagram illustrating the role of MYC in enhancing fatty acid uptake, as visualized by this compound.
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, radiosynthesis and in vitro evaluation of 18F-Bodipy-C16/triglyceride as a dual modal imaging agent for brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Bodipy FL-C16 for High-Content Screening of Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate.[1][2] This probe consists of the Bodipy FL fluorophore attached to the omega-carbon of the hexadecanoic acid chain.[3][4] Its unique photophysical properties, including high quantum yield, photostability, and relatively environment-insensitive fluorescence, make it an invaluable tool for studying lipid metabolism.[1][5] this compound is readily taken up by cells via fatty acid transport proteins, mimicking the behavior of natural long-chain fatty acids, and becomes incorporated into various lipid metabolic pathways.[2][6] This allows for the visualization and quantification of fatty acid uptake, intracellular trafficking, and storage within lipid droplets, making it highly suitable for high-content screening (HCS) applications in drug discovery and metabolic disease research.[][]
Principle of the Assay
The core principle of using this compound in high-content screening is to fluorescently label cellular lipid pools to quantify changes in lipid metabolism upon experimental manipulation. Once inside the cell, this compound is primarily directed towards pathways of lipid synthesis and storage.[9] It extensively co-localizes with mitochondria and the endoplasmic reticulum/Golgi apparatus, key sites of lipid processing.[3][6][9] A significant portion of the probe is esterified and stored as neutral lipids within lipid droplets.[9] High-content imaging platforms can then be used to automatically acquire and analyze images of stained cells, extracting multi-parametric data on a per-cell basis. This allows for the quantitative assessment of lipid accumulation, lipid droplet morphology (number, size, intensity), and intracellular distribution in a high-throughput format.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 474.43 g/mol | [3] |
| Excitation Wavelength | ~505 nm | [3] |
| Emission Wavelength | ~515 nm | [3] |
| Appearance | Faint orange to red powder | [1] |
| Solubility | DMSO (2 mg/mL) | [1] |
| Storage | -20°C, desiccated, protected from light | [1][3] |
Recommended Staining Concentrations and Incubation Times
| Application | Cell Type | Concentration | Incubation Time | Reference |
| Fatty Acid Uptake (Microscopy) | Hepatocytes | 100 nM | 5 minutes | [10] |
| Fatty Acid Uptake (Flow Cytometry) | Innate Lymphoid Cells | 1 µM | 1 hour | [11] |
| General Lipid Staining (Live Cells) | Various | 0.1 - 2 µM | 15 - 30 minutes | [] |
| General Lipid Staining (Fixed Cells) | Various | 0.5 - 5 µM | 20 - 60 minutes | [] |
| In Vitro Drug Screening | 4T1 Breast Cancer Cells | Not specified | 30 minutes | [2] |
| In Vivo Fatty Acid Uptake | Murine Mammary Tumors | 200 µM (tail vein injection) | 60 minutes | [2][12] |
Experimental Protocols
Protocol 1: High-Content Screening of Fatty Acid Uptake in Live Cells
This protocol is designed for a 96-well plate format suitable for HCS platforms.
Materials:
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Cell culture medium (serum-free)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplate
-
Test compounds and controls (e.g., lipofermata (B346663) as an inhibitor)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 70-80% confluent at the time of the assay.[] Allow cells to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in serum-free medium.
-
Gently remove the culture medium from the wells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate for the desired treatment period (e.g., 1-24 hours) at 37°C and 5% CO2.
-
-
This compound Staining:
-
Prepare a fresh working solution of this compound in serum-free medium. A final concentration of 1-2 µM is a good starting point.[]
-
Remove the compound-containing medium and wash the cells once with PBS.
-
Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[]
-
-
Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[]
-
Imaging:
-
Add fresh PBS or imaging buffer to the wells.
-
Acquire images using a high-content imaging system with appropriate filter sets for Bodipy FL (e.g., excitation ~488 nm, emission ~515 nm).[2]
-
It is recommended to also include a nuclear counterstain (e.g., Hoechst 33342) to aid in cell segmentation and counting.
-
-
Image Analysis:
-
Use the HCS software to segment individual cells based on the nuclear stain.
-
Identify and quantify the this compound signal within each cell.
-
Measure parameters such as total fluorescence intensity per cell, number and size of lipid droplets (if discernible), and texture features of the staining pattern.
-
Protocol 2: Staining of Fixed Cells for Lipid Droplet Analysis
This protocol is useful when fixation is required, for example, for co-staining with antibodies.
Materials:
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips in a multi-well plate to the desired confluency.
-
Fixation:
-
Gently wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[]
-
-
Washing: Wash the cells 2-3 times with PBS to remove residual PFA.[]
-
Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with a suitable detergent for 5-10 minutes.
-
Staining:
-
Prepare a working solution of this compound in PBS (e.g., 1-5 µM).
-
Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature in the dark.[]
-
-
Washing: Wash the cells 2-3 times with PBS.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imager and analyze lipid droplet characteristics.
Mandatory Visualizations
Caption: High-content screening workflow for lipid metabolism using this compound.
Caption: Cellular uptake and trafficking pathway of this compound.
References
- 1. BODIPY-FL-C16 ≥98% (HPLC) | 1246751-52-9 [sigmaaldrich.com]
- 2. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Invitrogen BODIPY FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.7. Lipid Staining and Imaging [bio-protocol.org]
- 11. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to reduce Bodipy FL-C16 photobleaching in microscopy
Welcome to the technical support center for BODIPY™ FL-C16. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality images during your microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is BODIPY™ FL-C16 and what are its main advantages?
BODIPY™ FL C16 is a fluorescent fatty acid analog, where the BODIPY™ FL fluorophore is attached to a 16-carbon chain (palmitate).[1] It is cell-permeable and serves as a tracer for lipid uptake and metabolism.[2] The core advantages of the BODIPY™ fluorophore family include:
-
High Photostability: More resistant to photobleaching than traditional green fluorophores like fluorescein.[][4]
-
Bright Fluorescence: Exhibits a high fluorescence quantum yield (often approaching 1.0) and a large molar extinction coefficient.[4][5]
-
Narrow Emission Spectra: The sharp emission peak reduces spectral overlap in multi-labeling experiments.[][]
-
Environmental Insensitivity: Its fluorescence is generally not sensitive to solvent polarity or pH.[7]
Q2: What is photobleaching and why is it a problem for BODIPY™ FL-C16?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] The primary cause for BODIPY™ dyes is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[4][] These ROS then chemically degrade the dye, leading to a loss of fluorescence signal.[4] This is problematic because it can:
-
Compromise the quality and reliability of images.
-
Cause the signal to fade during long-term, time-lapse imaging before the experiment is complete.[4]
Q3: Are there different anti-fade reagents and how do I choose one?
Yes, anti-fade reagents are crucial for reducing photobleaching. They primarily work by scavenging reactive oxygen species.[9][10] The choice depends on whether you are performing live-cell or fixed-cell imaging.
-
Fixed-Cell Imaging: Hard-setting or liquid mounting media containing antifades like p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo-octane (DABCO) are used.[9] However, some reports suggest that reagents like ProLong™ Gold may cause diffuse fluorescence with BODIPY™ dyes, so testing is recommended.[9][11]
-
Live-Cell Imaging: Specialized non-toxic reagents are required. Commercial options like ProLong™ Live Antifade Reagent are available.[12] Alternatively, antioxidants such as Trolox or ascorbic acid can be added to the imaging medium.[10][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss / Photobleaching | 1. Excitation light is too intense. 2. Exposure time is too long. 3. Continuous, rapid image acquisition. 4. Oxygen-rich environment. 5. Absence of anti-fade reagent. | 1. Reduce laser power or illumination intensity to the lowest level that provides a usable signal. 2. Use the shortest possible exposure time.[] 3. Increase the interval between time-points in time-lapse experiments. 4. For fixed samples, use a high-quality anti-fade mounting medium. For live cells, consider using an oxygen-depleting system or adding antioxidants like Trolox to the medium.[12][14] |
| Weak Initial Fluorescence Signal | 1. Insufficient dye concentration or staining time. 2. Poor cell health or viability. 3. Dye degradation due to improper storage. | 1. Optimize the BODIPY™ FL-C16 concentration (typically 0.5–2 µM) and incubation time.[] 2. Ensure cells are healthy. For live-cell imaging, use a phenol (B47542) red-free medium and a heated microscope stage with CO₂ control.[4][] 3. Prepare fresh dye solutions and store the stock solution desiccated and protected from light at 2-8°C or as specified by the manufacturer.[15] |
| High Background Fluorescence | 1. Incomplete removal of unbound dye. 2. Use of phenol red-containing medium. 3. Autofluorescence from the mounting medium. | 1. Ensure thorough washing steps with a suitable buffer (e.g., PBS or HBSS) after staining to remove unbound dye.[] 2. Use phenol red-free imaging medium for live-cell experiments.[4] 3. Select a mounting medium with low autofluorescence. Some antifades can contribute to background, so test different options.[9] |
| Uneven Staining or Dye Aggregates | 1. Excessive dye concentration. 2. Improper solvent usage or dye preparation. | 1. Use a lower dye concentration.[] 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) to minimize cytotoxicity and aggregation. Prepare fresh dye solutions and mix thoroughly before adding to the sample.[] |
Strategies to Reduce Photobleaching
A multi-faceted approach combining optimized imaging parameters and chemical environment is the most effective way to combat photobleaching.
Optimization of Imaging Parameters
The total photon exposure is the primary driver of photobleaching. Minimizing this is key.
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest laser power/light intensity that provides an adequate signal-to-noise ratio. | Reduces the rate of fluorophore excitation and subsequent photodestruction.[4] |
| Exposure Time | Set the shortest possible exposure time for your camera. | Minimizes the duration the sample is illuminated during acquisition.[] |
| Acquisition Speed | For time-lapse imaging, use the longest possible interval between acquisitions. | Reduces the cumulative light exposure over the course of the experiment. |
| Objective NA | Use an objective with a high numerical aperture (NA). | A higher NA objective is more efficient at collecting emitted light, allowing you to reduce the excitation intensity. |
Chemical and Environmental Modifications
Modifying the chemical environment can significantly enhance fluorophore stability.
| Method | Target Application | Mechanism | Efficacy & Considerations |
| Commercial Antifade Mountants | Fixed Cells | Contain reactive oxygen species (ROS) scavengers (e.g., PPD, NPG).[9] | High: Very effective for prolonging signal in fixed samples. Note: Some reagents may not be compatible with BODIPY™ dyes.[9] |
| Live-Cell Antifade Reagents | Live Cells | Enzymatically remove dissolved oxygen (e.g., ProLong™ Live) or scavenge ROS (e.g., Trolox).[10][12] | Moderate to High: Can significantly extend imaging time for live cells without compromising viability. |
| Oxygen Depletion Systems | Fixed & Live Cells | Glucose oxidase and catalase systems enzymatically remove oxygen from the imaging buffer. | Very High: Removing oxygen is one of the most effective ways to prevent photobleaching of BODIPY™ dyes.[14] May not be suitable for all live-cell experiments where oxygen is required. |
Experimental Protocols
Protocol 1: Staining Fixed Cells with BODIPY™ FL-C16
This protocol provides a general guideline for staining fixed cells.
-
Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Aspirate the culture medium. Rinse cells briefly with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a 1 µM working solution of BODIPY™ FL-C16 in PBS from a DMSO stock. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using one drop of an anti-fade mounting reagent (e.g., ProLong™ Diamond Antifade Mountant).
-
Curing & Imaging: Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature, protected from light). Image the sample using appropriate laser lines (e.g., 488 nm excitation).[2][16]
Protocol 2: Live-Cell Imaging with BODIPY™ FL-C16
This protocol is for tracking fatty acid uptake in living cells.
-
Cell Culture: Plate cells in a suitable live-cell imaging dish (e.g., glass-bottom dish).
-
Prepare Imaging Medium: Use a phenol red-free culture medium (e.g., FluoroBrite™ DMEM) to reduce background fluorescence. For photobleaching protection, supplement the medium with a live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or 500 µM Trolox) just before use.
-
Staining: Prepare a working solution of BODIPY™ FL-C16 (e.g., 1 µM) in the pre-warmed imaging medium. Replace the existing medium with the staining medium.
-
Incubation & Imaging: Incubate the cells on a heated microscope stage with CO₂ control.[] You can image immediately to track uptake kinetics or incubate for a set period (e.g., 5-30 minutes) before imaging.[17]
-
Image Acquisition:
-
Use the lowest possible laser power.
-
Use the shortest possible exposure time.
-
For time-lapse studies, acquire images every 1-5 minutes, not continuously.
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 7. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.7. Lipid Staining and Imaging [bio-protocol.org]
Bodipy FL-C16 self-quenching and how to avoid it
Welcome to the technical support center for BODIPY™ FL C16. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent fatty acid analog in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you avoid common pitfalls such as self-quenching.
Frequently Asked Questions (FAQs)
Q1: What is BODIPY™ FL C16 and what is it used for?
BODIPY™ FL C16 is a fluorescently labeled long-chain fatty acid (palmitate) that is widely used in life sciences research. Its bright green fluorescence and fatty acid characteristics make it an excellent probe for studying cellular fatty acid uptake, lipid metabolism, and the localization of lipids within cells.[1][2] It is employed in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging to investigate metabolic processes in health and disease.
Q2: What is self-quenching and why does it occur with BODIPY™ FL C16?
Self-quenching, also known as aggregation-caused quenching (ACQ), is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations.[] This occurs when the BODIPY™ FL C16 molecules are in close proximity to each other, leading to the formation of non-fluorescent aggregates.[] In these aggregates, the excited-state energy is dissipated through non-radiative pathways instead of being emitted as light, resulting in a diminished fluorescent signal.
Q3: How can I avoid BODIPY™ FL C16 self-quenching?
The most effective way to prevent self-quenching is to use the probe at an optimal, lower concentration. It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell type and experimental setup. Additionally, ensuring the probe is fully solubilized and avoiding precipitation can help minimize aggregation. For in vitro studies, working concentrations are typically in the low micromolar range.
Q4: What are the excitation and emission wavelengths for BODIPY™ FL C16?
The approximate excitation and emission maxima for BODIPY™ FL C16 are 505 nm and 515 nm, respectively. These spectral properties make it compatible with standard green fluorescence filter sets, such as those for FITC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Low Probe Concentration: The concentration of BODIPY™ FL C16 is too low for detection. 2. Inefficient Cellular Uptake: The cells are not taking up the probe effectively. 3. Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light. 4. Incorrect Filter Set: The microscope filters do not match the excitation/emission spectra of the probe. | 1. Optimize Concentration: Gradually increase the probe concentration. Refer to the recommended concentration table below. 2. Optimize Staining Conditions: Increase the incubation time or temperature. Ensure cells are healthy and metabolically active. 3. Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure. Use an anti-fade mounting medium for fixed cells. 4. Use Appropriate Filters: Ensure you are using a filter set suitable for green fluorescence (e.g., a standard FITC filter set). |
| High Background Fluorescence | 1. Excess Probe: Unbound BODIPY™ FL C16 remains in the sample. 2. Probe Precipitation: The probe has formed aggregates that are non-specifically binding to surfaces. 3. Autofluorescence: The cells or medium have inherent fluorescence. | 1. Thorough Washing: Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after incubation. 2. Ensure Solubilization: Prepare fresh working solutions and ensure the probe is fully dissolved. Consider using a carrier protein like fatty acid-free BSA. 3. Use Controls: Image unstained cells to determine the level of autofluorescence. Use a background subtraction algorithm if necessary. |
| Signal Appears Punctate or Aggregated | 1. Probe Aggregation: BODIPY™ FL C16 has precipitated out of solution. 2. Localization to Lipid Droplets: The probe is accumulating in intracellular lipid droplets, which is a valid biological observation. | 1. Improve Solubilization: Prepare the staining solution in a buffer containing a carrier, such as fatty acid-free bovine serum albumin (BSA), to improve solubility and facilitate cellular uptake. 2. Co-localization Studies: To confirm localization, co-stain with a known lipid droplet marker (e.g., Nile Red). |
| Inconsistent Results Between Experiments | 1. Variability in Probe Preparation: Inconsistent preparation of stock and working solutions. 2. Differences in Cell Culture Conditions: Variations in cell density, health, or metabolic state. 3. Inconsistent Incubation Times or Temperatures: Fluctuations in experimental parameters. | 1. Standardize Protocols: Prepare fresh solutions for each experiment and use precise pipetting techniques. 2. Maintain Consistent Cell Culture: Use cells at a consistent passage number and confluency. Ensure consistent growth conditions. 3. Control Experimental Parameters: Use a calibrated incubator and a timer to ensure consistent incubation conditions. |
Data Presentation
To avoid self-quenching, it is critical to use BODIPY™ FL C16 within its optimal concentration range. The following table provides recommended starting concentrations for various applications. It is highly recommended to perform a pilot experiment to determine the optimal concentration for your specific experimental conditions.
| Application | Recommended Concentration Range | Notes |
| Live Cell Imaging | 0.1 - 2 µM | Start with a lower concentration and titrate up as needed. Higher concentrations can be cytotoxic. |
| Fixed Cell Staining | 0.5 - 5 µM | Higher concentrations may be tolerated by fixed cells, but can also lead to higher background. |
| Fatty Acid Uptake Assays (Plate Reader) | 1 - 10 µM | The optimal concentration will depend on the cell type and density. |
| In Vivo Imaging | 200 µM | This concentration has been optimized in some studies to achieve tissue-level concentrations that avoid self-quenching.[4][5][6] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fatty Acid Uptake
This protocol describes the staining of live cultured cells to visualize the uptake of BODIPY™ FL C16.
Materials:
-
BODIPY™ FL C16 stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured in a suitable imaging dish or plate
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA) (optional)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Prepare Staining Solution:
-
Prepare a working solution of BODIPY™ FL C16 in serum-free medium. A final concentration of 1-2 µM is a good starting point.
-
Optional: To enhance solubility and mimic physiological conditions, the BODIPY™ FL C16 can be complexed with fatty acid-free BSA. First, prepare a BSA-containing buffer and then add the BODIPY™ FL C16 stock solution.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the BODIPY™ FL C16 staining solution to the cells.
-
Incubate at 37°C for 15-30 minutes. Protect from light.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh warm serum-free medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~488/515 nm).
-
Protocol 2: Staining of Fixed Cells
This protocol is for staining fixed cells to observe the intracellular distribution of the fatty acid analog.
Materials:
-
BODIPY™ FL C16 stock solution (e.g., 1 mM in DMSO)
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium (preferably with an anti-fade reagent)
Procedure:
-
Cell Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Prepare Staining Solution:
-
Prepare a working solution of BODIPY™ FL C16 in PBS. A concentration of 1-5 µM is recommended.
-
-
Staining:
-
Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Visualizations
References
Assessing Bodipy FL-C16 cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bodipy FL-C16 in cell culture, with a specific focus on assessing and mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound is a fluorescently labeled long-chain fatty acid (palmitate) analog.[1][2][3] It is widely used as a probe to study cellular fatty acid uptake, trafficking, and lipid metabolism.[4][5][6] Its bright and stable green fluorescence makes it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry.[3][] It allows for the visualization and quantification of fatty acid accumulation in live cells.[4]
Q2: Is this compound cytotoxic?
While this compound is a valuable tool, it can exhibit cytotoxicity, particularly at higher concentrations or with prolonged incubation times. The cytotoxicity can depend on the cell type, the concentration of the dye, and the duration of exposure. Some studies have synthesized Bodipy FL adducts of various compounds and screened them for cytotoxic activity against human tumor cell lines.[8]
Q3: What are the common signs of cytotoxicity associated with this compound?
Signs of cytotoxicity can include:
-
Changes in cell morphology (e.g., rounding, detachment).
-
Reduced cell proliferation and viability.
-
Induction of apoptosis or necrosis.
-
Alterations in mitochondrial membrane potential.[9][10][11][12]
Q4: What is phototoxicity and is it a concern when using this compound?
Phototoxicity is cell damage caused by a light-activated substance. BODIPY dyes, in general, can be phototoxic, especially during long-term imaging experiments where cells are exposed to excitation light for extended periods.[13] This can lead to the generation of reactive oxygen species (ROS), causing cellular damage. To minimize phototoxicity, it is recommended to use the lowest possible excitation light intensity and exposure time required to obtain a good signal.[]
Q5: How can I minimize the cytotoxic effects of this compound in my experiments?
To minimize cytotoxicity, consider the following:
-
Optimize Concentration: Use the lowest concentration of this compound that provides a detectable signal. Titrate the concentration for your specific cell type and experimental setup.
-
Limit Incubation Time: Reduce the incubation time to the minimum required for sufficient fatty acid uptake.
-
Use Appropriate Solvents: Dissolve the this compound stock solution in a high-quality, anhydrous solvent like DMSO.[3][15] When preparing the working solution, ensure the final solvent concentration is low (<0.1%) to avoid solvent-induced cytotoxicity.[]
-
Perform Control Experiments: Always include unstained and vehicle-treated (solvent only) controls to distinguish between the effects of the dye and other experimental manipulations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: High levels of cell death or morphological changes after staining.
-
Possible Cause: The concentration of this compound is too high, or the incubation period is too long.
-
Solution:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a low concentration (e.g., 1 µM) and increase it gradually.[15][16][17]
-
Reduce the incubation time. For many cell lines, a 30-minute incubation is sufficient.[2][16]
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your fatty acid uptake experiment.
-
Problem 2: Weak or no fluorescent signal.
-
Possible Cause: The concentration of this compound is too low, or the incubation time is too short. It's also possible that the cells have low fatty acid uptake capacity.
-
Solution:
-
Gradually increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure your cells are metabolically active. Starving the cells of serum for a few hours before the assay can sometimes enhance fatty acid uptake.[4][17]
-
Verify the filter sets on your microscope or flow cytometer are appropriate for Bodipy FL (Excitation/Emission: ~505/515 nm).[6]
-
Problem 3: High background fluorescence or non-specific staining.
-
Possible Cause: Incomplete removal of unbound dye or dye aggregation.
-
Solution:
-
Increase the number and duration of washing steps with PBS or a suitable buffer after incubation.[15][17]
-
Ensure the this compound is fully dissolved in the working solution. Prepare fresh dilutions for each experiment.[]
-
Consider using a buffer containing a low concentration of fatty acid-free BSA (e.g., 0.1%) during incubation to help solubilize the probe and reduce non-specific binding.[17]
-
Problem 4: Inconsistent results between experiments.
-
Possible Cause: Variability in cell density, passage number, or experimental conditions.
-
Solution:
-
Standardize your cell seeding density and ensure cells are in the logarithmic growth phase.
-
Use cells within a consistent range of passage numbers.
-
Maintain consistent incubation times, temperatures, and washing procedures.
-
Prepare fresh working solutions of this compound for each experiment.
-
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Different Applications
| Application | Cell Type | Recommended Concentration | Incubation Time | Reference |
| In Vitro Imaging | Various Breast Cancer Cell Lines | 1 µM | 30 minutes | [2][16] |
| Fatty Acid Uptake Assay | Differentiated Cells | 1 µM | 3 hours | [17] |
| Flow Cytometry | Innate Lymphoid Cells | 1 µM | 1 hour | [15] |
| In Vivo Imaging | Mouse Model (Tail Vein Injection) | 200 µM (in DMSO for dilution) | N/A | [1][16] |
Table 2: Overview of Common Cytotoxicity Assays
| Assay | Principle | Measures |
| MTT Assay | Enzymatic reduction of MTT by metabolically active cells into a colored formazan (B1609692) product. | Cell Viability / Metabolic Activity |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell Membrane Integrity / Cytotoxicity |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains the DNA of necrotic cells with compromised membranes. | Apoptosis and Necrosis |
| Caspase Activity Assay | Measures the activity of caspases, which are key proteases in the apoptotic pathway.[18] | Apoptosis |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency (typically 70-90%).[4]
-
Serum Starvation (Optional): Gently remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for 1-4 hours at 37°C.[4][17]
-
Preparation of Staining Solution: Prepare a fresh working solution of this compound in serum-free medium or a suitable buffer (e.g., PBS with 0.1% fatty acid-free BSA). A common starting concentration is 1 µM.[15][16][17] Protect the solution from light.[4]
-
Incubation: Remove the medium from the cells and add the this compound staining solution. Incubate for 15-60 minutes at 37°C, protected from light.[] The optimal time should be determined for each cell type.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS to remove unbound dye.[][17]
-
Imaging/Analysis: Add fresh PBS or culture medium to the cells and proceed with imaging using a fluorescence microscope or analysis by flow cytometry.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
-
Cell Treatment: Plate cells in a 96-well plate and expose them to a range of this compound concentrations for the desired duration. Include untreated and vehicle-only controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: A flowchart for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY-FL-C16 ≥98% (HPLC) | 1246751-52-9 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 8. Design, synthesis and cytotoxicity of BODIPY FL labelled triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeting biocompatible fluorescent BODIPY probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeting biocompatible fluorescent BODIPY probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Mitochondrial Membrane Potential: Evidence from Studies with a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Membrane Potential (ΔΨ) Fluctuations Associated with the Metabolic States of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Determination of fatty acid uptake [bio-protocol.org]
- 18. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for autofluorescence in Bodipy FL-C16 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in Bodipy FL-C16 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
A1: Autofluorescence is the natural emission of light by biological structures when excited by light.[1] In this compound imaging, which is used to study fatty acid uptake and lipid metabolism, endogenous molecules such as NADH, flavins, collagen, elastin, and lipofuscin can fluoresce, creating a background signal that can obscure the specific signal from the this compound probe.[1][2][3] This can lead to a decreased signal-to-noise ratio and inaccurate quantification of lipid uptake.[4]
Q2: How can I determine the extent of autofluorescence in my samples?
A2: To assess the level of autofluorescence, you should prepare a control sample that is not stained with this compound but is otherwise treated identically to your experimental samples.[5] Image this unstained control using the same filter sets and imaging parameters as your stained samples. The resulting signal will represent the contribution of autofluorescence.
Q3: What are the primary strategies for correcting for autofluorescence?
A3: There are several strategies to mitigate autofluorescence, which can be broadly categorized as:
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Methodological Adjustments: Optimizing experimental protocols to minimize the generation of autofluorescence.
-
Physical Correction: Using techniques like photobleaching to destroy autofluorescent molecules.
-
Chemical Quenching: Applying chemical reagents to quench the fluorescence of endogenous molecules.
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Post-Acquisition Correction: Employing computational methods like background subtraction and spectral unmixing to separate the this compound signal from the autofluorescence signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire image. | Fixation-induced autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with proteins to create fluorescent products.[6] | - Minimize fixation time to what is necessary for adequate preservation. - Consider alternative fixatives like ice-cold methanol (B129727) or ethanol (B145695).[7] - Treat with a chemical quenching agent such as Sodium Borohydride after fixation.[6] |
| Autofluorescence from imaging medium: Phenol (B47542) red and other components in cell culture media can be fluorescent.[4][7] | - Use phenol red-free imaging media during the experiment.[4] - Use imaging dishes and plates designed for low fluorescence. | |
| Non-specific binding of this compound: The dye may aggregate or bind non-specifically to cellular components. | - Optimize the this compound concentration; a typical starting range is 0.5–2 µM.[] - Ensure thorough washing steps before and after staining to remove unbound dye.[] - Prepare fresh dye solutions and mix well before application.[] | |
| Punctate or granular background fluorescence, especially in aged tissues. | Lipofuscin accumulation: These "age pigments" are highly autofluorescent granules that accumulate in cells over time.[1] | - Treat with a lipofuscin-quenching agent like Sudan Black B or a commercial quencher such as TrueBlack™.[9][10] |
| Signal from this compound is weak and difficult to distinguish from background. | Suboptimal staining protocol: Insufficient dye concentration or incubation time. | - Increase the this compound concentration or extend the incubation time (typically 15-30 minutes for live cells).[] |
| Photobleaching of this compound: Excessive exposure to excitation light can destroy the fluorophore. | - Reduce the intensity of the excitation light. - Decrease the exposure time or use time-lapse imaging with longer intervals.[] - Use an anti-fade mounting medium for fixed samples.[] | |
| Autofluorescence is still present after attempting a single correction method. | Multiple sources of autofluorescence: Different endogenous fluorophores may require different correction approaches. | - Combine correction methods. For example, use a chemical quencher followed by computational background subtraction. - For complex autofluorescence, consider spectral unmixing to mathematically separate the signals.[11] |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol describes a method to reduce autofluorescence by exposing the sample to intense light before staining. This selectively destroys the autofluorescent molecules, which are often less photostable than the fluorescent probe.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or high-intensity LED array.[9]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Prepare your fixed cell or tissue samples on slides as you would for staining.
-
Pre-staining Photobleaching:
-
Place the slide on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination from the light source. The duration of exposure can range from several minutes to a few hours and should be optimized for your specific sample type.[12][13]
-
It is recommended to periodically check the autofluorescence levels on an unstained control slide to determine the optimal bleaching time.
-
-
Staining: After photobleaching, proceed with your standard this compound staining protocol.
-
Imaging: Acquire images using your standard imaging parameters.
Protocol 2: Chemical Quenching with Sudan Black B
Sudan Black B is effective at quenching autofluorescence from lipofuscin.[10]
Materials:
-
0.1% (w/v) Sudan Black B in 70% ethanol
-
70% ethanol
-
PBS
Procedure:
-
Staining: Perform your complete this compound staining protocol, including all antibody incubations and washes if performing co-staining.
-
Sudan Black B Incubation:
-
Destaining and Washing:
-
Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.[10]
-
Wash the slides thoroughly with PBS (3 x 5 minutes).
-
-
Mounting and Imaging: Mount the coverslip with an aqueous mounting medium and proceed with imaging.
Protocol 3: Digital Background Subtraction using ImageJ/Fiji
This protocol outlines a basic method for subtracting background fluorescence from your images.
Procedure:
-
Image Acquisition:
-
Acquire an image of your this compound stained sample.
-
Acquire a "background" image of a region with no cells or tissue, using the exact same imaging settings.[15] For more accurate autofluorescence subtraction, acquire an image of an unstained control sample.
-
-
ImageJ/Fiji Workflow:
-
Open both your stained sample image and your background/autofluorescence image in ImageJ/Fiji.
-
Go to Process > Image Calculator....
-
In the Image Calculator window:
-
Select your stained image as 'Image1'.
-
Select 'Subtract' as the operation.
-
Select your background/autofluorescence image as 'Image2'.
-
Check the 'Create new window' box.
-
Click 'OK'.
-
-
The new window will display the background-subtracted image.
-
A more advanced method in ImageJ is the "Subtract Background" command (Process > Subtract Background), which uses a rolling ball algorithm to remove smooth continuous backgrounds.[16]
Protocol 4: Spectral Unmixing
This advanced technique, available on many modern confocal microscopes, separates the emission spectra of different fluorophores, including autofluorescence.
General Workflow:
-
Acquire Reference Spectra:
-
On an unstained control sample, acquire a "lambda stack" or "spectral fingerprint" of the autofluorescence.[11]
-
Acquire a reference spectrum for this compound from a sample stained only with this dye.
-
-
Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.
-
Linear Unmixing: Use the microscope's software to perform linear unmixing.[17] The software will use the reference spectra to mathematically calculate the contribution of autofluorescence and this compound to each pixel in your experimental image, generating separate images for each.[11]
Quantitative Data on Autofluorescence Quenching
The effectiveness of various chemical quenching methods can differ based on the tissue type and the source of autofluorescence. The following table summarizes the reported reduction in autofluorescence for several common methods.
| Quenching Method | Tissue Type | Excitation Wavelength | % Autofluorescence Reduction | Reference(s) |
| Sudan Black B (0.3%) | Formaldehyde-fixed myocardium | 470 nm | Significant reduction | [18] |
| TrueBlack™ | Formaldehyde-fixed myocardium | 470 nm | Significant reduction | [18] |
| Sodium Borohydride (0.1%) | Formaldehyde-fixed myocardium | 470 nm | Increased autofluorescence | [18] |
| TrueBlack™ | Fixed mouse adrenal cortex | 488 nm | 89% ± 0.04% | [9] |
| MaxBlock™ | Fixed mouse adrenal cortex | 488 nm | 90% ± 0.07% | [9] |
| Sudan Black B | Fixed mouse adrenal cortex | 488 nm | 82% ± 0.7% | [9] |
| TrueVIEW™ | Fixed mouse adrenal cortex | 488 nm | 62% ± 2% | [9] |
Visualizing Workflows and Concepts
Caption: Workflow for correcting autofluorescence in this compound imaging.
Caption: The origin of mixed signals in fluorescence microscopy.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying molecular contributors to autofluorescence of neoplastic and normal colon sections using excitation-scanning hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. toolify.ai [toolify.ai]
- 16. m.youtube.com [m.youtube.com]
- 17. microscopist.co.uk [microscopist.co.uk]
- 18. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
Bodipy FL-C16 signal variability and reproducibility issues
Welcome to the technical support center for BODIPY FL-C16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments using this fluorescent fatty acid analog. Here you will find troubleshooting guides and frequently asked questions to help you resolve issues with signal variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. It is cell-permeable and features the BODIPY FL dye, which emits a green fluorescence. This probe is widely used to study fatty acid uptake, intracellular lipid trafficking, and metabolism in live or fixed cells. Its high photostability and quantum yield make it suitable for fluorescence microscopy, including confocal and two-photon methods, as well as flow cytometry.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength for this compound is approximately 488 nm, and its emission peak is around 510-520 nm. The fluorescence properties can be environment-dependent; for instance, when bound to fatty acid-binding proteins (FABPs), the emission maximum may shift to around 518 nm.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder and should be dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] For long-term storage, the stock solution should be kept at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, the stock is further diluted in an appropriate buffer or serum-free medium.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | Optimize the working concentration of this compound. For in vitro cell staining, a typical range is 0.5-2 µM.[] The optimal concentration may vary depending on the cell type and experimental conditions. |
| Short Incubation Time | Increase the incubation time to allow for sufficient uptake of the probe. A common incubation period is 15-60 minutes at 37°C.[2][] Kinetic experiments may be necessary to determine the optimal timing for your specific cell line. |
| Poor Cell Health | Ensure that cells are healthy and not overly confluent, as this can affect their metabolic activity and ability to uptake fatty acids.[] Stressed or dying cells may exhibit compromised membrane integrity and reduced metabolic function. |
| Photobleaching | Minimize exposure of the stained samples to light. During imaging, use the lowest possible laser power and exposure time that provides an adequate signal.[] The use of anti-fade mounting media can also help preserve the signal in fixed samples. |
| Fluorescence Quenching in Aqueous Buffer | The fluorescence of this compound is significantly lower in aqueous buffers compared to when it is incorporated into a hydrophobic environment like a lipid droplet or bound to a protein.[1] Ensure that measurements are taken after cellular uptake. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | High concentrations of this compound can lead to dye aggregation and non-specific binding, resulting in high background fluorescence.[] Titrate the dye concentration downwards to find the optimal balance between signal and background. |
| Inadequate Washing | Thoroughly wash the cells with a suitable buffer (e.g., phosphate-buffered saline - PBS) after incubation with the dye to remove any unbound probe.[] Typically, 2-3 washes are recommended. |
| Presence of Serum in Media | Serum proteins, particularly albumin, can bind to this compound and contribute to background fluorescence. It is often recommended to perform the assay in serum-free media or to conduct a serum starvation period before adding the dye.[6] |
| Dye Precipitation | Ensure that the this compound stock solution is fully dissolved and that the working solution is freshly prepared and well-mixed before adding it to the cells. Precipitates can cause bright, non-specific fluorescent spots. |
Issue 3: Signal Variability and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding and Growth | Ensure uniform cell seeding density and consistent growth conditions across all wells and experiments. Variations in cell number and confluence will lead to differences in total fatty acid uptake. |
| Variable Incubation Times and Temperatures | Precisely control the incubation time and maintain a constant temperature (typically 37°C) for all samples to ensure consistent uptake kinetics. |
| Self-Quenching at High Intracellular Concentrations | At very high concentrations within the cell or in lipid droplets, BODIPY dyes can exhibit self-quenching, leading to a non-linear relationship between concentration and fluorescence intensity.[7] If this is suspected, it may be necessary to use lower dye concentrations or shorter incubation times. For in vivo studies, a concentration of 200 µM has been optimized to avoid self-quenching.[8] |
| Lack of Normalization | Normalize the fluorescence signal to an appropriate parameter to account for variations in cell number. This can be achieved by co-staining with a nuclear dye (e.g., Hoechst) or by performing a protein quantification assay on parallel wells. |
| Inconsistent Serum Starvation Protocol | Serum starvation can significantly impact cellular signaling and metabolic state.[6][9] If your protocol includes a serum starvation step, ensure the duration and conditions are consistent across all experiments. |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Assay using Fluorescence Microscopy
-
Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom 96-well plate) and culture until they reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): Gently wash the cells with warm PBS and replace the culture medium with serum-free medium. Incubate for 1-4 hours at 37°C.[2]
-
Preparation of Staining Solution: Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 1-5 µM).
-
Staining: Remove the serum-free medium and add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[2][]
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS to remove unbound dye.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Image immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission at 510-520 nm).
Protocol 2: In Vitro Fatty Acid Uptake Assay using Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Serum Starvation (Optional): Resuspend the cells in serum-free medium and incubate for 1-4 hours at 37°C.
-
Staining: Add this compound to the cell suspension to achieve the desired final concentration (e.g., 1 µM).[2]
-
Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.[2]
-
Washing: Pellet the cells by centrifugation (e.g., 450 x g for 5 minutes at 4°C) and discard the supernatant.[2] Resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1-2% BSA) and repeat the wash step twice.[2]
-
Analysis: Resuspend the final cell pellet in FACS buffer. A viability dye (e.g., 7-AAD) can be added to exclude dead cells from the analysis.[2] Analyze the samples on a flow cytometer using the appropriate laser and emission filter for green fluorescence.
Data Presentation
Table 1: Recommended Parameters for this compound Experiments
| Parameter | In Vitro (Microscopy/Flow Cytometry) | In Vivo |
| Stock Solution Solvent | DMSO | DMSO |
| Working Concentration | 0.5 - 5 µM[2][] | 200 µM[8] |
| Incubation Time | 15 - 60 minutes[2][] | Signal plateaus around 30-80 minutes post-injection[8][10] |
| Incubation Temperature | 37°C | N/A |
| Excitation Wavelength | ~488 nm | ~488 nm |
| Emission Wavelength | ~510 - 520 nm | ~512 nm (protein-bound state)[8] |
Visualizations
Caption: Cellular uptake pathway of this compound.
Caption: Troubleshooting workflow for this compound signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Synthesis, radiosynthesis and in vitro evaluation of 18F-Bodipy-C16/triglyceride as a dual modal imaging agent for brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum on Bodipy FL C16 Uptake Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Bodipy FL-C16 to study fatty acid uptake. It specifically addresses the significant impact of serum on assay performance and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is the presence of serum problematic in a this compound uptake assay?
The presence of serum in the assay medium introduces two primary confounding factors:
-
Binding to Albumin: this compound, a fluorescent fatty acid analog, readily binds to albumin (the most abundant protein in serum), such as bovine serum albumin (BSA) or human serum albumin (HSA).[1][2] This binding can affect the concentration of free this compound available for cellular uptake.
-
Competition: Serum contains endogenous fatty acids and other lipids. These native lipids compete with this compound for binding to cellular fatty acid transporters like FATPs.[3][4] This competition can lead to a significant underestimation of the true fatty acid uptake capacity of the cells.
Q2: How does serum albumin binding affect this compound's fluorescence signal?
Interestingly, the interaction with serum albumin can significantly increase the fluorescence of BODIPY dyes.[1] Albumin can act as a solubilizer, preventing the aggregation of dye molecules that would otherwise lead to self-quenching.[1] This means that high serum concentrations could increase background fluorescence, complicating the distinction between the intracellular signal and the signal from the surrounding medium.
Q3: Should I perform my assay with or without serum?
For most applications, especially when screening for inhibitors or comparing the uptake capacity between different cell types, it is highly recommended to perform the assay in serum-free medium .[5] This eliminates the variables of probe sequestration and competition from endogenous fatty acids. Many established protocols recommend a period of serum starvation (e.g., one hour) before adding the probe to ensure that results reflect the cellular uptake machinery's capacity without interference.[5]
Q4: Are there alternatives to complete serum that still help with probe solubility?
Yes. If solubility or stability of the this compound probe is a concern in serum-free media, the recommended alternative is to use fatty acid-free bovine serum albumin (FAF-BSA) .[3] FAF-BSA provides the protein carrier function to solubilize the fatty acid analog without introducing competing native fatty acids, thus providing a more controlled experimental environment.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. High concentration of serum in the culture medium is outcompeting the probe.[5]2. Cells are unhealthy or have low metabolic activity.3. Incorrect filter settings on the plate reader or microscope. | 1. Serum starve the cells for at least one hour before the assay and conduct the experiment in serum-free medium.[5]2. Ensure cells are healthy, within optimal passage number, and not overgrown.3. Verify excitation/emission wavelengths are set correctly for Bodipy FL (approx. 488/515 nm).[6] |
| High Background Fluorescence | 1. The fluorescence of the probe in the medium is high, masking the intracellular signal.[4]2. The probe concentration is too high, leading to extracellular fluorescence.3. Inefficient washing step. | 1. Consider using an extracellular quencher dye to suppress the fluorescence of the probe in the solution.[4]2. Titrate the this compound concentration to find the optimal balance between signal and background.3. Ensure wash steps are performed thoroughly with phosphate-buffered saline (PBS) or a suitable buffer to remove all extracellular probe. |
| Inconsistent Results / Poor Reproducibility | 1. Batch-to-batch variability in the fatty acid content of the serum used.2. Variable incubation times or temperatures.3. Inconsistent cell seeding density. | 1. Switch to a serum-free protocol or use a single, validated batch of FAF-BSA for all related experiments.2. Standardize all incubation steps precisely.3. Ensure uniform cell density across all wells, as confluence can affect uptake rates.[5] |
Quantitative Data Summary
Key Assay Parameters
| Parameter | Value | Source(s) |
| Excitation Wavelength | ~488 nm | [6][7] |
| Emission Wavelength | ~510-515 nm | [6][7] |
| Typical In Vitro Concentration | 1-5 µM | [8][9] |
| Typical Incubation Time | 30-60 minutes | [5][9] |
Impact of Competing Fatty Acids
| Compound | Effect | Value | Source(s) |
| Palmitate | Competitive inhibition of Bodipy-FA uptake | IC₅₀ = 15.8 µM | [4] |
Experimental Protocols
Protocol 1: Standard Endpoint Fatty Acid Uptake Assay (Serum-Free)
This protocol is adapted from standard methodologies for a 96-well plate format.[5]
-
Cell Seeding: Culture cells in a black, clear-bottom 96-well plate to an appropriate confluence (typically 70-90%). The optimal cell number should be determined for each cell type.
-
Serum Starvation: Once cells are attached, gently aspirate the growth medium. Wash once with warm PBS and then add serum-free culture medium. Incubate for 1 hour at 37°C.[5]
-
Compound Treatment: Remove the serum-free medium and add 100 µL of test compounds (e.g., inhibitors) or vehicle control diluted in serum-free medium. Incubate for the desired time (e.g., 1 hour) at 37°C.
-
Probe Preparation: Prepare the this compound working solution in serum-free medium (e.g., to a final concentration of 1-5 µM). Protect the solution from light.
-
Uptake Incubation: Add the this compound working solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the probe solution and wash the cells 2-3 times with cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add 100 µL of PBS or a suitable assay buffer to each well. Read the plate using a fluorescence plate reader with excitation at ~488 nm and emission at ~515 nm.
Protocol 2: this compound Staining for Flow Cytometry
This protocol is suitable for analyzing fatty acid uptake in suspension cells or after detaching adherent cells.[10]
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1x10⁶ cells/mL in serum-free medium.
-
Probe Incubation: Add this compound to the cell suspension to a final concentration of 1-2 µM. Incubate for 15-30 minutes at 37°C, protecting the samples from light.[10] An unstained control sample should be prepared in parallel.
-
Washing: Centrifuge the cells (e.g., 450 x g for 5 minutes) and discard the supernatant.[8] Resuspend the cell pellet in 1 mL of cold PBS or FACS buffer (e.g., PBS with 2% FBS). Repeat the wash step twice to ensure removal of all extracellular probe.[8]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer using the 488 nm laser for excitation and a filter appropriate for FITC or GFP (e.g., 530/30 nm bandpass). Collect at least 10,000 events per sample. The mean fluorescence intensity (MFI) of the Bodipy-positive population corresponds to the level of fatty acid uptake.
Visual Guides
References
- 1. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Spectroscopic Technique to Simultaneously Characterize Fatty Acid Uptake, Mitochondrial Activity, Vascularity, and Oxygen Saturation for Longitudinal Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Bodipy FL-C16 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and application of BODIPY FL-C16. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: this compound is light-sensitive and should be protected from light at all times. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least one year. Once dissolved, typically in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution is stable for up to one month when stored at -20°C and for up to six months at -80°C.[1]
Q2: What is the best solvent to dissolve this compound?
A: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[1] A stock concentration of 1 to 10 mM is typically prepared. It is important to use anhydrous DMSO as the presence of water can affect the solubility and stability of the compound.
Q3: What are the spectral properties of this compound?
A: this compound is a green-fluorescent probe. Its excitation and emission maxima are approximately 505 nm and 511 nm, respectively. These spectral properties make it compatible with standard fluorescein (B123965) (FITC) filter sets.
Q4: Can this compound be used for live-cell imaging?
A: Yes, this compound is cell-permeable and widely used for live-cell imaging to study fatty acid uptake and lipid metabolism.[] Its high photostability and fluorescence quantum yield make it suitable for real-time monitoring of these processes.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Notes |
| Molar Mass | 474.43 g/mol | |
| Excitation Maximum | ~505 nm | In methanol. |
| Emission Maximum | ~511 nm | In methanol. |
| Molar Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [3] This high value indicates strong light absorption. |
| Fluorescence Quantum Yield | ~0.93 in methanol; ~0.9 in lipid bilayers | [4][5] The quantum yield is environmentally sensitive and increases in non-polar environments. It is significantly lower in aqueous buffers.[4] |
| Solubility in DMSO | Up to 50 mg/mL (~105 mM) | [1] Gentle warming and sonication may be required for complete dissolution at high concentrations. Use of newly opened, anhydrous DMSO is recommended for optimal solubility.[1] |
Experimental Protocols
Detailed Protocol for Fatty Acid Uptake Assay in Cultured Cells
This protocol provides a general guideline for measuring fatty acid uptake in adherent cultured cells using this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Cultured cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence plate reader assays)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are sub-confluent (70-80%) on the day of the experiment.
-
Cell Starvation (Optional but Recommended): To reduce intracellular fatty acid levels, gently wash the cells with serum-free medium and then incubate them in serum-free medium for 1-2 hours at 37°C.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in serum-free medium to the desired final working concentration. A common starting concentration is 1 µM, but this should be optimized for your specific cell type and application (a range of 0.1-5 µM can be tested).
-
Staining: Remove the serum-free medium from the cells and add the this compound working solution. Incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with PBS to remove any unbound probe.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh PBS or culture medium to the wells and image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC).
-
Flow Cytometry: After washing, detach the cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in PBS or a suitable buffer and analyze them on a flow cytometer.
-
Plate Reader: After the final wash, add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a fluorescence plate reader.
-
-
Fixation (Optional): If fixation is required, after washing, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells again with PBS before proceeding with imaging.
Troubleshooting Guide
Q: I am observing very high background fluorescence. What could be the cause and how can I reduce it?
A: High background fluorescence is a common issue and can be caused by several factors:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and high background.
-
Solution: Perform a concentration titration to determine the optimal concentration for your cell type that provides a good signal-to-noise ratio. Start with a lower concentration (e.g., 0.1-1 µM).
-
-
Incomplete Washing: Residual, unbound probe in the well will contribute to background fluorescence.
-
Solution: Increase the number of wash steps (e.g., from 2 to 4) and ensure that the washing is gentle but thorough.
-
-
Autofluorescence: Some cell types naturally exhibit autofluorescence.
-
Solution: Include an unstained control sample to measure the level of autofluorescence and subtract this from your stained samples during analysis.
-
Q: My fluorescence signal is weak. How can I improve it?
A: A weak signal can be due to several reasons:
-
Low Dye Concentration: The concentration of this compound may be too low for your cells to take up a detectable amount.
-
Solution: Gradually increase the concentration of the probe in your experiments.
-
-
Short Incubation Time: The incubation time may not be sufficient for the cells to internalize enough of the probe.
-
Solution: Increase the incubation time. A time course experiment can help determine the optimal incubation period.
-
-
Low Fatty Acid Transporter Expression: The cells you are using may have low levels of fatty acid transport proteins (FATPs) or fatty acid-binding proteins (FABPs), leading to inefficient uptake.
-
Solution: If possible, use a positive control cell line known to have high fatty acid uptake. You may also consider pretreating your cells with agents that are known to upregulate fatty acid transporters.
-
Q: I am concerned about photobleaching during live-cell imaging. What can I do to minimize it?
A: BODIPY dyes are generally photostable, but photobleaching can still occur, especially during long-term time-lapse imaging.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use an Anti-fade Mounting Medium: For fixed-cell imaging, using a mounting medium containing an anti-fade reagent can significantly reduce photobleaching.
-
Image Less Frequently: For time-lapse experiments, reduce the frequency of image acquisition if your experimental design allows.
Visualizations
Fatty Acid Uptake and Intracellular Trafficking Workflow
The following diagram illustrates the general workflow for a cellular fatty acid uptake experiment using this compound.
Caption: Experimental workflow for this compound fatty acid uptake assay.
Simplified Signaling Pathway of Fatty Acid Transport and Metabolism
This diagram depicts a simplified pathway of fatty acid uptake and initial metabolism involving key proteins.
Caption: Simplified pathway of this compound uptake and trafficking.
References
Validation & Comparative
A Head-to-Head Comparison of Bodipy FL-C16 and C1-Bodipy-C12 for Cellular Fatty Acid Uptake Studies
For researchers in metabolic studies, oncology, and drug development, the selection of appropriate fluorescent probes is critical for accurately monitoring cellular fatty acid uptake. Among the most widely used are Bodipy FL-C16 and C1-Bodipy-C12, fluorescently labeled analogs of the saturated fatty acids palmitic acid (C16) and lauric acid (C12), respectively. This guide provides an objective comparison of these two probes, supported by experimental data, to aid researchers in choosing the optimal tool for their specific research needs.
Probe Characteristics and Performance
This compound and C1-Bodipy-C12 are both based on the Bodipy (boron-dipyrromethene) fluorophore, known for its bright fluorescence, high photostability, and relative insensitivity to environmental polarity and pH. The key difference lies in the length of the appended fatty acid chain, which influences their biological transport and metabolism, making them suitable for tracking the uptake of long-chain and medium-to-long-chain fatty acids, respectively.
The uptake of both this compound and C1-Bodipy-C12 is primarily mediated by fatty acid transport proteins (FATPs) and other transporters like CD36 located on the cell surface.[1] This protein-dependent transport makes them reliable indicators of true fatty acid import, as opposed to passive diffusion across the cell membrane.[1][2] Once inside the cell, these fluorescent fatty acid analogs can be trafficked to various organelles, including the endoplasmic reticulum and mitochondria, and can be incorporated into neutral lipids stored in lipid droplets.
Quantitative Comparison of Fatty Acid Uptake
Direct comparative studies providing kinetic parameters such as Vmax and Km for both probes under identical conditions are limited in the published literature. However, studies comparing the uptake of different Bodipy-conjugated fatty acids provide valuable insights into their relative performance.
One study investigating fatty acid uptake in human placental explants directly compared the accumulation rates of Bodipy-C5, Bodipy-C12, and Bodipy-C16. The findings, summarized in the table below, indicate that the longer-chain analog, Bodipy-C16, accumulates more rapidly in the trophoblast layer, while its transfer into the fetal capillaries is slower compared to the shorter-chain analogs.
| Parameter | This compound | C1-Bodipy-C12 | Experimental System |
| Uptake Rate in Trophoblast | 61 ± 3.3 FU·min⁻¹ | 46 ± 2.9 FU·min⁻¹ | Human Placental Explants |
| Uptake Rate into Fetal Capillaries | 6.1 ± 0.46 %·min⁻¹ | 50 ± 2.5 %·min⁻¹ | Human Placental Explants |
| Accumulation in Cytotrophoblasts | Higher | Lower | Human Placental Explants |
Data extracted from a study on human placental explants and represents mean ± SEM. FU = Fluorescence Units.[3]
It is important to note that the Bodipy fluorophore itself adds to the hydrophobicity and effective chain length of the fatty acid analog. It is estimated that the Bodipy moiety adds an equivalent of 4-6 carbons to the acyl chain.[3] Therefore, C1-Bodipy-C12 behaves more like a C16-C18 fatty acid, while this compound mimics very-long-chain fatty acids (C20-C22).[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for assessing fatty acid uptake using Bodipy fluorescent probes with two common analytical techniques: flow cytometry and confocal microscopy.
Protocol 1: Fatty Acid Uptake Assay using Flow Cytometry
This method allows for the high-throughput quantification of fatty acid uptake in a cell population.
Materials:
-
Cells of interest (e.g., 3T3-L1 adipocytes, cancer cell lines)
-
Complete culture medium
-
Serum-free medium
-
This compound or C1-Bodipy-C12 stock solution (e.g., 1 mM in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.
-
Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS and then incubate in serum-free medium for 2-4 hours at 37°C.
-
Preparation of Bodipy-BSA Complex: Prepare a working solution of the Bodipy probe complexed with fatty acid-free BSA. A common ratio is 2:1 (probe:BSA). For a 1 µM final concentration of the probe, mix the appropriate volume of the stock solution with serum-free medium containing 0.5 µM BSA. Vortex briefly and incubate at 37°C for 15-30 minutes to allow for complex formation.
-
Uptake Incubation: Remove the serum-free medium from the cells and add the Bodipy-BSA complex solution. Incubate for the desired time period (e.g., 1-30 minutes) at 37°C. Time-course experiments are recommended to determine the linear range of uptake.
-
Stopping the Uptake: To stop the uptake, aspirate the probe solution and wash the cells three times with ice-cold PBS.
-
Cell Detachment (for adherent cells): Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Sample Acquisition: Transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate laser and filter settings (e.g., excitation at 488 nm and emission detection at ~515-530 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. This value is proportional to the amount of fatty acid taken up by the cells.
Protocol 2: Fatty Acid Uptake Assay using Confocal Microscopy
This method provides spatial information on the subcellular localization of the fluorescent fatty acid analogs.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Same solutions as in Protocol 1
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Confocal microscope
Procedure:
-
Cell Preparation and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Bodipy-BSA Complex: Follow step 3 from Protocol 1.
-
Uptake Incubation: Remove the serum-free medium and add the Bodipy-BSA complex solution to the cells. Incubate for the desired time at 37°C in an incubator suitable for live-cell imaging.
-
Washing: Aspirate the probe solution and wash the cells twice with warm PBS.
-
Nuclear Staining (optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 for 10-15 minutes. Wash again with PBS.
-
Imaging: Immediately image the live cells using a confocal microscope. Use a 488 nm laser line for excitation of the Bodipy probe and collect the emission between 500-550 nm. If a nuclear stain is used, use the appropriate laser line (e.g., 405 nm for Hoechst/DAPI).
-
Image Analysis: Analyze the images to determine the fluorescence intensity within the cells and observe the subcellular distribution of the probe. The intensity can be quantified using image analysis software.
Visualizing the Process: Pathways and Workflows
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Cellular uptake and metabolism of Bodipy-fatty acid analogs.
Caption: Experimental workflow for a fatty acid uptake assay.
Conclusion
Both this compound and C1-Bodipy-C12 are powerful tools for investigating cellular fatty acid uptake. The choice between them should be guided by the specific fatty acid chain length of interest in the biological system under investigation. This compound is a more suitable analog for palmitic acid and very-long-chain fatty acids, while C1-Bodipy-C12 is a good representative for long-chain fatty acids in the C16-C18 range. The provided protocols and diagrams offer a solid foundation for researchers to design and execute robust and informative fatty acid uptake experiments. As with any experimental system, it is crucial to perform appropriate controls and to optimize conditions for the specific cell type and research question.
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bodipy FL-C16 vs. Nile Red for Lipid Droplet Staining
For researchers in cell biology and drug development, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and the progression of various diseases. Bodipy FL-C16 and Nile Red are two of the most prominent fluorescent dyes used for this purpose. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols, to aid scientists in selecting the optimal tool for their specific research needs.
Comparative Analysis: Key Performance Metrics
This compound and Nile Red are both lipophilic dyes that effectively stain lipid droplets. However, they differ significantly in their spectral properties, photostability, and mechanism of action.
This compound is a green-fluorescent fatty acid analog. Its fluorescence is consistently bright and stable across different environments. As it is a palmitate analog, it is actively taken up by cells, making it a valuable tool for tracking fatty acid uptake and metabolism and its subsequent incorporation into lipid droplets.[1] BODIPY dyes, in general, are known for their high fluorescence quantum yields, sharp emission peaks, and superior photostability compared to traditional dyes like Nile Red.[][3] This high photostability is particularly advantageous for time-lapse imaging and confocal microscopy.
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment.[4][5] In the non-polar, hydrophobic core of neutral lipid droplets, it emits a strong yellow-gold fluorescence.[4][6][7] In more polar environments, such as cellular membranes containing phospholipids, its emission shifts to a deep red, and its fluorescence intensity decreases significantly in aqueous media.[4][8] This property allows for some differentiation between neutral lipids and polar lipids. However, a major drawback of Nile Red is its propensity to photobleach rapidly under continuous irradiation.[9] Furthermore, its broad emission spectrum can sometimes overlap with the autofluorescence from chlorophyll (B73375) in plant or algae cells, a problem less pronounced with the narrower emission of BODIPY dyes.[10]
Data Presentation: Quantitative Comparison
The following table summarizes the key photophysical and performance characteristics of this compound and Nile Red.
| Feature | This compound | Nile Red |
| Excitation Maximum | ~500-505 nm[11][12] | ~515-552 nm (in neutral lipids/triglycerides)[4][13] |
| Emission Maximum | ~509-515 nm[11][12] | ~585 nm (yellow-gold, in neutral lipids)[4][13] / ~636-638 nm (red, in polar lipids/membranes)[4] |
| Stokes Shift | ~8-11 nm[14] | Variable, can be > 70 nm |
| Quantum Yield | High (~0.93 in methanol)[14] | Environment-dependent; high in apolar solvents (~0.7 in dioxane), low in polar solvents[8][15][16] |
| Photostability | High, very photostable[3][] | Low, prone to rapid photobleaching[9][10] |
| Specificity | Fatty acid analog, stains lipid droplets after cellular uptake and metabolism[11] | High affinity for neutral lipids in lipid droplets; also stains other hydrophobic structures[6][18] |
| Live/Fixed Cells | Compatible with both live and fixed cells[][19] | Compatible with both live and fixed cells[13][20] |
Experimental Protocols
Detailed methodologies for staining cultured cells with this compound and Nile Red are provided below. These protocols serve as a guideline and may require optimization based on the specific cell type and experimental conditions.
This compound Staining Protocol (for Live or Fixed Cells)
This protocol is adapted for staining fatty acid uptake and subsequent incorporation into lipid droplets.
-
Reagent Preparation :
-
Stock Solution (1 mM) : Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[19] Aliquot and store at -20°C, protected from light.
-
Working Solution (1-2 µM) : Just before use, dilute the stock solution in a suitable buffer (e.g., PBS or Hanks and 20 mM Hepes buffer) to a final concentration of 1-2 µM.[19][21]
-
-
Cell Preparation :
-
Culture cells on coverslips or in imaging-compatible plates to an appropriate confluency (50-80%).
-
For fixed cell staining, fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature, followed by washing twice with PBS.[22]
-
-
Staining Procedure :
-
Remove the culture medium (for live cells) or PFA/PBS (for fixed cells).
-
Wash the cells twice with a suitable buffer (e.g., PBS).
-
Add the this compound working solution to the cells and incubate for 5 to 60 minutes at 37°C.[19][22] Incubation time can be optimized. From this point forward, protect samples from light.
-
Remove the staining solution and wash the cells two to three times with PBS.
-
-
Imaging :
-
Mount the coverslips onto glass slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~488 nm, Emission: ~510-520 nm).
-
Nile Red Staining Protocol (for Live or Fixed Cells)
This protocol is designed for the general staining of neutral lipid droplets.
-
Reagent Preparation :
-
Stock Solution (1 mg/mL or ~3 mM) : Prepare a stock solution of Nile Red in a high-quality solvent like DMSO or acetone.[23][24] Store at room temperature or -20°C, protected from light.[23][24]
-
Working Solution (200-1000 nM) : Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or HHBS) to the desired final concentration.[20][23] A common concentration is 1 µg/mL.[24]
-
-
Cell Preparation :
-
Culture cells as described for the Bodipy protocol.
-
For fixed cell staining, it is recommended to use 4% PFA, as fixatives like methanol (B129727) or ethanol (B145695) can extract lipids.[13][20] Fix for 10-15 minutes at room temperature and wash with PBS.[20]
-
-
Staining Procedure :
-
Imaging :
-
Mount and image the cells.
-
For selective visualization of neutral lipid droplets (yellow-gold fluorescence), use an excitation wavelength of 450-500 nm and an emission filter >528 nm.[7][18]
-
For red fluorescence, which may include membranes, use an excitation of 515-560 nm and an emission filter >590 nm.[7][18]
-
Mandatory Visualization
The following diagrams illustrate the generalized workflows for lipid droplet staining using this compound and Nile Red.
Conclusion and Recommendations
The choice between this compound and Nile Red hinges on the specific experimental goals.
Choose this compound for:
-
Quantitative and time-lapse imaging , where photostability is critical.
-
Studies involving fatty acid uptake and metabolism , as it acts as a tracer.[1]
-
Multiplexing experiments , due to its narrow and well-defined emission spectrum that reduces signal overlap.[]
Choose Nile Red for:
-
Rapid and selective staining of neutral lipid stores in endpoint assays.[6][18]
-
Applications where distinguishing between neutral and polar lipids based on emission color is beneficial.[4]
-
Experiments where high photostability is not a primary concern and cost may be a factor.
References
- 1. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nile red - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Lipid Content in Nine Dinoflagellate Species Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. omlc.org [omlc.org]
- 16. Syntheses and properties of water-soluble Nile Red derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Nile red: a selective fluorescent stain for intracellular lipid droplets | Semantic Scholar [semanticscholar.org]
- 19. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 21. scispace.com [scispace.com]
- 22. 2.7. Lipid Staining and Imaging [bio-protocol.org]
- 23. docs.aatbio.com [docs.aatbio.com]
- 24. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 25. emulatebio.com [emulatebio.com]
A Head-to-Head Comparison: Bodipy FL-C16 vs. Radioactive Fatty Acid Uptake Assays
For researchers, scientists, and drug development professionals navigating the crucial task of measuring cellular fatty acid uptake, the choice of assay can significantly impact experimental outcomes, efficiency, and safety. This guide provides an objective comparison of two prominent methods: the fluorescent Bodipy FL-C16 assay and the traditional radioactive fatty acid uptake assay. By examining their principles, performance, and protocols, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.
The uptake of long-chain fatty acids is a fundamental biological process, and its dysregulation is implicated in various metabolic diseases, including obesity, diabetes, and certain cancers.[1] Consequently, the accurate measurement of fatty acid transport into cells is a key area of metabolic research and a target for therapeutic intervention.[1] this compound, a fluorescently labeled analog of palmitic acid, has emerged as a popular alternative to the historically standard radioactive assays.[2][3] This comparison delves into the key aspects of each methodology, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
| Feature | This compound Assay | Radioactive Fatty Acid Assay |
| Principle | A fluorescent fatty acid analog is taken up by cells via fatty acid transporters and accumulates, leading to a measurable increase in fluorescence.[1][4] | Cells are incubated with a radiolabeled fatty acid (e.g., 3H- or 14C-palmitate), and the amount of radioactivity incorporated into the cells is measured.[3] |
| Safety | Non-radioactive, posing minimal safety risks.[1][5] | Involves the use of radioactive isotopes, requiring specialized handling, licensing, and disposal procedures, which can increase costs and safety risks.[3][5] |
| Throughput | Amenable to high-throughput screening (HTS) in 96- or 384-well plate formats with a simple "mix-and-read" protocol.[5][6] | Generally lower throughput, often requiring cell lysis and multiple washing steps, making it less suitable for large-scale screening.[3][5] |
| Real-time Monitoring | Allows for real-time, kinetic measurements of fatty acid uptake in live cells.[5][] | Typically provides an endpoint measurement and does not allow for dynamic monitoring of uptake.[3] |
| Sensitivity | Highly sensitive, with the ability to detect changes in fatty acid uptake in response to various stimuli.[1][6] | High sensitivity, considered a gold standard for faithfully mimicking the biochemical properties of natural fatty acids.[3][8] |
| Versatility | Compatible with various detection methods, including fluorescence microscopy, flow cytometry, and plate readers.[4][9] | Primarily reliant on scintillation counting.[3] |
| Cost | Generally more cost-effective, especially when considering the costs associated with radioactive material handling and disposal.[3][9] | Can be more expensive due to the cost of radiolabeled compounds and waste disposal.[3] |
Visualizing the Methodologies
To better understand the practical application of these assays, the following diagrams illustrate their respective workflows and a logical comparison.
Detailed Experimental Protocols
This compound Fatty Acid Uptake Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest (e.g., 3T3-L1 adipocytes, hepatocytes)
-
Culture medium
-
Black, clear-bottom 96-well plates
-
Bodipy FL C16 (e.g., from Thermo Fisher Scientific)[2]
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Quenching solution (optional, available in some commercial kits)[1][6]
-
Fluorescence plate reader, microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are not more than 90% confluent at the time of the assay.[10] Culture the cells under appropriate conditions until they are ready for the experiment.[10]
-
Serum Starvation: Gently remove the culture medium and wash the cells once with serum-free medium. Add serum-free medium to each well and incubate for 1 to 4 hours at 37°C.[2][10]
-
Compound Treatment (Optional): If screening for inhibitors or activators, remove the serum-free medium and add the test compounds diluted in serum-free medium. Incubate for the desired period.
-
Preparation of this compound Working Solution: Prepare a working solution of this compound complexed with fatty acid-free BSA in PBS or a suitable assay buffer. A typical final concentration is 1 µM this compound with 0.1% BSA.[2]
-
Initiation of Uptake: Remove the medium from the wells and add the this compound working solution.[10]
-
Incubation: Incubate the plate at 37°C for a time course determined by preliminary experiments (e.g., kinetic readings every minute for 60 minutes or a single endpoint reading after 15-60 minutes).[10]
-
Quenching (Optional): Some protocols include the addition of a quench reagent to eliminate extracellular fluorescence, allowing for a no-wash assay.[1][6]
-
Measurement:
-
Data Normalization: Normalize the fluorescence data to protein concentration in each well, which can be measured using a BCA assay, or to cell number using a nuclear stain like Hoechst.[2][9]
Radioactive Fatty Acid Uptake Assay Protocol ([3H]-Palmitic Acid)
This protocol is a generalized procedure and requires adherence to all institutional guidelines for handling radioactive materials.
Materials:
-
Cells of interest
-
Culture medium
-
24-well cell culture plates
-
[9,10-3H]-palmitic acid[13]
-
Fatty acid-free BSA
-
PBS
-
Ice-cold 0.1% BSA in PBS (Stop Solution)[3]
-
Cell lysis buffer (e.g., RIPA buffer)[3]
-
Scintillation cocktail
-
Scintillation counter[3]
Procedure:
-
Cell Seeding: Seed and culture cells in a 24-well plate to the desired confluency.
-
Serum Starvation: Serum starve the cells for 3-8 hours to establish basal conditions.[3]
-
Preparation of Radiolabeled Fatty Acid Solution: Prepare a solution of [3H]-palmitic acid complexed with fatty acid-free BSA in a suitable buffer.
-
Initiation of Uptake: Add the radiolabeled fatty acid solution to the cells.[3]
-
Incubation: Incubate for the desired time period (e.g., 1-60 minutes) at 37°C.[3]
-
Stopping the Reaction: To stop the uptake, remove the media and immediately wash the cells twice with ice-cold 0.1% BSA in PBS.[3]
-
Cell Lysis: Add ice-cold cell lysis buffer to each well and incubate on ice for 5 minutes.[3]
-
Measurement: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
Conclusion
The choice between this compound and radioactive fatty acid uptake assays depends on the specific requirements of the research. This compound offers a safer, faster, and more versatile platform that is well-suited for high-throughput screening and real-time kinetic studies.[5][9] Its non-radioactive nature simplifies experimental workflows and reduces associated costs and safety concerns.[5]
On the other hand, radioactive assays, while more cumbersome and associated with safety considerations, are considered a gold standard because the radiolabeled fatty acids faithfully mimic their natural counterparts.[3] This can be a critical consideration for studies where the potential for altered metabolism of a fluorescent analog is a concern.
Ultimately, for many modern research applications, particularly in drug discovery and high-throughput screening, the advantages of the this compound assay in terms of safety, speed, and adaptability make it a highly attractive and effective method for quantifying cellular fatty acid uptake.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Determination of fatty acid uptake [bio-protocol.org]
- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 5. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
- 6. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
- 8. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BODIPY FL-C16_TargetMol [targetmol.com]
- 13. mouselivercells.com [mouselivercells.com]
Advantages of Bodipy FL-C16 over other fluorescent fatty acid probes
In the dynamic fields of cellular metabolism and drug development, the accurate tracking of fatty acid uptake and trafficking is paramount. Fluorescently labeled fatty acid analogs are indispensable tools for these investigations, enabling researchers to visualize and quantify lipid dynamics in live cells. Among the available options, BODIPY FL-C16 has emerged as a leading probe due to its exceptional photophysical properties and biological fidelity. This guide provides an in-depth comparison of this compound with other common fluorescent fatty acid probes, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific applications.
Core Advantages of this compound
This compound, a palmitic acid analog conjugated to a BODIPY FL dye, offers several distinct advantages over traditional and alternative fluorescent fatty acid probes.[1][2]
-
High Quantum Yield and Brightness: The BODIPY fluorophore is renowned for its high fluorescence quantum yield, often approaching 0.9-1.0 in non-polar environments.[3][4][5] This intrinsic brightness translates to a strong signal-to-noise ratio, enabling sensitive detection even at low concentrations and reducing the required exposure times in microscopy.[3]
-
Exceptional Photostability: Compared to conventional fluorophores like NBD (nitrobenzoxadiazole), BODIPY dyes exhibit superior resistance to photobleaching.[3][6] This high photostability is critical for long-term imaging experiments and time-lapse studies, ensuring that the fluorescent signal remains stable and quantifiable throughout the course of the experiment.
-
Low Environmental Sensitivity: The fluorescence of BODIPY dyes is relatively insensitive to changes in solvent polarity and pH.[4][7] This is a significant advantage over probes like NBD, whose fluorescence is highly dependent on the polarity of its microenvironment, which can complicate data interpretation as the probe moves between different cellular compartments.[8][9]
-
Biological Relevance: this compound is recognized and transported by cellular fatty acid transport proteins, such as CD36 and Fatty Acid Transport Proteins (FATPs), mimicking the uptake of natural long-chain fatty acids.[1] It does not appear to enter cells via simple diffusion, making its fluorescence a reliable indicator of true fatty acid transport.[1] Furthermore, the placement of the fluorophore at the omega-end of the C16 acyl chain prevents its immediate cleavage during β-oxidation, allowing for the tracking of subsequent metabolic trafficking.[1]
Quantitative Performance Comparison
To facilitate an objective evaluation, the following table summarizes the key performance metrics of this compound and its common alternatives.
| Feature | This compound | C1-BODIPY 500/510 C12 | NBD-Stearic Acid |
| Excitation Max (nm) | ~505 | ~500 | ~465 |
| Emission Max (nm) | ~513 | ~510 | ~535 |
| Quantum Yield (Φ) | High (~0.93 in methanol) | High | Low, highly environment-dependent |
| Molar Absorptivity (ε) | High (>80,000 cm⁻¹M⁻¹) | High (>80,000 cm⁻¹M⁻¹) | Moderate |
| Photostability | High | High | Low to Moderate |
| Environmental Sensitivity | Low | Low | High |
| Primary Cellular Fate | Incorporated into polar lipids, localizes to mitochondria, ER/Golgi.[1][10] | Incorporated into neutral and polar lipids.[10] | Poorly metabolized, may not fully mimic endogenous lipid trafficking.[9][11] |
Experimental Protocols
Standard In Vitro Fatty Acid Uptake Assay
This protocol provides a general framework for measuring fatty acid uptake in adherent cells using a fluorescence plate reader or microscope.
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Black, clear-bottom 96-well microplate
-
Serum-free cell culture medium (e.g., DMEM)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Washing Buffer (e.g., PBS with 0.2% BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS, optional)
-
Fluorescence microplate reader or fluorescence microscope (with FITC/GFP filter set)
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are approximately 80-90% confluent on the day of the assay. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Serum Starvation: On the day of the assay, gently aspirate the culture medium. Wash the cells twice with warm, serum-free medium. After the final wash, add fresh serum-free medium and incubate for 1-2 hours to establish basal conditions.
-
Preparation of Probe Working Solution: Prepare the this compound working solution by diluting the stock solution in serum-free medium containing fatty acid-free BSA. A final concentration of 1-5 µM is a good starting point. The BSA helps to solubilize the fatty acid analog and facilitate its delivery to the cells.
-
Initiation of Uptake: Aspirate the serum-free medium from the cells. Add the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). For kinetic assays, you can begin reading the plate immediately.
-
Termination of Uptake: To stop the uptake at specific time points, aspirate the probe solution and wash the cells three times with ice-cold Washing Buffer. The cold buffer and BSA will help to remove non-internalized probe.
-
Fluorescence Measurement:
-
Plate Reader: Add a suitable buffer (e.g., PBS) to the wells and measure the fluorescence using a plate reader set to bottom-read mode with excitation/emission wavelengths appropriate for BODIPY FL (e.g., Ex/Em = 485/515 nm).
-
Microscopy: After the final wash, cells can be imaged live in PBS or fixed with 4% PFA for 10-15 minutes, washed again with PBS, and then imaged.
-
Visualizations: Workflows and Pathways
Fatty Acid Uptake Assay Workflow
Caption: Experimental workflow for a typical in vitro fatty acid uptake assay.
Cellular Fate of this compound
Caption: Cellular transport and metabolic fate of this compound.
Choosing a Fluorescent Fatty Acid Probedot
References
- 1. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. Loss of intracellular lipid binding proteins differentially impacts saturated fatty acid uptake and nuclear targeting in mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Fatty Acid Analogs: Bodipy FL-C16 in Focus
For researchers, scientists, and drug development professionals navigating the intricate world of lipid metabolism, the choice of fluorescent probes is paramount. This guide provides a comprehensive comparison of Bodipy FL-C16, a widely used fluorescent fatty acid analog, with its common alternatives. We delve into its limitations, potential artifacts, and offer supporting experimental data and detailed protocols to inform your experimental design.
This compound, a derivative of palmitic acid, has been instrumental in visualizing fatty acid uptake and trafficking. Its bright and stable fluorescence has made it a popular tool in fluorescence microscopy and flow cytometry. However, like any tool, it has its limitations and the potential to introduce artifacts, making a thorough understanding of its properties and a careful consideration of alternatives essential for robust and reliable results.
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent fatty acid analog should be guided by the specific biological question, the experimental system, and an awareness of the potential for the fluorescent tag to influence the molecule's behavior. Here, we compare this compound with other commonly used analogs, including Bodipy FL-C12 and NBD-C12.
Key Considerations:
-
Acyl Chain Length: The length of the fatty acid chain can significantly impact its uptake and metabolism. Longer chain fatty acids like this compound may be preferentially taken up by certain cell types or directed towards specific metabolic pathways compared to their shorter-chain counterparts.
-
Fluorophore Properties: The nature of the fluorescent dye can affect the fatty acid's solubility, its interaction with proteins, and its ultimate subcellular destination. The Bodipy fluorophore is known for its bright and photostable fluorescence, but its bulkiness can sometimes hinder enzymatic processes like esterification. NBD (Nitrobenzoxadiazole) is another common fluorophore, but it can be more sensitive to the local environment, which can be both an advantage and a disadvantage.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of this compound with its alternatives.
| Probe | Chain Length | Excitation (nm) | Emission (nm) | Key Characteristics |
| This compound | C16 | ~505 | ~511 | Bright, photostable fluorescence. Limited esterification into complex lipids. |
| Bodipy FL-C12 | C12 | ~505 | ~511 | Similar spectral properties to this compound. May exhibit different uptake kinetics and intracellular trafficking. |
| Bodipy FL-C5 | C5 | ~505 | ~511 | Shorter chain length can lead to faster diffusion and different metabolic fates. |
| NBD-C12 | C12 | ~466 | ~539 | Fluorescence is sensitive to the polarity of the environment. May be more readily metabolized than Bodipy-labeled analogs. |
| Cell Type | Probe | Uptake Rate/Efficiency | Key Findings |
| Human Placental Trophoblasts | This compound | Slower uptake into fetal capillaries compared to shorter chain analogs. | Longer chain length of this compound resulted in slower accumulation in fetal capillaries.[1] |
| Human Placental Trophoblasts | Bodipy FL-C12 | Intermediate uptake rate. | Showed a higher number of lipid droplet-like particles compared to Bodipy FL-C5.[1] |
| Human Placental Trophoblasts | Bodipy FL-C5 | Fastest uptake into fetal capillaries. | Rapidly transported and accumulated in fetal capillaries.[1] |
| L-cells | This compound | Higher total uptake compared to Bodipy FL-C12. | The initial rate and maximal extent of total uptake were nearly two-fold higher than for Bodipy FL-C12.[2] |
| L-cells | NBD-C18 | Lower total uptake compared to this compound. | Maximal total uptake was 62% lower than for this compound.[2] |
Limitations and Potential Artifacts of this compound
While a valuable tool, researchers must be aware of the following limitations and potential artifacts associated with this compound:
-
Limited Esterification: One of the most significant limitations is that the Bodipy fluorophore can sterically hinder the esterification of the fatty acid into complex lipids like triglycerides and phospholipids.[3] This means that while it is an excellent probe for studying fatty acid uptake and transport, it may not accurately reflect the downstream metabolic fate of natural fatty acids.
-
Altered Intracellular Trafficking: The presence of the bulky Bodipy dye can influence the intracellular trafficking of the fatty acid. It may not partition into lipid droplets or other organelles in the same manner as its unlabeled counterpart.
-
Protein Binding: The Bodipy moiety can affect the binding affinity of the fatty acid to fatty acid-binding proteins (FABPs), which play a crucial role in intracellular fatty acid transport.
-
Phototoxicity: Like all fluorescent probes, high-intensity illumination can lead to the generation of reactive oxygen species, which can be toxic to cells and introduce experimental artifacts.
Experimental Protocols
To ensure reproducibility and minimize artifacts, detailed experimental protocols are crucial. Below are methodologies for key experiments involving this compound.
Protocol 1: In Vitro Fatty Acid Uptake Assay in Cultured Cells (Fluorescence Microscopy)
Objective: To visualize and quantify the uptake of this compound into cultured cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~488/515 nm)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 70-80%).
-
Serum Starvation: Prior to the experiment, aspirate the growth medium and wash the cells with PBS. Incubate the cells in serum-free medium for 1-2 hours to reduce the background from serum-derived lipids.
-
Preparation of this compound Working Solution: Prepare a complex of this compound and fatty acid-free BSA in serum-free medium. A typical final concentration of this compound is 1-5 µM, with a molar ratio of this compound to BSA of 2:1. This complex helps to maintain the solubility of the fatty acid and facilitates its uptake.
-
Incubation: Remove the serum-free medium from the cells and add the this compound/BSA complex. Incubate the cells at 37°C for a specified period (e.g., 5-30 minutes). The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
Washing: After incubation, aspirate the labeling solution and wash the cells three times with PBS to remove excess probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope. Alternatively, for fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS before imaging.
-
Image Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Flow Cytometry Analysis of Fatty Acid Uptake
Objective: To quantify fatty acid uptake in a cell population using flow cytometry.
Materials:
-
This compound stock solution
-
Cultured cells in suspension or adherent cells detached with a non-enzymatic cell dissociation solution
-
Serum-free cell culture medium
-
PBS
-
Fatty acid-free BSA
-
Flow cytometer with a 488 nm laser for excitation
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1x10^6 cells/mL in serum-free medium.
-
Serum Starvation: Incubate the cell suspension in serum-free medium for 1-2 hours at 37°C.
-
Preparation of this compound Working Solution: Prepare the this compound/BSA complex in serum-free medium as described in Protocol 1.
-
Incubation: Add the this compound/BSA complex to the cell suspension and incubate at 37°C for the desired time.
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with cold PBS to stop the uptake and remove the excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. Use an unstained cell sample as a negative control to set the baseline fluorescence. The geometric mean fluorescence intensity (gMFI) of the cell population is a measure of the average fatty acid uptake per cell.
Signaling Pathways and Experimental Workflows
Fluorescent fatty acid analogs are powerful tools for dissecting the signaling pathways that govern lipid metabolism. Two key pathways that are often investigated using these probes are the CD36-mediated fatty acid uptake and the PPAR signaling pathway.
CD36-Mediated Fatty Acid Uptake
CD36 is a scavenger receptor that plays a crucial role in the uptake of long-chain fatty acids in various tissues.[4][5] Its activity is implicated in both physiological processes and in diseases such as metabolic syndrome and atherosclerosis.
Caption: CD36-mediated fatty acid uptake pathway.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[6][7][8] Fatty acids and their derivatives are natural ligands for PPARs.
Caption: Overview of the PPAR signaling pathway.
Experimental Workflow for a Fatty Acid Uptake Study
The following diagram illustrates a typical workflow for investigating the effect of a compound on fatty acid uptake using this compound.
Caption: Experimental workflow for a fatty acid uptake study.
References
- 1. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Bodipy FL-C16 Uptake with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bodipy FL-C16 uptake in wild-type versus various genetic knockout models, supported by experimental data. It is designed to assist researchers in validating the mechanism of fatty acid uptake and in the selection of appropriate experimental models.
Introduction to this compound
This compound is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. It is widely used to study cellular fatty acid uptake and trafficking. A key advantage of this compound is that its uptake is not passive but is mediated by the same protein transporters as natural long-chain fatty acids, making it a reliable probe for studying the biological processes of fatty acid transport.[1][2]
Comparison of this compound Uptake in Genetic Knockout Models
The uptake of this compound is significantly influenced by the presence or absence of key fatty acid transport proteins. Genetic knockout models have been instrumental in elucidating the specific roles of these proteins.
Fatty Acid Translocase (FAT/CD36)
CD36 is a major scavenger receptor involved in the uptake of long-chain fatty acids in various cell types, including adipocytes, myocytes, and macrophages. Studies consistently demonstrate a significant reduction in this compound uptake in CD36 knockout models. This confirms the critical role of CD36 in the transport of long-chain fatty acids across the plasma membrane.
Fatty Acid Transport Proteins (FATPs)
The FATP family of proteins facilitates the transport of fatty acids into cells. While direct quantitative data on this compound uptake in FATP knockout models is limited in the readily available literature, studies using FATP inhibitors and analysis of FATP1 knockout macrophages strongly suggest their involvement. For instance, the FATP2 inhibitor lipofermata (B346663) has been shown to decrease the uptake of a Bodipy-palmitate probe.[3] Furthermore, FATP1 knockout macrophages exhibit altered fatty acid metabolism, implying a role for FATP1 in fatty acid uptake.[4]
Acyl-CoA Synthetase Long-Chain Family (ACSL)
ACSLs are crucial for "trapping" fatty acids inside the cell by converting them to acyl-CoAs, thereby maintaining a favorable concentration gradient for further uptake. While direct measurement of this compound uptake in ACSL knockout models is not extensively reported, studies on ACSL1 knockout mice show impaired downstream fatty acid metabolism, such as reduced triacylglycerol synthesis and β-oxidation.[5][6][7][8] Given that ACSL1 was identified in a screen for proteins that enhance fatty acid uptake, it is highly probable that its absence would lead to a reduction in the net accumulation of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on the impact of genetic knockouts on this compound uptake.
| Gene Knockout | Cell/Tissue Type | Method of Measurement | Change in this compound Uptake | Reference |
| CD36 | Liver (in vivo, high-fat diet) | Intraperitoneal injection and tissue analysis | ↓ 15% reduction in knockout vs. control | |
| FATP1 | Macrophages (in vitro) | Flow cytometry with BODIPY-palmitate | Qualitative decrease observed | [4] |
| ACSL1 | Hepatocytes (in vitro) | Indirectly inferred from metabolic studies | Expected decrease (indirect evidence) | [5][7] |
Note: The data for FATP1 and ACSL1 are inferred from studies using similar fluorescent fatty acid analogs or from downstream metabolic impacts, as direct quantitative uptake data with this compound was not available in the reviewed literature.
Experimental Protocols
Standard Protocol for this compound Fatty Acid Uptake Assay in Cultured Cells (Flow Cytometry)
This protocol provides a general framework for measuring this compound uptake in wild-type and genetic knockout cell lines.
Materials:
-
Wild-type and genetic knockout cell lines
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1-2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed wild-type and knockout cells in parallel in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in complete medium.
-
Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS and then incubate in serum-free medium for 1-2 hours at 37°C.
-
This compound Labeling: Prepare a working solution of this compound in serum-free medium. A final concentration of 1-5 µM is commonly used. Remove the serum-free medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells with this compound for a defined period (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically for each cell type.
-
Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular probe.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.
-
Cell Collection and Staining (Optional): Resuspend the cells in complete medium to inactivate the trypsin. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold FACS buffer. If desired, a viability dye can be added at this stage.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, using the appropriate laser and filter settings for Bodipy FL (Excitation: ~488 nm, Emission: ~515 nm). Record the mean fluorescence intensity (MFI) for both wild-type and knockout cell populations.
-
Data Analysis: Compare the MFI of the knockout cells to that of the wild-type cells to determine the relative change in this compound uptake.
Visualizations
Signaling Pathway of Fatty Acid Uptake
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Metabolic reprogramming through fatty acid transport protein 1 (FATP1) regulates macrophage inflammatory potential and adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver-specific Loss of Long Chain Acyl-CoA Synthetase-1 Decreases Triacylglycerol Synthesis and β-Oxidation and Alters Phospholipid Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of long-chain acyl-CoA synthetase 1 promotes hepatocyte death in alcohol-induced steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver-specific loss of long chain acyl-CoA synthetase-1 decreases triacylglycerol synthesis and beta-oxidation and alters phospholipid fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of long-chain acyl-CoA synthetase 1 promotes hepatocyte death in alcohol-induced steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bodipy FL C16: A Comparative Guide to Fluorescent Lipid Quantification
For researchers, scientists, and drug development professionals, accurate quantification of cellular lipid content is paramount in studies of metabolic diseases, drug efficacy, and cellular signaling. This guide provides a comprehensive comparison of Bodipy FL C16 with other common lipid probes, supported by experimental data and detailed protocols.
Bodipy FL C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitate. Its intrinsic fluorescence allows for the direct visualization and quantification of fatty acid uptake and incorporation into cellular lipids. This makes it a powerful tool for studying lipid metabolism in live or fixed cells.
Performance Comparison: Bodipy FL C16 vs. Alternative Lipid Stains
To objectively assess the performance of Bodipy FL C16, a comparison with other widely used lipid-selective dyes—Bodipy 493/503, Nile Red, and Oil Red O—is presented below. Bodipy 493/503 is a green fluorescent dye that specifically stains neutral lipid droplets, while Nile Red is a solvatochromic dye that fluoresces intensely in lipid-rich environments. Oil Red O is a traditional histological stain for neutral lipids.
One of the key advantages of Bodipy dyes, including Bodipy FL C16 and Bodipy 493/503, is their high specificity for lipids, narrow emission spectra, and greater photostability compared to Nile Red.[1][2][3] Nile Red, while widely used, can exhibit broader emission spectra and is more sensitive to the polarity of its environment, which can lead to higher background fluorescence.[3] Oil Red O, being a lysochrome dye, is suitable for endpoint staining of fixed cells but is not amenable to live-cell imaging or high-throughput screening in the same way fluorescent probes are.[4]
A study directly investigating the correlation between Bodipy C16 fluorescence and lipid content demonstrated a strong linear relationship (R² ≈ 0.83) between Bodipy C16 fluorescence and triglyceride concentration in rat lymph. This indicates that Bodipy FL C16 fluorescence provides a reliable quantitative measure of fatty acid incorporation into neutral lipids.
| Feature | Bodipy FL C16 | Bodipy 493/503 | Nile Red | Oil Red O |
| Principle | Fluorescent fatty acid analog; measures uptake and incorporation | Stains neutral lipid droplets | Solvatochromic dye; fluoresces in lipid environments | Lysochrome dye; stains neutral lipids |
| Primary Application | Fatty acid uptake and metabolism | Neutral lipid droplet visualization and quantification | General lipid staining | Histological staining of lipids |
| Live/Fixed Cells | Both | Both | Both | Fixed cells only |
| Quantitative Analysis | Good correlation with triglyceride content | Good for relative quantification of lipid droplets | Semi-quantitative due to environmental sensitivity | Quantitative with elution, but less sensitive |
| Photostability | High | High | Moderate | Not applicable |
| Specificity | High for fatty acid uptake pathways | High for neutral lipid droplets | Moderate; can stain other hydrophobic structures | High for neutral lipids |
| Excitation/Emission | ~505 nm / ~511 nm | ~493 nm / ~503 nm | ~552 nm (in lipids) / ~636 nm (in lipids) | Not applicable (absorbance-based) |
Experimental Protocols
Detailed methodologies for utilizing Bodipy FL C16 and comparative dyes are provided below.
Bodipy FL C16 Staining for Fatty Acid Uptake in Cultured Cells
This protocol is adapted for the analysis of fatty acid uptake in adherent cell cultures.
Materials:
-
Bodipy FL C16 (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the Bodipy FL C16 stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Bodipy FL C16 staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental question.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.
-
Fixation (Optional): If endpoint analysis is desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS after fixation.
-
Imaging: Mount the coverslips using an anti-fade mounting medium. Acquire images using a fluorescence microscope with appropriate filter sets for the Bodipy FL dye (Excitation/Emission: ~505/511 nm).
Quantification of Lipid Content using Flow Cytometry with Bodipy 493/503
This protocol describes the quantification of neutral lipid content in a cell suspension using Bodipy 493/503 and flow cytometry.[5]
Materials:
-
Bodipy 493/503 (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Harvest cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cell pellet in PBS containing Bodipy 493/503 at a final concentration of 1 µg/mL. Incubate for 15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with flow cytometry buffer to remove excess dye.
-
Flow Cytometry: Resuspend the final cell pellet in flow cytometry buffer and analyze on a flow cytometer equipped with a 488 nm laser for excitation. Collect the green fluorescence emission signal.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.
The insulin signaling pathway illustrates a key mechanism regulating fatty acid uptake.[6][7][8] Upon insulin binding to its receptor, a signaling cascade involving PI3-Kinase and Akt is initiated, leading to the translocation of the fatty acid transporter FAT/CD36 from intracellular vesicles to the plasma membrane.[6][8] This increases the capacity of the cell to take up fatty acids from the extracellular environment.
References
- 1. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Insulin-stimulated translocation of the fatty acid transporter CD36 to the plasma membrane is mediated by the small GTPase Rac1 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bodipy FL-C16 for Monitoring Fatty Acid Transport
In the intricate world of cellular metabolism, the transport of fatty acids across the plasma membrane is a critical process, facilitated by a family of specialized transporter proteins. Understanding the dynamics of this transport is paramount for researchers in fields ranging from metabolic diseases to oncology. Bodipy FL-C16, a fluorescently labeled analog of the 16-carbon saturated fatty acid palmitate, has emerged as a powerful tool for visualizing and quantifying fatty acid uptake in live cells. This guide provides an objective comparison of this compound with other fluorescent fatty acid analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
This compound: Specificity for Fatty Acid Transporters
A key advantage of this compound is its reliance on protein-mediated transport to enter cells, closely mimicking the behavior of its natural counterpart, palmitate.[1] Studies have shown that this compound does not passively diffuse across the cell membrane but is actively taken up by long-chain fatty acid transport proteins.[1] This makes the fluorescence intensity within the cell a reliable measure of true fatty acid transport activity.[1] Once inside the cell, this compound binds with high affinity to fatty acid-binding proteins (FABPs), which are involved in the intracellular trafficking of fatty acids.[2][3] The fluorescent Bodipy dye is attached to the 16th carbon of the palmitate chain, which prevents its immediate metabolism through β-oxidation, allowing for its accumulation and detection.[1][4]
Comparison of Fluorescent Fatty Acid Analogs
While this compound is widely used, several alternatives exist, each with distinct properties. The choice of a fluorescent fatty acid analog depends on the specific research question, the cell type under investigation, and the experimental setup.
| Feature | This compound | Bodipy FL-C12 | NBD-C12-HPC | cis-Parinaric Acid |
| Structure | 16-carbon fatty acid with a Bodipy FL dye at the ω-position. | 12-carbon fatty acid with a Bodipy FL dye. | 12-carbon phosphatidylcholine with an NBD dye. | 18-carbon polyunsaturated fatty acid with intrinsic fluorescence. |
| Excitation (nm) | ~488-503 | ~505 | ~460 | ~320 |
| Emission (nm) | ~512-518 | ~511 | ~535 | ~420 |
| Quantum Yield | High (~0.9 in lipophilic environment)[5] | High | Moderate (~0.3 in lipophilic environment)[5] | Low |
| Photostability | High[3] | High | Moderate | Low (prone to photooxidation)[5] |
| Transport Mechanism | Primarily via fatty acid transporters.[1] | Primarily via fatty acid transporters. | Spontaneous transfer between membranes.[5] | Passive diffusion and protein-mediated transport. |
| Metabolism | Not immediately metabolized.[4] | Readily metabolized into other lipids.[5] | Incorporated into cellular lipids. | Susceptible to oxidation.[5] |
| Key Advantages | High specificity for transporters, bright and stable signal. | Shorter chain length may be preferred for certain metabolic studies. | Useful for studying lipid transfer and membrane dynamics. | Intrinsic fluorescence avoids large dye artifacts. |
| Key Disadvantages | The Bodipy moiety adds bulk. | The Bodipy moiety adds bulk. | Lower quantum yield and photostability compared to Bodipy dyes.[5] | UV excitation can be phototoxic, low quantum yield and photostability.[5] |
Experimental Protocols
In Vitro Fatty Acid Uptake Assay using this compound
This protocol is adapted from methodologies used in cell culture-based assays.[6][7][8]
Materials:
-
This compound (e.g., Thermo Fisher Scientific, Cat. No. D3821)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency (typically 80-90%).
-
Serum Starvation: Gently remove the culture medium and wash the cells with PBS. Add serum-free culture medium and incubate for 1 to 4 hours at 37°C to starve the cells.[6][7]
-
Preparation of this compound/BSA Complex:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[7]
-
Prepare a working solution of fatty acid-free BSA in PBS or serum-free medium (e.g., 0.1%).[6]
-
Add the this compound stock solution to the BSA solution to achieve the final desired concentration (typically 1-5 µM) and vortex to mix. The BSA helps to solubilize the fatty acid analog and facilitate its delivery to the cells.
-
-
Incubation: Remove the serum-free medium from the cells. Add the this compound/BSA complex to each well and incubate for a defined period (e.g., 15-60 minutes) at 37°C.[6][7] For kinetic assays, measurements can be taken at multiple time points.
-
Washing: After incubation, remove the probe-containing medium and wash the cells twice with cold PBS to remove extracellular fluorescence.[6]
-
Quantification:
-
Plate Reader: Add PBS or a suitable lysis buffer to each well and measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~488/515 nm).[6][8] Normalize the fluorescence intensity to the protein concentration in each well, determined by an assay such as the BCA assay.[6]
-
Microscopy/Flow Cytometry: Visualize and quantify the cellular fluorescence using a fluorescence microscope or a flow cytometer.[7]
-
Visualizations
Experimental Workflow for In Vitro Fatty Acid Uptake Assay
Caption: Workflow for a cell-based fatty acid uptake assay using this compound.
Conceptual Diagram of this compound Transport
Caption: Protein-mediated uptake of this compound into the cell.
References
- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Determination of fatty acid uptake [bio-protocol.org]
- 7. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Bodipy FL-C16 and 2-NBDG for Multi-Parametric Metabolic Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, the simultaneous visualization of multiple metabolic pathways offers a powerful tool to unravel complex cellular processes and accelerate drug discovery. This guide provides a comprehensive comparison of two widely used fluorescent probes, Bodipy FL-C16 for fatty acid uptake and 2-NBDG for glucose uptake, in the context of multi-parametric metabolic imaging. We present a detailed analysis of their performance, benchmarked against available alternatives, and supported by experimental data and protocols.
Probing Cellular Metabolism: A Head-to-Head Comparison
To facilitate an objective assessment, the following tables summarize the key performance indicators of this compound, 2-NBDG, and their alternatives.
Table 1: Performance Comparison of Fluorescent Fatty Acid Probes
| Feature | This compound | Other Bodipy-Fatty Acids |
| Excitation Max (nm) | ~503 | Varies with fluorophore |
| Emission Max (nm) | ~512 | Varies with fluorophore |
| Quantum Yield | High (~0.9 in non-aqueous environments)[1][2] | Generally high |
| Photostability | High[3][4] | Generally high |
| Uptake Mechanism | Facilitated transport via fatty acid transporters[5] | Similar to parent fatty acid |
| Key Advantages | Bright, photostable, well-characterized | Tunable spectral properties |
| Key Limitations | Spectral properties can be environment-dependent | Characterization may be less extensive than this compound |
Table 2: Performance Comparison of Fluorescent Glucose Probes
| Feature | 2-NBDG | IRDye 800CW 2-DG | Cy5.5-2-DG |
| Excitation Max (nm) | ~465[6] | ~774 | ~675 |
| Emission Max (nm) | ~540[6][7] | ~789[8] | ~694 |
| Quantum Yield | Lower than Bodipy FL | Not readily available | Not readily available |
| Photostability | Lower photostability compared to rhodamine-based dyes[8] | Good | Good |
| Uptake Mechanism | Primarily via glucose transporters (GLUTs)[6], though some studies suggest transporter-independent mechanisms[9] | GLUT-dependent[3] | Uptake not competitively inhibited by D-glucose, suggesting non-GLUT mediated uptake[8] |
| Key Advantages | Well-established for glucose uptake studies | Near-infrared emission for deeper tissue imaging | Near-infrared emission |
| Key Limitations | Lower photostability, potential for non-specific uptake | Limited quantitative data on quantum yield | Uptake mechanism may not fully reflect glucose transport |
Visualizing the Metabolic Machinery
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Uptake of a fluorescent deoxyglucose analog (2-NBDG) in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of BODIPY™ FL C16: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of scientific research. This guide provides detailed procedures for the proper disposal of BODIPY™ FL C16, a fluorescently labeled long-chain fatty acid analog commonly used in lipid metabolism and trafficking studies. Adherence to these protocols is essential to minimize environmental impact and maintain a safe laboratory environment.
BODIPY™ FL C16, like many fluorescent dyes and chemical compounds, requires disposal as hazardous chemical waste. It should not be disposed of down the drain or in regular trash. The following procedures are based on general best practices for chemical waste management in a laboratory setting. Researchers must also consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before handling BODIPY™ FL C16 for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The proper disposal of BODIPY™ FL C16 involves careful collection and labeling of all waste streams containing the compound. This includes stock solutions, working solutions, and contaminated materials.
1. Waste Segregation and Collection:
-
Aqueous Waste: All aqueous solutions containing BODIPY™ FL C16, including buffers and cell culture media, must be collected in a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container should be clearly labeled as "Hazardous Waste."
-
Solvent-Based Waste: Solutions of BODIPY™ FL C16 in organic solvents (e.g., DMSO, ethanol) should be collected in a separate, appropriately labeled hazardous waste container designated for flammable or organic waste. Never mix organic solvent waste with aqueous waste.
-
Solid Waste: All materials that have come into contact with BODIPY™ FL C16, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be collected in a designated solid hazardous waste container. This is typically a labeled bag or drum.
2. Waste Container Labeling:
Proper labeling is crucial for safe disposal. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid)"
-
The solvent or matrix (e.g., water, DMSO, ethanol)
-
An approximate concentration or quantity of the dye
-
The date of waste accumulation
-
The name of the principal investigator or research group
3. Storage of Hazardous Waste:
-
Waste containers should be kept securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for the maximum allowable accumulation time.
4. Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to transport hazardous waste outside of the laboratory or dispose of it through non-approved channels.
Experimental Workflow and Disposal Decision Points
The following diagram illustrates the workflow for experiments involving BODIPY™ FL C16 and highlights the key decision points for waste segregation and disposal.
Caption: Experimental and disposal workflow for BODIPY™ FL C16.
Logical Relationship of Disposal Procedures
The following diagram outlines the logical steps and considerations for the proper disposal of waste containing BODIPY™ FL C16.
Caption: Decision-making process for BODIPY™ FL C16 waste disposal.
Personal protective equipment for handling Bodipy FL-C16
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bodipy FL-C16 (also known as BODIPY-Palmitate), a fluorescently labeled fatty acid commonly used in lipid metabolism research. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE) and Hazard Identification
This compound requires careful handling due to its potential hazards. The primary known hazards are flammability and serious eye irritation.[1] The following personal protective equipment must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[1] |
| Skin and Body | A laboratory coat is required. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and prevent contamination. This section outlines the standard operating procedure for working with this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep the container tightly closed when not in use.
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound or concentrated solutions should be performed in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Slowly add the recommended solvent (e.g., DMSO or ethanol) to the powder to avoid splashing.
-
Ensure the solution is fully dissolved before use.
3. Use in Experiments:
-
When diluting stock solutions or adding the compound to experimental setups, continue to wear all required PPE.
-
Avoid generating aerosols or mists.
-
Work in a designated area to contain any potential spills.
4. Spill and Emergency Procedures:
-
Small Spills:
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek immediate medical attention.[1]
-
-
Skin Contact:
-
Remove contaminated clothing.
-
Wash the affected area with soap and water.
-
Seek medical attention if irritation persists.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Waste:
-
All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it down the drain.
-
-
Contaminated Materials:
-
All disposable labware (e.g., pipette tips, microfuge tubes), gloves, and absorbent materials that have come into contact with this compound must be collected in a designated, labeled hazardous waste container.
-
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, from initial receipt to final disposal, highlighting the necessary safety precautions at each step.
Caption: Workflow for safe handling and disposal of this compound.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
